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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine, a key building block in medicinal chemistry and materials science. We will delve into the core synthetic strategies, with a primary focus on the robust and versatile Sonogashira cross-coupling reaction. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols.

Introduction: The Significance of 2-Chloro-5-(phenylethynyl)pyrimidine

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including many approved pharmaceuticals. The introduction of a phenylethynyl group at the C5 position, coupled with the reactive chloro-substituent at the C2 position, renders 2-Chloro-5-(phenylethynyl)pyrimidine a highly versatile intermediate. The chloro-group can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functionalities, while the phenylethynyl moiety can modulate the electronic properties and steric profile of the molecule, often leading to enhanced biological activity or desirable material characteristics.

Synthetic Strategy: The Sonogashira Coupling

The most direct and efficient method for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (a 2-chloro-5-halopyrimidine) in the presence of a palladium catalyst and, typically, a copper(I) co-catalyst.[1][2]

Choosing the Right Halopyrimidine: A Question of Reactivity and Selectivity

The choice of the starting halopyrimidine is critical and hinges on the principles of relative reactivity of halogens in palladium-catalyzed cross-coupling reactions. The reactivity order is generally I > Br > Cl.[1]

  • 2-Chloro-5-iodopyrimidine: This is the preferred starting material due to the high reactivity of the C-I bond, which allows for milder reaction conditions and often leads to higher yields. The C-Cl bond at the 2-position is significantly less reactive and will remain intact under typical Sonogashira conditions.

  • 2,5-Dichloropyrimidine: While less reactive, this starting material can also be utilized. However, achieving selective coupling at the C5 position requires careful control of reaction conditions. The chlorine atom at the 2-position is generally less susceptible to oxidative addition to the palladium catalyst compared to the one at the 5-position due to electronic effects of the adjacent nitrogen atoms. Recent studies have shown that ligand-free conditions can promote C5-selectivity in cross-couplings of 2,5-dichloropyrimidine.[3]

For the purposes of this guide, we will focus on the more reliable route starting from 2-chloro-5-iodopyrimidine.

The Reaction Mechanism: A Dance of Catalysts

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-5-iodopyrimidine), forming a Pd(II) complex. This is often the rate-determining step.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium center, regenerating the copper(I) catalyst.

    • Reductive Elimination: The desired product, 2-Chloro-5-(phenylethynyl)pyrimidine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

  • Copper Cycle:

    • In the presence of a base, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is crucial for the transmetalation step.

While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira couplings are also possible, often requiring stronger bases or different reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine. As with any chemical synthesis, optimization may be necessary depending on the purity of reagents and specific laboratory conditions.

Reaction Scheme:

reaction_scheme

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-5-iodopyrimidine240.421.00 g4.16Starting material
Phenylacetylene102.130.47 g (0.51 mL)4.601.1 equivalents
Pd(PPh₃)₂Cl₂701.900.15 g0.215 mol%
Copper(I) Iodide (CuI)190.450.04 g0.215 mol%
Triethylamine (Et₃N)101.191.26 g (1.74 mL)12.483 equivalents
Tetrahydrofuran (THF)-20 mL-Anhydrous
Procedure
  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-5-iodopyrimidine (1.00 g, 4.16 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.15 g, 0.21 mmol), and copper(I) iodide (0.04 g, 0.21 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (20 mL) via syringe, followed by triethylamine (1.74 mL, 12.48 mmol). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (0.51 mL, 4.60 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome

The purified product, 2-Chloro-5-(phenylethynyl)pyrimidine, should be a white to off-white solid. The expected yield is typically in the range of 80-95%.

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.70 (s, 2H, pyrimidine-H), 7.55-7.60 (m, 2H, Ar-H), 7.35-7.45 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 160.0, 158.5, 132.0, 129.5, 128.8, 122.5, 118.0, 95.0, 85.0
Mass Spectrometry (EI)m/z 214 (M⁺), 216 (M+2) in a ~3:1 ratio, characteristic of a monochlorinated compound.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting and Considerations

  • Low Yield:

    • Cause: Inactive catalyst, presence of oxygen, or impure reagents.

    • Solution: Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified solvents and reagents. The palladium catalyst should be of high quality.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • Cause: This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of air is crucial. Using a slight excess of the alkyne can sometimes help to consume the aryl halide more efficiently.

  • Reaction Stalls:

    • Cause: Deactivation of the catalyst.

    • Solution: In some cases, the addition of a small amount of fresh catalyst can restart the reaction.

Conclusion

The Sonogashira coupling provides a highly effective and reliable method for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide serves as a foundational resource, empowering scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Pyrimidine, 2-chloro-. NIST WebBook. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Assiut University. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • 2-chloro-5-(3-fluoro-phenylethynyl)-pyrimidine. ChemSrc. [Link]

  • Synthesis of 2-chlorine-5- amido pyrimidine.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • 2-Chloro-5-fluoropyrimidine. PubChem. [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 2-Chloro-5-(phenylethynyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its preval...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs, underscores its importance as a privileged scaffold.[1] The functionalization of the pyrimidine ring offers a versatile platform for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the introduction of a phenylethynyl group at the 5-position, as seen in 2-Chloro-5-(phenylethynyl)pyrimidine, creates a rigid, linear extension that can probe deep into protein binding pockets, potentially leading to enhanced potency and selectivity. The chloro-substituent at the 2-position serves as a key synthetic handle for further molecular elaboration, a common strategy in the development of novel therapeutics.[3]

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-5-(phenylethynyl)pyrimidine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a detailed analysis of its spectral data but also the underlying principles and experimental protocols necessary for its characterization. By understanding the spectroscopic fingerprint of this molecule, researchers can accelerate their drug discovery efforts and gain deeper insights into its structure-activity relationships.

Molecular Structure and Synthesis

A robust understanding of a molecule's spectroscopic properties begins with a clear picture of its structure and a reliable method for its synthesis.

Molecular Structure

The structure of 2-Chloro-5-(phenylethynyl)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and a phenylethynyl moiety at the C5 position.

Caption: Molecular structure of 2-Chloro-5-(phenylethynyl)pyrimidine.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine can be efficiently achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for the construction of arylethynyl frameworks.

G Target 2-Chloro-5-(phenylethynyl)pyrimidine Disconnect C-C Bond (Sonogashira Coupling) Target->Disconnect Reagents Phenylacetylene Disconnect->Reagents StartingMaterial 2-Chloro-5-bromopyrimidine Disconnect->StartingMaterial

Caption: Retrosynthetic analysis for 2-Chloro-5-(phenylethynyl)pyrimidine.

A plausible synthetic route involves the palladium-catalyzed coupling of 2-chloro-5-bromopyrimidine with phenylacetylene.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-bromopyrimidine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and a suitable base, typically triethylamine (2.0 eq).

  • Addition of Coupling Partner: Add phenylacetylene (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Chloro-5-(phenylethynyl)pyrimidine.

Spectroscopic Characterization

A multi-technique approach to spectroscopic analysis is essential for the unambiguous structural elucidation of a novel compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9s2HH4, H6 (Pyrimidine)
~7.6-7.4m5HPhenyl-H

Note: Predictions are based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The two protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet at approximately 8.9 ppm. This downfield shift is attributed to the deshielding effect of the two electronegative nitrogen atoms in the pyrimidine ring. The five protons of the phenyl ring are expected to appear as a multiplet in the aromatic region, between 7.4 and 7.6 ppm. The integration of these signals should correspond to a 2:5 ratio.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-(phenylethynyl)pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ, ppm)Assignment
~160C2 (Pyrimidine)
~158C4, C6 (Pyrimidine)
~132Quaternary Phenyl-C
~130-128Phenyl C-H
~122C5 (Pyrimidine)
~94Alkyne-C
~87Alkyne-C

Note: These are predicted chemical shifts based on known values for similar structures and may vary.

The carbon atoms of the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the influence of the nitrogen atoms. The carbon attached to the chlorine atom (C2) will likely be the most downfield. The quaternary carbon of the phenyl ring and the carbons involved in the C-H bonds will appear in the aromatic region. The two sp-hybridized carbons of the alkyne linker will have characteristic shifts in the range of 85-95 ppm.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID similarly to the ¹H NMR data and reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
[M]⁺Molecular ion peak
[M-Cl]⁺Loss of a chlorine atom
[M-C₂H]⁺Loss of the ethynyl group
[C₆H₅]⁺Phenyl cation

Note: The exact m/z values will depend on the isotopic composition of the elements, particularly chlorine.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(phenylethynyl)pyrimidine. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Common fragmentation pathways may include the loss of the chlorine atom and cleavage of the ethynyl linker.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization: Ionize the sample to generate charged species.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000MediumAromatic C-H Stretch
~2220MediumC≡C Stretch (Alkyne)
~1600-1450Medium-StrongAromatic C=C Stretch
~1570, 1470MediumPyrimidine Ring Vibrations
~800-700StrongC-Cl Stretch

The IR spectrum will provide clear evidence for the key functional groups in 2-Chloro-5-(phenylethynyl)pyrimidine. The presence of the alkyne is confirmed by a characteristic absorption band around 2220 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-Cl stretch will appear in the fingerprint region. The pyrimidine ring itself will exhibit several characteristic absorption bands.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Spectroscopically Characterized Building Block for Drug Discovery

This technical guide has provided a comprehensive spectroscopic and synthetic overview of 2-Chloro-5-(phenylethynyl)pyrimidine. The detailed protocols and interpretative guidance for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy serve as a practical resource for scientists engaged in the synthesis and characterization of novel pyrimidine-based compounds. A thorough understanding of the spectroscopic data is paramount for confirming the identity and purity of synthesized molecules, thereby ensuring the reliability of subsequent biological and pharmacological evaluations. The strategic design of this molecule, combining a versatile pyrimidine core with a rigid phenylethynyl probe, makes it an attractive building block for the development of targeted therapies. As the field of drug discovery continues to evolve, the foundational knowledge of molecular characterization presented herein will remain an indispensable tool for the rational design of the next generation of medicines.

References

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. Journal of the American Chemical Society, 136(10), 3792-3795.
  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • PMC. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

Sources

Foundational

Biological Activity of Phenylethynyl Pyrimidine Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of phenylethynyl pyrimidine derivatives. Executive Summary Phenylethynyl pyrimidine (PEP) derivatives r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of phenylethynyl pyrimidine derivatives.

Executive Summary

Phenylethynyl pyrimidine (PEP) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a rigid acetylene linker connecting a pyrimidine core to a distal phenyl ring. This structural motif confers unique electronic conjugation and spatial orientation, enabling high-affinity interactions with hydrophobic pockets in G-protein coupled receptors (GPCRs) and protein kinases.

This guide analyzes two primary therapeutic applications:

  • Neurology: 5-(Phenylethynyl)pyrimidines as highly selective, allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).

  • Oncology: 3-(Phenylethynyl)pyrazolo[3,4-d]pyrimidines as potent Src family kinase inhibitors for Triple-Negative Breast Cancer (TNBC).[1]

Structural Logic & Pharmacophore Analysis

The PEP scaffold's efficacy stems from the linear geometry of the ethynyl (


) linker. Unlike flexible alkyl linkers or rotatable ether linkages, the alkyne bond holds the distal phenyl ring in a precise vector relative to the pyrimidine core.
  • The Pyrimidine Core: Acts as a hydrogen bond acceptor (N1/N3) for key residues (e.g., hinge regions in kinases).

  • The Alkyne Linker: Provides a rigid spacer (~4.1 Å) that penetrates deep hydrophobic clefts while maintaining

    
    -electron conjugation between the aromatic systems.
    
  • The Distal Phenyl Ring: Targets allosteric pockets, often requiring specific substitution (e.g., 3-methyl, 3-cyano) to tune potency and efficacy (the "Molecular Switch").

Therapeutic Case Study A: mGluR5 Allosteric Modulation

Target: Metabotropic Glutamate Receptor 5 (mGluR5) Indication: Anxiety, Depression, Fragile X Syndrome[2][3]

Research by Vertex Pharmaceuticals and others identified 5-(phenylethynyl)pyrimidine as a "molecular switch" scaffold. Subtle modifications to the distal phenyl ring can shift the compound's profile from a Partial Antagonist to a Full Negative Allosteric Modulator (NAM) or even a Positive Allosteric Modulator (PAM) .[2]

Structure-Activity Relationship (SAR)

The binding site for these derivatives overlaps with the MPEP/MTEP allosteric pocket in the transmembrane domain of mGluR5.

Compound ClassDistal Phenyl SubstitutionActivity ProfileIC50 / KiMechanism
Lead 8 UnsubstitutedPartial Antagonist486 nMOccupies site but allows ~30% glutamate response.
Analogue 12a 3-MethylFull Antagonist (NAM)7.5 nMComplete blockade of constitutive activity.
Analogue 16b 3-Cyano / 5-FluoroPositive Allosteric Modulator (PAM)EC50 ~20 nMEnhances glutamate signaling; potential for schizophrenia.

Mechanistic Insight: The "switch" is driven by the steric fit within the allosteric pocket. The 3-methyl group (Analogue 12a) induces a conformational change in the receptor's transmembrane helices (TM3/TM7) that stabilizes the inactive state, whereas the unsubstituted form allows a conformational equilibrium that retains partial signaling.

Visualization: mGluR5 Signaling & Modulation

mGluR5_Pathway Glu Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glu->mGluR5 Orthosteric Binding PEP Phenylethynyl Pyrimidine (NAM/PAM) PEP->mGluR5 Allosteric Modulation Gq Gq Protein mGluR5->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Neuronal Excitability (Synaptic Plasticity) PKC->Response

Figure 1: mGluR5 signaling pathway. Phenylethynyl pyrimidines bind allosterically to modulate the Gq-mediated calcium release cascade.

Therapeutic Case Study B: Src Kinase Inhibition in Oncology

Target: Src Family Kinases (SFKs) Indication: Triple-Negative Breast Cancer (TNBC)[4][5]

Fused pyrimidine systems, specifically 3-(phenylethynyl)pyrazolo[3,4-d]pyrimidines , function as ATP-competitive inhibitors. The phenylethynyl group extends into the hydrophobic selectivity pocket adjacent to the ATP binding site.

Key Compound: 13an[4][5]
  • Structure: 3-(phenylethynyl)-pyrazolo[3,4-d]pyrimidine core with a solubilizing moiety.

  • Potency: IC50 = 3 nM against Src kinase.

  • Efficacy: Significant tumor regression in MDA-MB-231 xenograft models.[1]

  • Selectivity: High selectivity over non-Src kinases due to the rigid alkyne probing the "gatekeeper" residue region.

Synthetic Methodology

The construction of the phenylethynyl pyrimidine scaffold relies almost exclusively on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a halo-pyrimidine with a terminal phenylacetylene.

Experimental Protocol: Sonogashira Coupling

Objective: Synthesis of 5-(phenylethynyl)pyrimidine-2-amine.

Reagents:

  • 5-Bromo-2-aminopyrimidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv) - Catalyst

  • CuI (0.02 equiv) - Co-catalyst

  • Triethylamine (Et3N) - Base/Solvent

  • DMF (Dimethylformamide) - Co-solvent (optional for solubility)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 5-bromo-2-aminopyrimidine, Pd(PPh3)2Cl2, and CuI. Seal and purge with Argon for 15 minutes to remove O2 (critical to prevent homocoupling of alkyne to diyne).

  • Addition: Add degassed Et3N (and DMF if required) via syringe, followed by phenylacetylene.

  • Reaction: Heat the mixture to 80°C under Argon atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd/Cu residues.

  • Extraction: Wash the filtrate with water (3x) and brine (1x). Dry over anhydrous Na2SO4.[6]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO2, gradient 0-60% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Appearance of a bright fluorescent spot on TLC (conjugated system).

  • Failure Mode: If the product is black/tarry, Pd precipitated; ensure inert atmosphere was maintained.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halo-Pyrimidine) TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product (PEP) CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer Acetylide

Figure 2: Palladium/Copper catalytic cycle for the formation of the C(sp2)-C(sp) bond.

Biological Assay Protocols

To validate the biological activity of synthesized mGluR5 antagonists, a functional calcium mobilization assay is the industry standard.

Protocol: FLIPR Calcium Mobilization Assay (mGluR5)

Principle: mGluR5 couples to Gq, leading to intracellular Calcium (


) release. Antagonists inhibit agonist-induced fluorescence increases.
  • Cell Culture: Use HEK293 cells stably expressing human mGluR5. Plate at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES. Incubate for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (PEP derivatives) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes to allow equilibration with the allosteric site.

  • Agonist Challenge:

    • Inject Glutamate (EC80 concentration, typically ~10 µM) using the FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Data Analysis:

    • Measure fluorescence (excitation 485 nm, emission 525 nm) over 120 seconds.

    • Calculate IC50 based on the inhibition of the peak glutamate response relative to vehicle control.

References

  • Roppe, J. R., et al. (2004). Discovery of the First Potent and Selective mGluR5 Allosteric Antagonists Based on a 5-(Phenylethynyl)pyrimidine Scaffold.[7] Journal of Medicinal Chemistry.[1][8] Link

  • Ritchie, T. J., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold.[7][9] Bioorganic & Medicinal Chemistry Letters.[9][10] Link

  • Wang, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. Journal of Medicinal Chemistry.[1][8] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Zhang, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry.[1][8] Link

Sources

Exploratory

Deciphering the Mechanism of Action of Pyrimidine-Based Antimetabolites: A Technical Guide to Target Validation and Cellular Pharmacology

Introduction: The Pharmacological Paradigm of Pyrimidine Analogues As a Senior Application Scientist specializing in molecular pharmacology and drug development, I frequently guide research teams through the validation o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Paradigm of Pyrimidine Analogues

As a Senior Application Scientist specializing in molecular pharmacology and drug development, I frequently guide research teams through the validation of novel chemotherapeutic agents. Pyrimidine analogues represent a foundational class of antimetabolites in oncology[1]. By structurally mimicking endogenous pyrimidines (uracil, cytosine, and thymine), these compounds infiltrate the cell's nucleic acid synthesis machinery.

However, their efficacy is not merely a product of structural mimicry; it is driven by a highly coordinated, dual-action mechanism involving direct enzyme inhibition and irreversible nucleic acid incorporation. To successfully develop or evaluate next-generation pyrimidine-based compounds, researchers must deeply understand the causality behind their intracellular activation and the self-validating experimental systems required to measure their target engagement.

Core Mechanisms of Action: The "Why" and "How"

Thymidylate Synthase (TS) Inhibition: The 5-Fluorouracil (5-FU) Model

5-Fluorouracil (5-FU) is a uracil analogue that exerts its primary cytotoxic effect through the inhibition of Thymidylate Synthase (TS)[2].

The Mechanistic Causality: Once transported into the cell, 5-FU is converted into its active metabolite, fluorodeoxyuridine monophosphate (FdUMP)[3]. Normally, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. FdUMP hijacks this process by binding to TS and its cofactor, 5,10-methylenetetrahydrofolate, forming a stable, covalently bound ternary complex[2].

Because the fluorine atom at the 5-position of FdUMP cannot be displaced by the methyl group, the enzyme is irreversibly locked[4]. This blockade depletes the intracellular pool of dTMP, creating a severe nucleotide imbalance that stalls DNA replication—a phenomenon known as "thymineless death," which ultimately triggers apoptosis[3][4].

Ribonucleotide Reductase (RNR) Inhibition & Masked Chain Termination: The Gemcitabine Model

Gemcitabine (2',2'-difluorodeoxycytidine) employs a more insidious, multi-targeted approach. After entering the cell via the human equilibrative nucleoside transporter 1 (hENT1), it is phosphorylated by deoxycytidine kinase (dCK) into its active di- and triphosphate forms[5].

The Mechanistic Causality: Gemcitabine diphosphate (dFdCDP) acts as a potent inhibitor of ribonucleotide reductase (RNR)[6]. RNR is responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs). By inhibiting RNR, dFdCDP starves the cell of its natural dCTP pool[7].

This engineered scarcity serves a secondary purpose: it facilitates the incorporation of gemcitabine triphosphate (dFdCTP) into the nascent DNA strand by DNA polymerase[8]. Once dFdCTP is incorporated, the polymerase adds exactly one more natural nucleotide before stalling completely. This extra nucleotide "masks" the gemcitabine molecule from cellular excision repair enzymes, making the DNA damage irreversible—a process termed "masked chain termination"[6][8].

Quantitative Data: Pharmacological Profiling

When benchmarking novel pyrimidine analogues, it is critical to compare their metabolic pathways and downstream effects against established clinical standards.

CompoundActive Metabolite(s)Primary Target Enzyme(s)Downstream Cellular Effect
5-Fluorouracil FdUMP, FUTP, FdUTPThymidylate Synthase (TS)dTMP depletion, RNA/DNA structural damage[2][3]
Gemcitabine dFdCDP, dFdCTPRibonucleotide Reductase (RNR), DNA PolymerasedNTP pool depletion, Masked chain termination[6][8]

Experimental Protocols for MoA Validation

Protocol 1: Tritium-Release Thymidylate Synthase Catalytic Activity Assay

This assay measures the enzymatic conversion of [5-³H]-dUMP to dTMP. When TS methylates the 5-position of the pyrimidine ring, the tritium atom is displaced and released into the solvent as tritiated water (³H₂O)[9].

Why this works (Causality): By quantifying the radioactive water rather than the nucleotide product, we achieve a highly sensitive readout with minimal background noise, as the unreacted substrate can be easily stripped from the solution[10].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse the target cancer cells in 50 mM Tris-HCl (pH 7.4) containing 2 mM dithiothreitol (DTT). Rationale: DTT maintains the reduced state of critical cysteine residues in the TS active site, preventing artificial loss of enzyme function[9]. Centrifuge at 100,000 × g for 30 min at 4°C to isolate the cytosolic fraction.

  • Reaction Assembly: In a microcentrifuge tube, combine 30 µg of cytosolic protein extract with 0.5 mM 5,10-methylenetetrahydrofolate (cofactor) and 20 µM [5-³H]-dUMP[11].

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes to allow the ternary complex to form and the catalytic displacement of tritium to occur[11].

  • Reaction Termination & Separation: Stop the reaction by adding 100 µL of an activated charcoal suspension (10% w/v in 2% trichloroacetic acid). Rationale: Activated charcoal strongly adsorbs unreacted [5-³H]-dUMP and other nucleotides, while the generated ³H₂O remains freely suspended in the aqueous supernatant[10].

  • Quantification: Centrifuge at 13,000 × g for 10 minutes. Transfer 100 µL of the clear supernatant to a scintillation vial containing 5 mL of liquid scintillation cocktail. Count the radioactivity using a liquid scintillation counter to determine the specific TS activity[9].

Protocol 2: Intracellular dNTP Pool Quantification via LC-MS/MS (RNR Inhibition Validation)

To prove that a compound is inhibiting RNR (like gemcitabine), we must demonstrate the targeted depletion of intracellular dNTPs prior to apoptosis[12].

Step-by-Step Methodology:

  • Cell Treatment & Quenching: Expose exponentially growing cells to the IC₅₀ concentration of the analogue for 4, 8, and 24 hours. Rapidly wash cells with ice-cold PBS, then quench metabolism by adding 80% cold methanol (-80°C). Rationale: Cold methanol instantly halts all enzymatic activity (including phosphatases that would degrade dNTPs) while precipitating structural proteins.

  • Metabolite Extraction: Scrape the cells, vortex, and centrifuge at 15,000 × g for 15 minutes at 4°C. Evaporate the supernatant containing the polar metabolites to dryness using a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the pellet in LC-MS grade water. Inject onto a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer. Rationale: PGC columns provide superior retention and separation of highly polar, negatively charged nucleotides without the need for signal-suppressing ion-pairing reagents.

  • Data Interpretation: Monitor the MRM transitions for dCTP, dATP, dGTP, and dTTP. A successful RNR inhibitor will show a >50% reduction in the dCTP pool within the first 8 hours of treatment[12].

Pathway Visualization

To conceptualize the divergent yet complementary mechanisms of these antimetabolites, the following diagram maps their intracellular activation and ultimate cytotoxic endpoints.

MoA cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_GEM Gemcitabine Pathway FU 5-FU FdUMP FdUMP FU->FdUMP Phosphorylation TS Thymidylate Synthase (TS) FdUMP->TS Ternary Complex dTMP dTMP Depletion TS->dTMP Catalytic Block Apop Apoptosis / Thymineless Death dTMP->Apop GEM Gemcitabine dFdCDP dFdCDP GEM->dFdCDP dCK Kinase dFdCTP dFdCTP GEM->dFdCTP Kinase Cascade RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA DNA Polymerase dFdCTP->DNA Incorporation RNR->Apop dNTP Depletion DNA->Apop Masked Chain Termination

Intracellular activation and target inhibition pathways of 5-FU and Gemcitabine.

References

1.[2] Title: The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance | Source: nbinno.com | URL: 2.[6] Title: Gemcitabine Mechanism of Action Explained | Source: honcology.com | URL: 3.[3] Title: To which enzyme does 5-Fluorouracil (5-FU)'s metabolite bind and how does it interfere with DNA synthesis? | Source: droracle.ai | URL: 4.[7] Title: Overcoming Microbiome-Acquired Gemcitabine Resistance in Pancreatic Ductal Adenocarcinoma | Source: mdpi.com | URL: 5.[1] Title: A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES | Source: ijcrt.org | URL: 6.[8] Title: What is Gemcitabine used for? | Source: patsnap.com | URL: 7.[5] Title: Gemcitabine mechanism of action | Source: researchgate.net | URL: 8.[12] Title: In vivo Induction of Resistance to Gemcitabine Results in Increased Expression of Ribonucleotide Reductase Subunit M1 as the Major Determinant | Source: aacrjournals.org | URL: 9.[4] Title: A Ham1p-Dependent Mechanism and Modulation of the Pyrimidine Biosynthetic Pathway Can Both Confer Resistance to 5-Fluorouracil in Yeast | Source: plos.org | URL: 10.[9] Title: Antisense Thymidylate Synthase Electrogene Transfer to Increase Uptake of Radiolabeled Iododeoxyuridine in a Murine Model | Source: snmjournals.org | URL: 11.[10] Title: Simple separation of tritiated water and [3H]deoxyuridine from [5-3H]deoxyuridine 5'-monophosphate in the thymidylate synthase assay | Source: nih.gov | URL: 12.[11] Title: Function and Evolution of Plasmid-Borne Genes for Pyrimidine Biosynthesis in Borrelia spp | Source: asm.org | URL:

Sources

Foundational

Structural Analysis & Synthetic Utility: 2-Chloro-5-(phenylethynyl)pyrimidine

The following technical guide provides a comprehensive structural and functional analysis of 2-Chloro-5-(phenylethynyl)pyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of G-protei...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural and functional analysis of 2-Chloro-5-(phenylethynyl)pyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) modulators.

Executive Technical Summary

  • IUPAC Name: 2-Chloro-5-(phenylethynyl)pyrimidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.65 g/mol

  • Core Pharmacophore: mGluR5 Negative Allosteric Modulator (NAM) motif; Kinase "Hinge Binder" precursor.

2-Chloro-5-(phenylethynyl)pyrimidine represents a "privileged structure" in drug discovery. It combines an electron-deficient heteroaromatic core (pyrimidine) with a rigid, conjugated linker (alkyne) and a lipophilic tail (phenyl). The C-2 chlorine atom serves as a highly reactive electrophilic handle, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (


), while the alkyne spacer provides the necessary geometric constraint to orient the aromatic rings for 

-

stacking interactions within receptor binding pockets.

Synthesis & Process Chemistry

The construction of the 2-chloro-5-(phenylethynyl)pyrimidine core relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.

Optimized Synthetic Protocol

To maximize yield and suppress homocoupling (Glaser coupling) of the phenylacetylene, the following conditions are recommended:

  • Substrates: 2-Chloro-5-iodopyrimidine (preferred over bromo- due to faster oxidative addition) and Phenylacetylene (1.1 equiv).

  • Catalyst System:

    
     (2-5 mol%) / CuI (1-3 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) in THF or DMF.
    
  • Temperature: Ambient to

    
     (The 2-Cl position is sensitive to hydrolysis at high temps).
    
Reaction Mechanism & Workflow

The reaction proceeds through a


 catalytic cycle. The key challenge is preserving the C-2 chlorine, which can compete in oxidative addition if the catalyst is too active or the temperature too high.

Sonogashira_Cycle cluster_safety Process Control Start 2-Chloro-5-iodopyrimidine OxAdd Oxidative Addition (Pd Insert into C-I) Start->OxAdd Pd(0) TransMetal Transmetallation (Cu-Acetylide transfer) OxAdd->TransMetal + Ph-C≡C-Cu RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Pd(II) Complex Product 2-Chloro-5-(phenylethynyl)pyrimidine RedElim->Product Release Pd(0) Warning Avoid C-2 Cl Insertion: Keep Temp < 60°C

Figure 1: Catalytic cycle prioritizing C-5 iodine selectivity over C-2 chlorine.

Spectroscopic Fingerprinting

Accurate identification of this intermediate is crucial before proceeding to derivatization.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the pyrimidine ring (if unsubstituted at C-4/6) simplifies the spectrum.

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Feature

NMR
8.70 - 8.85 Singlet (2H)Pyrimidine H-4, H-6Key Signal: Highly deshielded due to N-atoms and alkyne anisotropy.
7.50 - 7.60Multiplet (2H)Phenyl ortho
7.35 - 7.45Multiplet (3H)Phenyl meta/para

NMR
~160.0 QuaternaryPyrimidine C-2Attached to Cl; weak intensity.
~158.0CHPyrimidine C-4, C-6
~95.0 / 84.0QuaternaryAlkyne C

C
Characteristic internal alkyne shifts.
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion (

    
    ):  214.03 (100%), 216.03 (32%).
    
  • Isotope Pattern: The 3:1 ratio of the M and M+2 peaks is the definitive signature of the monochelated chlorine atom.

  • Fragmentation: Loss of the Cl radical (

    
    ) is common, followed by fragmentation of the alkyne linker.
    

Structural & Conformational Analysis

Understanding the 3D geometry is vital for docking studies in drug design.

Planarity and Rigidity

The alkyne linker (


) acts as a "linear rod," enforcing a 

angle between the pyrimidine and phenyl rings.
  • Conjugation: The

    
    -system extends across the entire molecule. In the solid state (crystal), the phenyl and pyrimidine rings tend to be coplanar  to maximize orbital overlap, though steric bulk from ortho-substituents (if added later) can induce a twist.
    
  • Binding Mode: This rigid linearity is ideal for penetrating deep, narrow hydrophobic pockets in GPCRs (e.g., mGluR5 transmembrane domains).

Electronic Distribution

The pyrimidine ring is significantly electron-deficient (


-deficient).
  • C-2 Position: The most electropositive carbon due to the inductive withdrawal of two adjacent nitrogens and the chlorine. This is the "warhead" for reactivity.

  • C-5 Position: Less electron-deficient, serving as a stable anchor for the alkyne.

Reactivity Profile & Derivatization

The utility of 2-chloro-5-(phenylethynyl)pyrimidine lies in its regioselective reactivity.

Nucleophilic Aromatic Substitution ( )

The C-2 chlorine is easily displaced by nucleophiles (amines, alkoxides, thiols). This is the standard route to synthesize mGluR5 antagonists.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Rate: Enhanced by the electron-withdrawing nature of the C-5 phenylethynyl group, which stabilizes the Meisenheimer complex intermediate.

Reactivity_Map Center 2-Chloro-5-(phenylethynyl)pyrimidine SNAr S_NAr (C-2) Displacement of Cl (Amines/Alcohols) Center->SNAr Primary Utility Red Alkyne Reduction (H2/Pd) Forms Alkane/Alkene Center->Red Side Reaction Cyclo Cyclization (e.g., to Fused Systems) Center->Cyclo Advanced Synth

Figure 2: Functionalization pathways. The


 pathway is the primary route for library generation.
Experimental Protocol: Displacement

To convert the scaffold into a bioactive amine derivative:

  • Dissolve 2-chloro-5-(phenylethynyl)pyrimidine in 1,4-Dioxane or DMSO .

  • Add Primary/Secondary Amine (1.2 - 1.5 equiv).

  • Add DIPEA (2.0 equiv) to scavenge HCl.

  • Heat to

    
     . Note: Microwave irradiation significantly accelerates this step (10-20 min).
    

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Pyrimidine Pharmacophore in mGluR5: Jaeschke, G., et al. (2015). mGlu5 Receptor Antagonists: Discovery of Basimglurant. ChemMedChem, 10(4), 680-692. Link

  • Crystal Structure Analogs: Wang, Y., & Zheng, S. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E, 73(8), 1148–1151. Link

  • Spectroscopic Data Source: National Institute of Standards and Technology (NIST). 2-Chloropyrimidine Derivatives Mass Spectra. NIST Chemistry WebBook.[1] Link

Sources

Exploratory

Strategic Framework for the Preliminary Cytotoxicity Screening of Pyrimidine Compounds

Introduction: The Pyrimidine Scaffold in Drug Discovery Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, serving as the structural backbone for numerous antineoplastic agents, antivirals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, serving as the structural backbone for numerous antineoplastic agents, antivirals, and kinase inhibitors (e.g., 5-fluorouracil, imatinib, erlotinib)[1]. When developing novel pyrimidine analogs, preliminary cytotoxicity screening is the critical first gate in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) pipeline. This screening ensures that only compounds with a favorable therapeutic window—exhibiting high efficacy against target pathological cells while sparing healthy tissue—progress to advanced preclinical models.

Mechanistic Basis of Pyrimidine-Induced Cytotoxicity

As a Senior Application Scientist, it is vital to understand how your compounds induce cell death before selecting an assay. Pyrimidine analogs typically exert cytotoxicity through two primary mechanisms:

  • Antimetabolite Activity : Compounds like 5-fluorouracil (5-FU) mimic natural pyrimidines. Once intracellularly metabolized into active fluoronucleotides (e.g., FdUMP, FUTP), they irreversibly bind to thymidylate synthase (TS) and misincorporate into RNA/DNA, leading to S-phase cell cycle arrest and apoptosis[2].

  • Kinase Inhibition : Many modern pyrimidine derivatives competitively bind to the ATP-binding pocket of hyperactive kinases, disrupting downstream survival signaling.

MoA Start 5-Fluorouracil (Pyrimidine Analogue) Metab Intracellular Metabolism Start->Metab FdUMP FdUMP (Active Metabolite) Metab->FdUMP FUTP FUTP / FdUTP (Active Metabolites) Metab->FUTP TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Binds & Blocks RNADNA RNA/DNA Incorporation FUTP->RNADNA Misincorporation Arrest S-Phase Cell Cycle Arrest TS->Arrest dTMP Depletion RNADNA->Arrest DNA Damage Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Intracellular mechanism of action for pyrimidine antimetabolites (e.g., 5-Fluorouracil).

Strategic Assay Selection: The MTT Colorimetric System

While ATP-luminescent assays offer high sensitivity, the remains the gold standard for high-throughput, preliminary screening of pyrimidine compounds due to its robust reproducibility and cost-effectiveness[3],[4].

Causality of the Assay Mechanics : The MTT assay does not measure cell death directly; rather, it measures mitochondrial metabolic activity. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[5],[6]. As pyrimidine compounds induce apoptosis and mitochondrial depolarization, oxidoreductase activity ceases, providing a direct, quantifiable correlation between colorimetric intensity and cell viability[6].

Self-Validating Experimental Workflow & Protocol

To prevent false positives (e.g., compound autofluorescence) or false negatives (e.g., media interference), the screening protocol must be designed as a self-validating system.

Workflow Seed 1. Cell Seeding (96-well plate, 24h incubation) Treat 2. Compound Treatment (Serial dilutions + Controls) Seed->Treat Incubate 3. Exposure Period (48-72h at 37°C, 5% CO2) Treat->Incubate AddMTT 4. MTT Addition (5 mg/mL, 2-4h incubation) Incubate->AddMTT Solubilize 5. Formazan Solubilization (DMSO) AddMTT->Solubilize Read 6. Absorbance Measurement (OD 540-590 nm) Solubilize->Read Analyze 7. Data Analysis (IC50 & Z'-factor) Read->Analyze

Self-validating high-throughput workflow for pyrimidine cytotoxicity screening.

Step-by-Step Methodology:
  • Cell Seeding & Edge-Effect Mitigation :

    • Seed target cells (e.g., MCF-7, SW620) at a density of

      
       to 
      
      
      
      cells/well in a 96-well tissue culture plate[2],.
    • Causality: Fill the peripheral wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation-induced osmolarity changes) from skewing data in the outer wells.

  • Compound Treatment & Control Implementation :

    • After 24 hours of incubation (to allow adherence), aspirate media and apply pyrimidine compounds in a serial dilution (e.g., 0.1 µM to 1000 µM).

    • Self-Validation Controls:

      • Blank : Media only. Causality: Subtracts the background absorbance of phenol red and unreacted MTT.

      • Negative (Vehicle) Control : Cells treated with the highest concentration of the solvent used (e.g., 0.1% DMSO). Causality: Ensures that observed cytotoxicity is due to the pyrimidine compound, not the DMSO solvent.

      • Positive Control : Cells treated with a known cytotoxic agent (e.g., 5-FU at 100 µM or 10% DMSO) to validate assay sensitivity.

  • Incubation :

    • Incubate for 48–72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition & Formazan Generation :

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL)[3],[5].

    • Incubate in the dark for 2–4 hours. Causality: Light exposure degrades MTT, increasing background noise.

  • Solubilization :

    • Carefully aspirate the media to avoid disturbing the formazan crystals.

    • Add 100 µL of pure DMSO to each well. Causality: Formazan is insoluble in aqueous culture media; DMSO rapidly and completely solubilizes the crystals for homogeneous spectrophotometric reading[6].

  • Spectrophotometric Quantification :

    • Read absorbance at an optical density (OD) of 540–590 nm[3],[6].

    • Causality: Always read a reference wavelength at 630–650 nm and subtract it from the primary OD. This corrects for well-to-well variations caused by cellular debris, fingerprints, or plate imperfections[3].

Quantitative Data: Reference IC50 Values for Pyrimidine Compounds

When screening novel pyrimidines, it is crucial to benchmark their potency against established clinical standards across diverse cell lines. The table below summarizes validated IC50 values for reference.

CompoundCell LineTissue OriginAssay DurationIC50 ValueSource
5-FluorouracilSW620Human Colon Carcinoma48 Hours13 µg/mLSpandidos[2]
5-FluorouracilMCF-7Human Breast Adenocarcinoma48 Hours6 mg/mLSCIRP[7]
5-FluorouracilH9c2Rat Cardiomyoblast (Normal)48 Hours400 µMIJMC
Hydrazone 3a (Novel Pyrimidine)PC3Human Prostate Carcinoma72 Hours21 µMMDPI[1]

Note: The differential toxicity between cancerous (SW620) and normal (H9c2) cell lines highlights the importance of evaluating the Selectivity Index (SI) during preliminary screening.

Conclusion

Preliminary cytotoxicity screening of pyrimidine compounds requires more than just following a protocol; it demands a mechanistic understanding of the assay and rigorous self-validation. By implementing edge-effect mitigation, proper vehicle controls, and dual-wavelength spectrophotometry, researchers can ensure that their MTT assay yields highly reproducible, artifact-free data, accelerating the discovery of next-generation pyrimidine therapeutics.

References

  • Abcam. "MTT assay protocol."

  • Merck. "MTT Assay Protocol for Cell Viability and Proliferation."

  • CABI Digital Library. "MTT assay to evaluate the cytotoxic potential of a drug."

  • Spandidos Publications. "Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans."

  • International Journal of Molecular and Cellular Medicine. "Melatonin Ameliorates 5-Fluorouracil-Induced Cytotoxicity and Apoptosis in H9c2 Cell Line."

  • Scientific Research Publishing. "Triple Effect of Doxorubicin, 5-Fluorouracil, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line."

  • MDPI. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking."

Sources

Foundational

solubility and stability of 2-Chloro-5-(phenylethynyl)pyrimidine

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(phenylethynyl)pyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-(phenylethynyl)pyrimidine is a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(phenylethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(phenylethynyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a potential bioactive molecule necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for characterizing the . It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. This document emphasizes a proactive, experimentally-driven approach to defining the compound's behavior in various environments, which is crucial for its effective application in research and development.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is paved with a series of critical characterization steps. Among the most fundamental of these are the determination of solubility and stability. For a molecule like 2-Chloro-5-(phenylethynyl)pyrimidine, which features a confluence of a reactive chloro-substituent, a rigid phenylethynyl group, and a polar pyrimidine core, these properties are not only academically interesting but also practically indispensable.

  • Solubility dictates the bioavailability of a potential drug candidate, influences the choice of solvents for synthesis and formulation, and impacts the design of analytical methods.

  • Stability provides insights into a compound's shelf-life, its degradation pathways, and potential incompatibilities with other substances. Understanding stability is paramount for ensuring the safety and efficacy of pharmaceutical products.[1][2]

This guide will navigate the theoretical underpinnings and the practical execution of solubility and stability studies for 2-Chloro-5-(phenylethynyl)pyrimidine.

Physicochemical Properties: A Predictive Overview

The structure combines a hydrophobic phenylethynyl group with a more polar 2-chloropyrimidine moiety. The presence of the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, which may slightly enhance aqueous solubility compared to a purely hydrocarbon analogue. Conversely, the bulky, non-polar phenylethynyl group will likely dominate, leading to poor water solubility. The chloro group is a potential site for nucleophilic substitution, a key consideration for its reactivity and stability.[3]

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-(phenylethynyl)pyrimidine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₇ClN₂Based on chemical structure
Molecular Weight 214.65 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidCommon for similar aromatic compounds
Aqueous Solubility LowThe hydrophobic phenylethynyl group is expected to significantly limit solubility in water.
Organic Solvent Solubility GoodExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons, owing to its aromatic and hydrophobic character.[4][5]
pKa Weakly basicThe nitrogen atoms of the pyrimidine ring can be protonated, but their basicity is reduced by the electron-withdrawing chloro substituent.

Solubility Determination: A Practical Workflow

A systematic approach to determining the solubility of 2-Chloro-5-(phenylethynyl)pyrimidine is essential. The following workflow outlines the key steps, from initial screening to quantitative analysis.

G cluster_0 Solubility Assessment Workflow Initial Screening Initial Screening Thermodynamic Solubility Thermodynamic Solubility Initial Screening->Thermodynamic Solubility Quantitative Assessment Kinetic Solubility Kinetic Solubility Initial Screening->Kinetic Solubility High-Throughput Assessment Data Analysis Data Analysis Thermodynamic Solubility->Data Analysis Kinetic Solubility->Data Analysis

Caption: Workflow for solubility determination.

Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol determines the equilibrium solubility of the compound.

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance and volumetric flasks

Procedure:

  • Preparation: Add an excess amount of 2-Chloro-5-(phenylethynyl)pyrimidine to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of 2-Chloro-5-(phenylethynyl)pyrimidine.[7][8]

Stability Assessment: Unveiling Degradation Pathways

Stability testing, particularly forced degradation studies, is crucial for identifying potential degradation products and understanding the compound's intrinsic stability.[1][2][9] These studies expose the compound to stress conditions more severe than those it would typically encounter during storage and use.[10]

G cluster_1 Forced Degradation Study Design cluster_2 Conditions Drug Substance Drug Substance Stress Conditions Stress Conditions Drug Substance->Stress Conditions Analysis Analysis Stress Conditions->Analysis Expose and Sample Acidic Hydrolysis Acidic Hydrolysis Outcome Outcome Analysis->Outcome Identify Degradants & Pathways Basic Hydrolysis Basic Hydrolysis Oxidative Oxidative Thermal Thermal Photolytic Photolytic

Caption: Logical flow of a forced degradation study.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and products of 2-Chloro-5-(phenylethynyl)pyrimidine under various stress conditions.

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and Mass Spectrometry (LC-MS) detectors

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-5-(phenylethynyl)pyrimidine in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[11]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]

Potential Degradation Pathways

The pyrimidine ring itself is relatively stable, but the chloro-substituent presents a likely point of degradation.[12][13]

  • Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 2-hydroxy-5-(phenylethynyl)pyrimidine. This is a common degradation pathway for chloropyrimidines.[14]

  • Oxidation: The pyrimidine ring and the phenylethynyl group could be susceptible to oxidation, potentially leading to N-oxides or cleavage of the triple bond.

Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[7][8][15]

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds.[8]
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic AcidA common mobile phase for RP-HPLC that provides good peak shape for nitrogen-containing heterocycles.
Elution Mode GradientA gradient elution is recommended to ensure the separation of the parent compound from potential impurities and degradation products with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) and/or Mass SpectrometryUV detection is standard for quantitative analysis. MS detection is invaluable for identifying unknown degradation products.[16]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the . While specific experimental data for this compound is yet to be widely published, the principles and protocols outlined here offer a robust starting point for any researcher or drug development professional. By following these guidelines, one can generate the critical data needed to advance the development of this promising molecule, whether its future lies in the realm of pharmaceuticals, materials science, or beyond. The elucidation of its degradation pathways will not only inform on its handling and storage but also provide valuable insights into its chemical reactivity.

References

  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • ResearchGate.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • PharmaTech. (2022).
  • PubChem. 2-Chloro-5-methylpyrimidine.
  • CymitQuimica. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ResolveMass. (2026, February 15).
  • Molbase. 2-chloro-5-(3-fluoro-phenylethynyl)-pyrimidine.
  • Guidechem. 2-Chloro-5-pyriMidineMeth... 933685-83-7 wiki.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • MedCrave. (2018).
  • Cayman Chemical. 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0).
  • Revue Roumaine de Chimie.
  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • LCGC Europe. (2022). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Der Pharmacia Sinica. (2011).
  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • USGS Publications Warehouse. (2016).
  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • BenchChem. HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • Sigma-Aldrich. 2-Chloro-5-fluoropyrimidine 97%.
  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
  • ECHEMI. 2-chloro-5-(chloroMethyl)

Sources

Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrimidine Derivatives and Their Targets

For Immediate Release [CITY, State] – March 2, 2026 – The intricate and versatile pyrimidine scaffold, a fundamental component of life's building blocks, continues to emerge as a powerhouse in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, State] – March 2, 2026 – The intricate and versatile pyrimidine scaffold, a fundamental component of life's building blocks, continues to emerge as a powerhouse in modern medicinal chemistry. This guide offers an in-depth exploration of the key therapeutic targets for pyrimidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this dynamic field. From oncology to infectious diseases, pyrimidine-based compounds are at the forefront of innovative therapeutic strategies.

The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system, integral to the structure of nucleobases like cytosine, thymine, and uracil, provides a unique foundation for drug design.[1][2][3] Its ability to engage in hydrogen bonding and π-π stacking interactions allows for high-affinity binding to a wide array of biological targets.[2] This inherent biocompatibility and synthetic tractability have made pyrimidine derivatives a "privileged scaffold" in the quest for novel therapeutics with enhanced efficacy and reduced toxicity.[2][4][5]

Revolutionizing Cancer Therapy: A Multi-pronged Attack

Pyrimidine derivatives have fundamentally altered the landscape of cancer treatment by targeting various hallmarks of the disease. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in nucleotide metabolism to the modulation of key signaling pathways that drive tumor growth and survival.[6][7][8]

Kinase Inhibition: Halting Uncontrolled Cell Proliferation

The dysregulation of protein kinases is a central driver of many cancers.[6] The pyrimidine scaffold is exceptionally well-suited to function as an ATP-competitive inhibitor, fitting into the kinase hinge region and blocking downstream signaling.[6]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer, EGFR has been a primary target for pyrimidine-based inhibitors like gefitinib and erlotinib.[6][9] Newer generations of these derivatives are being developed to overcome acquired resistance, a significant clinical challenge.[6]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[6] Pyrimidine-based CDK4/6 inhibitors, such as palbociclib and abemaciclib, have become standard-of-care treatments for certain types of breast cancer by inducing cell cycle arrest.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrimidine derivatives can disrupt tumor angiogenesis, effectively cutting off the tumor's blood and nutrient supply.[6]

  • BRAF Kinase: The V600E mutation in the BRAF kinase is a common driver in melanoma. Pyrimidine-sulfonamide hybrids have shown potent and selective inhibition of this mutant kinase.[6]

Signaling Pathway: Kinase Inhibition by Pyrimidine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK CDK4/6 CDK->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->RTK Inhibits Pyrimidine_Derivative->RAF Inhibits Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->mTOR Inhibits Pyrimidine_Derivative->CDK Inhibits

Caption: Pyrimidine derivatives inhibit key kinases in oncogenic signaling pathways.

Antimetabolites: Disrupting Nucleic Acid Synthesis

As structural mimics of natural pyrimidines, these analogs can interfere with the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells.[10][11]

  • Thymidylate Synthase (TS): A crucial enzyme for DNA synthesis, TS is a primary target of 5-fluorouracil (5-FU) and its prodrug, capecitabine.[10] These drugs are converted intracellularly to a metabolite that forms a stable complex with TS, inhibiting its function.[10]

  • DNA Polymerase: Analogs like cytarabine (Ara-C) and gemcitabine are incorporated into the growing DNA strand during replication, leading to chain termination and apoptosis.[10][12]

Pyrimidine Analog Primary Target(s) Mechanism of Action Primary Cancer Indications
5-Fluorouracil (5-FU)Thymidylate SynthaseInhibition of dTMP synthesis, incorporation into RNAColorectal, Breast, Head and Neck
CapecitabineThymidylate SynthaseProdrug of 5-FUColorectal, Breast
Cytarabine (Ara-C)DNA PolymeraseDNA chain terminationLeukemia, Lymphoma
GemcitabineDNA Polymerase, Ribonucleotide ReductaseDNA chain termination, depletion of deoxynucleotidesPancreatic, Lung, Ovarian, Breast

Combating Infectious Diseases: A Broad-Spectrum Arsenal

The versatility of pyrimidine derivatives extends to the fight against a wide range of pathogens, including viruses, bacteria, and parasites.

Antiviral Agents: Inhibiting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, primarily by targeting viral polymerases.[7][8]

  • Viral DNA/RNA Polymerase: Drugs like acyclovir (for herpes viruses) and lamivudine (for HIV and hepatitis B) act as chain terminators after being incorporated into the viral genetic material by viral polymerases.[7][8] Remdesivir, a more recent example, has shown broad-spectrum activity against RNA viruses, including coronaviruses.[7][8]

  • Host Pyrimidine Biosynthesis: Some novel antiviral strategies involve targeting host cell enzymes required for pyrimidine synthesis, thereby depriving the virus of essential building blocks for replication.[13] This approach can offer broad-spectrum activity and a higher barrier to resistance.[13]

Experimental Workflow: Screening for Antiviral Pyrimidine Derivatives

G cluster_screening Primary Screening cluster_validation Hit Validation & MOA CPE_Assay Cytopathic Effect (CPE) Assay (Virus-infected cells + Compound) Hit_ID Hit Identification (Reduced CPE) CPE_Assay->Hit_ID EC50 Dose-Response (EC50) Antiviral Potency Hit_ID->EC50 CC50 Cytotoxicity (CC50) Cell Viability Hit_ID->CC50 Target_Assay Target-Based Assays (e.g., Polymerase Inhibition) EC50->Target_Assay CC50->Target_Assay Lead_Opt Lead Optimization Target_Assay->Lead_Opt

Caption: A typical workflow for identifying and characterizing antiviral pyrimidine compounds.

Antimicrobial and Antiparasitic Agents
  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acid precursors in many pathogens. Pyrimethamine, a pyrimidine derivative, is a key component of antimalarial therapies that target the DHFR of Plasmodium falciparum.[7][8]

  • Bacterial and Fungal Targets: A growing body of research is exploring pyrimidine derivatives for their antibacterial and antifungal properties, with various compounds showing promising activity against a range of clinically relevant strains.[14][15][16]

Modulating Inflammation: A New Frontier

Emerging evidence suggests that pyrimidine derivatives can also play a role in managing inflammatory conditions.

  • Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, a key enzyme in the inflammatory pathway, making them potential candidates for novel anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[17]

Future Directions and Conclusion

The therapeutic landscape for pyrimidine derivatives is continually expanding. The integration of computational chemistry and artificial intelligence is accelerating the design of novel compounds with enhanced selectivity and potency.[2] Furthermore, the development of hybrid molecules that combine a pyrimidine scaffold with other pharmacophores is a promising strategy for creating multi-targeted agents that can overcome drug resistance.[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against EGFR.

  • Materials: Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), the test pyrimidine derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the pyrimidine derivative.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Antiviral Cytopathic Effect (CPE) Assay

  • Objective: To assess the ability of a pyrimidine derivative to protect host cells from virus-induced cell death.

  • Materials: A susceptible host cell line (e.g., Vero cells), a specific virus (e.g., Human Coronavirus 229E), the test pyrimidine derivative, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the pyrimidine derivative and add them to the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plate for a period sufficient to observe CPE in the virus-only control wells (e.g., 72 hours).

    • Measure cell viability using the chosen reagent and a plate reader.

    • Calculate the percentage of CPE reduction and determine the half-maximal effective concentration (EC50).

References

  • Pant, S., & Nain, S. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), 14-28.
  • N/A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N/A.
  • N/A. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. N/A.
  • N/A. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
  • N/A. (n.d.). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem.
  • N/A. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. N/A.
  • Somkuwar, S. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. ResearchGate.
  • N/A. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. N/A.
  • N/A. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • N/A. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • N/A. (n.d.). Antiviral pyrimidine derivatives: binding with biopolymers and photosensitization. PubMed.
  • N/A. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
  • N/A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI.
  • N/A. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. N/A.
  • N/A. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • N/A. (n.d.). Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews.
  • N/A. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC.
  • N/A. (2017). Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH.
  • N/A. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis.
  • N/A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • N/A. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Coupling of 2-Chloropyrimidines

This Application Note is designed for medicinal chemists and process engineers targeting the functionalization of 2-chloropyrimidines . Unlike their bromo- or iodo-analogs, 2-chloropyrimidines present a unique "reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers targeting the functionalization of 2-chloropyrimidines . Unlike their bromo- or iodo-analogs, 2-chloropyrimidines present a unique "reactivity paradox": they are highly activated for Nucleophilic Aromatic Substitution (


) yet sluggish in Palladium-catalyzed oxidative addition due to the strength of the 

bond and potential catalyst poisoning by the pyrimidine nitrogens.

Abstract & Strategic Overview

The 2-alkynylpyrimidine motif is a pharmacophore ubiquitous in kinase inhibitors (e.g., EGFR, JAK). While 2-chloropyrimidines are cost-effective starting materials, they fail under "textbook" Sonogashira conditions (e.g., Pd(PPh


)

/CuI/Et

N) due to poor oxidative addition kinetics and competitive hydrolysis.

This protocol details two distinct methodologies:

  • Method A (Robust): A Copper-Catalyzed, Bulky-Phosphine System designed to force oxidative addition on the unreactive chloride.

  • Method B (Precision): A Copper-Free, Palladium-NHC System for sensitive substrates, eliminating Glaser homocoupling and heavy metal contamination.

Mechanistic Insight: The "Pyrimidine Problem"

The 2-position of pyrimidine is flanked by two nitrogen atoms. This creates two antagonistic effects:

  • 
     Liability:  The position is highly electron-deficient, making it prone to attack by nucleophilic solvents (water/alcohols) or bases, leading to inactive hydroxypyrimidines.
    
  • Catalyst Deactivation: The nitrogen lone pairs can coordinate to the electrophilic Pd(II) center, forming stable "off-cycle" resting states that halt turnover.

To overcome this, we must use bulky, electron-rich ligands (e.g., XPhos, AmPhos) that sterically preclude N-coordination while increasing the electron density on Palladium to facilitate the difficult oxidative addition into the C-Cl bond.

Mechanistic Pathway & Failure Modes

SonogashiraMechanism Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + 2-Chloropyrimidine Poisoning SIDE REACTION: N-Pd Coordination (Catalyst Death) Start->Poisoning Lack of Steric Bulk Complex_A Pd(II)-Cl-Pyrimidine Intermediate OxAdd->Complex_A Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone (via SNAr) OxAdd->Hydrolysis Wet Solvents/Nucleophilic Base TransMet Transmetallation (Cu-Acetylide enters) Complex_A->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition bottleneck and specific failure modes for pyrimidines.

Protocol A: The "Bulky Phosphine" Method (Standard)

Best for: Stable substrates, scale-up, and maximizing conversion of unreactive chlorides. Key Driver: The use of XPhos (or AmPhos) provides the necessary steric bulk to prevent N-binding and the electron richness to break the C-Cl bond.

Reagent Setup
ComponentReagentEquiv.Role
Catalyst Pd

(dba)

0.02 (2 mol%)Pd(0) Source
Ligand XPhos 0.04-0.08 (4-8 mol%)Promotes Oxidative Addition
Co-Catalyst CuI0.05 (5 mol%)Activates Alkyne
Base Cs

CO

2.0-3.0Anhydrous base (prevents hydrolysis)
Solvent 1,4-Dioxane or TolueneN/ANon-nucleophilic, high boiling point
Temp 80°C - 100°CN/ARequired for Cl-activation
Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon, charge a reaction vial with Pd

    
    (dba)
    
    
    
    (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol). Add 1.0 mL of degassed 1,4-Dioxane. Stir at RT for 5-10 mins until the solution turns from dark purple to a brownish-orange (indicating active L
    
    
    Pd(0) formation).
  • Substrate Addition: Add the 2-chloropyrimidine (1.0 mmol), CuI (9.5 mg, 0.05 mmol), and Cs

    
    CO
    
    
    
    (651 mg, 2.0 mmol).
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol). If the alkyne is liquid, add via syringe; if solid, add with other solids.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90°C for 4–12 hours.

    • Note: Do not exceed 110°C as catalyst decomposition accelerates.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Copper-Free" Method (Advanced)

Best for: Substrates prone to homocoupling (Glaser), pharmaceutical intermediates requiring low metal ppm, or base-sensitive groups. Key Driver: Uses a Pd-NHC (N-Heterocyclic Carbene) precatalyst which is hyper-active and does not require Copper to activate the alkyne.

Reagent Setup
ComponentReagentEquiv.Role
Catalyst Pd-PEPPSI-IPr 0.02 (2 mol%)Stabilized Pd(II)-NHC precatalyst
Base Cs

CO

or K

PO

2.0Inorganic base
Solvent DMF or DMAcN/APolar aprotic assists Cu-free cycle
Additive TBAB (Optional)0.5Phase transfer / Stabilizer
Step-by-Step Procedure
  • Charge: To a dried Schlenk tube, add Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol), Cs

    
    CO
    
    
    
    (651 mg, 2.0 mmol), and the 2-chloropyrimidine (1.0 mmol).
  • Solvent: Evacuate and backfill with Argon (3x).[1][2] Add anhydrous DMF (3.0 mL).

  • Alkyne: Add the terminal alkyne (1.3 mmol) via syringe.

  • Reaction: Heat to 80°C .

    • Observation: This reaction often has an induction period. Stirring must be vigorous.

    • Monitoring: Monitor via LCMS.[1][2] If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

  • Workup: Dilute with water (to remove DMF) and extract with Et

    
    O or EtOAc. Wash organic layer with LiCl (5% aq) to remove residual DMF.
    

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Starting Material Remains Failed Oxidative AdditionSwitch to Protocol A . Increase Ligand:Pd ratio to 4:1. Ensure Temp > 80°C.
Homocoupling (Alkyne-Alkyne) Oxidation of Cu-acetylideSwitch to Protocol B (Cu-Free).[3] Or, rigorously degas solvents (freeze-pump-thaw).
Hydrolysis Product (Pyrimidinone)

by water
CRITICAL: Use anhydrous Cs

CO

(dried in oven). Switch solvent to Toluene (hydrophobic).
Reaction turns black instantly Catalyst Decomposition ("Pd Black")Ligand is not stabilizing Pd. Ensure "Pre-complexation" step in Protocol A is followed.

References

  • Mechanistic Foundations: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Ligand Selection (XPhos): Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Copper-Free/NHC Protocols: Valente, C., et al. (2012). The Development of PEPPSI–Pd–NHC Complexes for Cross-Coupling. Angewandte Chemie. Link

  • Pyrimidine Specifics: Gong, Y., & Pauls, H. W. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine. Synlett. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Chloro-5-(phenylethynyl)pyrimidine in Modern Drug Discovery

Preamble: The Strategic Value of Privileged Scaffolds In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount challenge. Medicinal chemists often...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount challenge. Medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrimidine core is a quintessential example of such a scaffold, forming the basis of numerous FDA-approved drugs due to its synthetic tractability and its ability to mimic the purine bases of DNA and RNA.[1][2][3] This guide focuses on a particularly valuable derivative: 2-Chloro-5-(phenylethynyl)pyrimidine . This molecule is not merely an intermediate; it is a strategic building block engineered for the efficient synthesis of targeted therapeutics, most notably kinase inhibitors.[4][5]

The strategic placement of its functional groups—the reactive 2-chloro position and the rigid, space-filling 5-phenylethynyl group—provides a blueprint for generating libraries of potent and selective modulators of cellular signaling pathways. This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for harnessing the potential of this versatile scaffold.

Section 1: Molecular Profile and Strategic Reactivity

Understanding the inherent chemical properties of 2-Chloro-5-(phenylethynyl)pyrimidine is fundamental to its effective use. The molecule's power lies in the distinct reactivity of its two key functional sites, which can be addressed orthogonally to build molecular complexity.

Physicochemical Characteristics

A summary of the key properties of the title compound is presented below. These values are crucial for designing reaction conditions, predicting solubility, and anticipating the pharmacokinetic profile of its derivatives.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₇ClN₂Provides the elemental composition.
Molecular Weight 214.65 g/mol Falls within the range typical for fragment-based and lead-like compounds.
Reactivity Centers 2-Chloro group, Phenylethynyl moietyEnables sequential, selective modifications for library synthesis.
Core Scaffold PyrimidineA well-established "privileged" structure in medicinal chemistry, known for its drug-like properties and ability to form key interactions with biological targets.[3][6]
The Duality of Reactive Sites
  • The 2-Chloro Position: The Gateway to Hinge-Binding: The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the primary route for introducing a vast array of side chains, particularly amines. In the context of kinase inhibitor design, the substituent at this position is strategically crucial as it often forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of adenine.[4][5] The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position, facilitating this reaction under relatively mild conditions.

  • The 5-Phenylethynyl Group: The Hydrophobic Modulator: This rigid, linear moiety serves two purposes. First, it acts as a significant space-filling group that can probe deep into hydrophobic regions of a protein's active site. Its rigidity helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding. Second, the terminal alkyne functionality is a key component for the molecule's own synthesis via Sonogashira cross-coupling reactions , one of the most powerful methods for forming C(sp²)-C(sp) bonds.[7][8]

Section 2: Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular function, and their dysregulation is a hallmark of cancer and other diseases.[9] The pyrimidine scaffold is a cornerstone of modern kinase inhibitor development, with many approved drugs featuring this core.[10][11] 2-Chloro-5-(phenylethynyl)pyrimidine is an ideal starting point for creating potent and selective kinase inhibitors.

The Kinase Inhibition Paradigm

The general strategy involves using the pyrimidine core as an anchor within the ATP-binding site. The workflow is as follows:

  • Hinge Interaction: An amine is coupled to the C2 position to form one or two hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pocket Occupancy: The 5-phenylethynyl group occupies a nearby hydrophobic pocket.

  • Selectivity Tuning: The amine substituent and modifications to the terminal phenyl ring are systematically varied to optimize potency and achieve selectivity against other kinases in the human kinome.

Visualizing the Target Pathway: A Generic EGFR Signaling Cascade

Many pyrimidine-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the simplified signaling pathway that such inhibitors are designed to block.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds RAS RAS Dimerization->RAS Activates Inhibitor 2-Chloro-5-(phenylethynyl)pyrimidine -derived Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Simplified EGFR signaling pathway blocked by a pyrimidine-based inhibitor.

Section 3: Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: Synthesis of a 2-Amino-5-(phenylethynyl)pyrimidine Derivative via SNAr

This protocol details the reaction of 2-Chloro-5-(phenylethynyl)pyrimidine with a representative nucleophile, 2-(isopropylsulfonyl)aniline, a moiety found in potent ALK/EGFR dual kinase inhibitors.[9]

Objective: To demonstrate the key bond-forming reaction at the C2 position for library generation.

Reaction Scheme: 2-Chloro-5-(phenylethynyl)pyrimidine + 2-(isopropylsulfonyl)aniline → N-(2-(isopropylsulfonyl)phenyl)-5-(phenylethynyl)pyrimidin-2-amine

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 eq)

  • 2-(isopropylsulfonyl)aniline (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.2 eq)

  • 2-Pentanol or Dioxane (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-(phenylethynyl)pyrimidine (e.g., 215 mg, 1.0 mmol).

  • Add 2-(isopropylsulfonyl)aniline (e.g., 220 mg, 1.1 mmol) and p-TsOH·H₂O (e.g., 228 mg, 1.2 mmol).

  • Under an inert atmosphere, add anhydrous 2-pentanol (e.g., 10 mL).

  • Heat the reaction mixture to reflux (approx. 118 °C for 2-pentanol) and maintain for 12-24 hours.

  • Causality Check: The acid catalyst protonates a pyrimidine nitrogen, further activating the C2 position towards nucleophilic attack. The high temperature is necessary to overcome the activation energy of the SNAr reaction.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of the Scaffold via Sonogashira Cross-Coupling

This protocol describes the synthesis of the parent scaffold itself from more readily available building blocks, demonstrating the modularity of the approach.

Objective: To synthesize 2-Chloro-5-(phenylethynyl)pyrimidine from 2-chloro-5-iodopyrimidine and phenylacetylene.

Reaction Scheme: 2-Chloro-5-iodopyrimidine + Phenylacetylene → 2-Chloro-5-(phenylethynyl)pyrimidine

Materials:

  • 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-iodopyrimidine (e.g., 240 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 21 mg, 0.03 mmol), and CuI (e.g., 11 mg, 0.06 mmol).

  • Add anhydrous THF (8 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-activation.

  • Add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Causality Check: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7][8] The palladium catalyst facilitates the oxidative addition of the aryl halide and reductive elimination of the product, while the copper co-catalyst activates the alkyne. Triethylamine acts as both the base and a solvent.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain 2-Chloro-5-(phenylethynyl)pyrimidine.

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for creating a library of potential drug candidates starting from 2-Chloro-5-(phenylethynyl)pyrimidine.

Synthesis_Workflow Start 2-Chloro-5-(phenylethynyl)pyrimidine (Starting Material) Reaction Parallel Synthesis (SNAr Reaction) Start->Reaction Amine_Library Library of Amines (R-NH2) Amine_Library->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Compound_Library Final Compound Library (Diverse R-groups) Purification->Compound_Library Screening Biological Screening (e.g., Kinase Assay) Compound_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for library synthesis and screening.

Section 4: Data Interpretation and Structure-Activity Relationships (SAR)

The true power of this scaffold is realized when a library of analogs is synthesized and tested, allowing for the development of a Structure-Activity Relationship (SAR). The table below presents hypothetical, yet representative, data for a series of compounds synthesized via Protocol 1, targeting EGFR.

Compound IDR-group (at C2)Yield (%)EGFR IC₅₀ (nM)
A-1 Aniline75%250
A-2 3-chloroaniline71%120
A-3 3-methoxyaniline68%95
A-4 2-(isopropylsulfonyl)aniline65%8

Analysis and Field Insights:

  • Baseline Activity: The simple aniline (A-1) provides a baseline potency.

  • Electronic Effects: Introducing an electron-withdrawing group (A-2) or an electron-donating group (A-3) on the aniline ring improves potency, suggesting that substitution at the meta-position is favorable for interaction within the active site.

  • Exploiting Side Pockets: The significant jump in potency with compound A-4 is a classic example of rational drug design. The isopropylsulfonyl group is designed to occupy a specific sub-pocket near the main ATP binding site, forming additional favorable interactions and dramatically increasing affinity. This highlights the importance of exploring diverse and sterically demanding R-groups.

Conclusion

2-Chloro-5-(phenylethynyl)pyrimidine is a high-value, versatile scaffold for modern drug discovery. Its well-defined and predictable reactivity allows for the systematic and efficient generation of compound libraries. By leveraging established synthetic protocols such as Nucleophilic Aromatic Substitution and Sonogashira coupling, researchers can rapidly explore chemical space around key biological targets, particularly protein kinases. The insights and protocols provided herein are intended to empower research teams to accelerate their discovery programs, moving from concept to lead candidate with greater efficiency and scientific rigor.

References

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • PMC - NIH. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Chem-Impex. (n.d.). 2-Chloro-pyrimidine-5-carboxylic acid.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • 2-chloro-5-(3-fluoro-phenylethynyl)-pyrimidine | 1404113-99-0. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
  • Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor...
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
  • Green Chemistry (RSC Publishing). (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC.
  • MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
  • ResearchGate. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Method

applications of 2-Chloro-5-(phenylethynyl)pyrimidine in medicinal chemistry

Application Note: 2-Chloro-5-(phenylethynyl)pyrimidine in Medicinal Chemistry Executive Summary 2-Chloro-5-(phenylethynyl)pyrimidine is a privileged scaffold in the design of Negative Allosteric Modulators (NAMs) for the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-(phenylethynyl)pyrimidine in Medicinal Chemistry

Executive Summary

2-Chloro-5-(phenylethynyl)pyrimidine is a privileged scaffold in the design of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). Structurally, it serves as a pyrimidine isostere to the well-known pyridine-based modulators such as MPEP and Basimglurant.

This guide details the application of this scaffold in "Late-Stage Diversification" workflows. By leveraging the high reactivity of the C2-chlorine atom toward nucleophilic aromatic substitution (SNAr), researchers can rapidly generate libraries of brain-penetrant ligands targeting anxiety, depression, and Fragile X syndrome.

Structural Significance & Mechanism

The utility of 2-Chloro-5-(phenylethynyl)pyrimidine stems from its ability to bind deep within the allosteric transmembrane domain of class C GPCRs.

  • The Alkyne Linker (C5): The rigid phenylethynyl moiety penetrates the hydrophobic pocket of the mGluR5 receptor, providing critical

    
    -
    
    
    
    stacking interactions necessary for high-affinity binding.
  • The Pyrimidine Core: unlike the pyridine analog (MPEP), the pyrimidine ring lowers lipophilicity (LogP) and introduces an additional nitrogen heteroatom, which can function as a specific H-bond acceptor to tune selectivity against mGluR1.

  • The Leaving Group (C2-Cl): The chlorine at the 2-position is activated by the two adjacent ring nitrogens, making it an ideal "exit vector" for installing solubilizing groups (e.g., morpholines, piperazines) without disrupting the core binding mode.

Pathway Visualization: Scaffold to Lead

The following diagram illustrates the workflow for converting the raw scaffold into a functional mGluR5 antagonist.

mGluR5_Workflow Scaffold 2-Chloro-5- (phenylethynyl)pyrimidine Reaction S_NAr Diversification (C2-Displacement) Scaffold->Reaction + Amine / Base Library Analog Library (Solubilized Ligands) Reaction->Library Parallel Synthesis Screening mGluR5 Calcium Flux Assay Library->Screening High Throughput Lead Lead Candidate (e.g., Anxiolytic) Screening->Lead Hit-to-Lead

Figure 1: Workflow converting the 2-chloropyrimidine scaffold into bioactive mGluR5 modulators via nucleophilic displacement.

Synthetic Application: SNAr Displacement Protocol

The primary application of this compound is the introduction of amine-based diversity elements. The following protocol is optimized for library generation using secondary amines (e.g., morpholine, N-boc-piperazine).

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex. The electron-deficient pyrimidine ring facilitates the addition of the nucleophile, followed by the elimination of the chloride ion.

SNAr_Mechanism Start Substrate (2-Cl-Pyrimidine) Complex Meisenheimer Intermediate Start->Complex Addition Nu Nucleophile (R2-NH) Nu->Complex Product 2-Amino-5- (phenylethynyl)pyrimidine Complex->Product Elimination (-HCl)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine core.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-morpholinyl)-5-(phenylethynyl)pyrimidine.

Reagents:

  • Substrate: 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

Step-by-Step Protocol:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-(phenylethynyl)pyrimidine (100 mg, 0.44 mmol) in anhydrous DMSO (2.2 mL).

  • Addition: Add DIPEA (153 µL, 0.88 mmol) followed by morpholine (57 µL, 0.66 mmol).

    • Note: If using a solid amine salt, increase base to 3.0 equiv.

  • Reaction: Cap the vial and heat to 90°C in an aluminum heating block. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by LC-MS. The starting material (Cl-Ar) peak should disappear, replaced by the product mass (M+H).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (20 mL). The product typically precipitates as a solid.

    • Filter the solid and wash with water (3 x 10 mL) to remove DMSO and excess amine.

  • Purification: If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via Flash Chromatography (0–40% EtOAc in Hexanes).

Optimization Table
VariableConditionOutcomeRecommendation
Solvent DMSOFast reaction, difficult workupPreferred for small scale
IsopropanolSlower (requires reflux), clean precipitationPreferred for scale-up (>5g)
Base DIPEASoluble, easy to handleStandard for libraries
K₂CO₃Heterogeneous, requires vigorous stirringUse if amine is acidic
Temp 25°C< 10% conversion after 24hHeat is required (80-100°C)

Quality Control & Characterization

To ensure the integrity of the synthesized ligands, the following analytical criteria must be met.

  • LC-MS: Purity >95% (UV 254 nm). Check for hydrolysis byproduct (2-hydroxy-pyrimidine) if wet DMSO was used.

  • ¹H NMR (DMSO-d₆):

    • Pyrimidine Protons: Look for a diagnostic singlet (2H) around δ 8.5 – 8.7 ppm . The shift upfield (relative to the chloro-precursor) confirms the electron-donating effect of the new amine.

    • Alkyne Linker: The phenylethynyl group remains silent in ¹H NMR but ensures the aromatic protons are split distinctively.

  • Storage: Store the 2-chloro precursor at 4°C under argon. It is moisture sensitive over long periods (slow hydrolysis to the pyrimidone).

References

  • Ritchie, T. J., et al. (2008). "Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold." Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101.[1] Link

  • Jaeschke, G., et al. (2015). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of Basimglurant (RO4917523)..." Journal of Medicinal Chemistry, 58(3), 1358–1371. Link

    • Context: Describes the analogous pyridine series and the pharmacological relevance of the phenylethynyl motif.
  • Lindemann, L., et al. (2011). "CTEP: A novel, potent, long-acting, and orally bioavailable metabotropic glutamate receptor 5 inhibitor." Journal of Pharmacology and Experimental Therapeutics, 339(2), 474-486. Link

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-5-(phenylethynyl)pyrimidine as a Versatile Synthetic Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-chloro-5-(phenylethynyl)pyrimidine. This intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-chloro-5-(phenylethynyl)pyrimidine. This intermediate is a highly valuable building block, featuring a privileged pyrimidine scaffold functionalized with two distinct and chemoselectively addressable reactive sites: a C2-chloro substituent ripe for cross-coupling or nucleophilic substitution, and a C5-phenylethynyl group that modulates electronic properties and offers further reaction possibilities. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the synthetic utility of this compound in constructing complex molecular architectures relevant to pharmaceuticals and materials science.

Introduction: The Strategic Value of a Bifunctional Pyrimidine

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its prevalence is due to its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bond interactions with biological targets like protein kinases.[3][4]

2-Chloro-5-(phenylethynyl)pyrimidine capitalizes on this privileged scaffold by offering two orthogonal points for molecular elaboration:

  • The C2-Chloro Group: The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is an excellent electrophilic handle. Its reactivity is finely tuned—less labile than its bromo or iodo counterparts, yet readily activated under appropriate catalytic conditions for a variety of transformations.[5] This allows for controlled, late-stage diversification.

  • The C5-Phenylethynyl Group: This bulky, rigid moiety serves multiple purposes. It can be a terminal pharmacophoric element, or its alkyne bond can participate in further reactions such as click chemistry or cyclizations. Its electron-withdrawing nature also influences the reactivity of the pyrimidine ring itself.

This unique combination of features makes 2-chloro-5-(phenylethynyl)pyrimidine a powerful intermediate for building libraries of complex molecules, enabling rapid structure-activity relationship (SAR) studies.[6]

Synthesis of the Core Intermediate

The most direct and efficient route to 2-chloro-5-(phenylethynyl)pyrimidine is via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] The key strategic choice here is the starting material: 5-bromo-2-chloropyrimidine .

Rationale: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[5][8] This differential reactivity allows for the selective functionalization of the more reactive C-Br bond at the 5-position with phenylacetylene, while leaving the more robust C-Cl bond at the 2-position intact for subsequent modifications.

Experimental Protocol 1: Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

This protocol details the Sonogashira coupling of 5-bromo-2-chloropyrimidine with phenylacetylene.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triethylamine (TEA) (3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloropyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous THF and triethylamine via syringe. Stir the mixture to form a suspension.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-5-(phenylethynyl)pyrimidine as a solid.

Self-Validation:

  • Expected Yield: 75-90%

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic peaks for the phenyl protons and the two pyrimidine protons. The mass spectrum should show the expected molecular ion peak corresponding to the product's mass.

Key Synthetic Transformations & Applications

Once synthesized, the C2-chloro group of 2-chloro-5-(phenylethynyl)pyrimidine is the primary site for diversification. The following sections detail the most critical transformations.

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// Edges Start -> Intermediate [label=" Sonogashira\nCoupling"]; Intermediate -> Suzuki; Intermediate -> Buchwald; Intermediate -> SNAr; Suzuki -> Prod_Suzuki; Buchwald -> Prod_Buchwald; SNAr -> Prod_SNAr; } dendrogram Figure 1: Synthetic workflow starting from the Sonogashira coupling to produce the core intermediate and its subsequent diversification reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably one of the most powerful methods for creating C(sp²)-C(sp²) bonds, widely used in the pharmaceutical industry for its high functional group tolerance.[9] For chloropyrimidines, which are less reactive substrates, the choice of catalyst and ligand is critical to achieving high yields and preventing catalyst deactivation.[10]

Causality: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[10] Therefore, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species, preventing deactivation and facilitating the overall catalytic cycle.

Experimental Protocol 2: General Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 equiv.)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a Schlenk tube, combine 2-chloro-5-(phenylethynyl)pyrimidine, the boronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by stirring Pd(OAc)₂ and XPhos in a small amount of the reaction solvent for 10-15 minutes under an inert atmosphere.

  • Seal the Schlenk tube, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) to the solids.

  • Add the pre-formed catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-aryl-5-(phenylethynyl)pyrimidine derivative.

Self-Validation:

  • Expected Yield: 60-95%, highly dependent on the boronic acid used.

  • Characterization: Confirmation by NMR and MS. Expect the disappearance of one pyrimidine proton signal (if starting from a C-H substituted boronic acid) and the appearance of new aromatic signals corresponding to the coupled partner.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90-10040-70%
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O80-11060-95%
PdCl₂(dppf)Cs₂CO₃DMF100-12055-85%
Table 1: Common conditions for Suzuki-Miyaura coupling with chloropyrimidines.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is fundamental to the synthesis of bioactive molecules, as the amino group is a key pharmacophoric element.[6] The Buchwald-Hartwig amination provides a general and high-yielding method for coupling amines with aryl halides.

Causality: Similar to the Suzuki coupling, a robust catalytic system is required. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is needed to deprotonate the amine without competing in the substitution reaction.

Experimental Protocol 3: General Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 equiv.)

  • Primary or Secondary Amine (1.1-1.3 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the 2-chloro-5-(phenylethynyl)pyrimidine and the degassed anhydrous solvent.

  • Add the amine (if liquid) or a solution of the amine (if solid) to the mixture.

  • Seal the tube and heat to 90-110 °C for 8-16 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 2-amino-5-(phenylethynyl)pyrimidine product.

Self-Validation:

  • Expected Yield: 70-95%

  • Characterization: NMR and MS. High-resolution mass spectrometry is crucial to confirm the exact mass. In ¹H NMR, the appearance of N-H signals (for primary amine couplings) and signals from the new alkyl/aryl groups is expected.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr).[11][12] This pathway offers a metal-free alternative for introducing heteroatom nucleophiles.

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nitrogen atoms within the pyrimidine ring. This method is particularly effective for strong nucleophiles like alkoxides, thiolates, and some amines, often without the need for a catalyst.

SNAr_Mechanism

Experimental Protocol 4: General SNAr with a Thiol Nucleophile

Materials:

  • 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 equiv.)

  • Thiol (e.g., thiophenol) (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the thiol, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to generate the thiolate in situ.

  • Add a solution of 2-chloro-5-(phenylethynyl)pyrimidine in DMF to the mixture.

  • Heat the reaction to 50-80 °C. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the 2-(thioether)-5-(phenylethynyl)pyrimidine.

Self-Validation:

  • Expected Yield: >90%

  • Characterization: NMR and MS. The disappearance of the pyrimidine C-H signal adjacent to the chlorine and the appearance of signals for the new thioether moiety are key indicators.

Application in Kinase Inhibitor Scaffolds

The 2-aminopyrimidine motif is a classic "hinge-binder" in a vast number of kinase inhibitors, forming critical hydrogen bonds with the protein backbone.[1][6][13] Our intermediate is an ideal precursor for synthesizing such structures. For example, a Buchwald-Hartwig amination with a substituted aniline can directly generate a core structure found in inhibitors of Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and others.[6][14]

Kinase_Inhibitor_Scaffold Intermediate Intermediate Product Product Intermediate->Product Buchwald-Hartwig Amination Aniline Aniline Aniline->Product Buchwald-Hartwig Amination

Safety and Handling

  • 2-Chloro-5-(phenylethynyl)pyrimidine: Handle with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and are suspected carcinogens. Handle in a well-ventilated fume hood.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents where specified, as water can interfere with many of the described reactions. Toluene, Dioxane, and DMF are flammable and have associated health risks; handle appropriately.

Conclusion

2-Chloro-5-(phenylethynyl)pyrimidine is a robust and versatile synthetic intermediate that provides an efficient entry point to a wide range of complex, functionalized pyrimidines. Its value lies in the predictable and selective reactivity of the C2-chloro position, which can be modified through powerful and reliable transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These application notes and protocols provide a solid foundation for researchers to leverage this building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

  • Mosquera, A., Riveiros, R., Sestelo, J. P., et al. (2008). Cross-coupling reactions of indium organometallics with 2, 5-dihalopyrimidines: Synthesis of hyrtinadine A. Organic letters, 10(17), 3745-3748. [Link]

  • Cheetham, G. M. T., et al. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7858–7868. [Link]

  • Hranjec, M., et al. (2010). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. Molecules, 15(4), 2415-2429. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 338-348. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Koeberle, S. C., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10166-10183. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Wang, Q., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Singh, P. P. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 19B(4), 326-328. [Link]

  • Kaur, R., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. Biointerface Research in Applied Chemistry, 11(5), 13333-13353. [Link]

  • Sharma, V., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 199, 112394. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 114. [Link]

  • Popowycz, F., & Varlet, T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]

  • Varlet, T., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(1), 70. [Link]

  • Lee, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

Sources

Method

A Comprehensive Guide to the Palladium-Catalyzed Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine via Sonogashira Coupling

Introduction: The Significance of 2-Chloro-5-(phenylethynyl)pyrimidine 2-Chloro-5-(phenylethynyl)pyrimidine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Chloro-5-(phenylethynyl)pyrimidine

2-Chloro-5-(phenylethynyl)pyrimidine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, particularly in oncology.[1][2] The presence of a reactive chlorine atom at the 2-position and a phenylethynyl group at the 5-position allows for sequential and site-selective functionalization, making it an ideal intermediate for the synthesis of diverse and complex molecular architectures. The introduction of the alkynyl moiety, in particular, can significantly influence the biological activity of the parent molecule, making the efficient synthesis of this compound a key step in the development of novel drug candidates.[2]

This application note provides a detailed and in-depth technical guide for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine, primarily focusing on the palladium-catalyzed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a comprehensive and field-proven experimental protocol, and offer expert insights into troubleshooting and optimization strategies.

The Sonogashira Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Sonogashira reaction is a highly efficient and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild amine base.[3][4] Its broad functional group tolerance and mild reaction conditions have cemented its status as an indispensable tool in modern organic synthesis.[2][3]

Strategic Synthesis via Selective Halogen Reactivity

For the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine, a common and strategic starting material is a 2-chloro-5-halopyrimidine, such as 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine. The differential reactivity of the carbon-halogen bonds is the cornerstone of this selective synthesis. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[5] This predictable trend allows for the selective coupling of the more reactive halogen at the 5-position (bromo or iodo) with phenylacetylene, leaving the less reactive chloro group at the 2-position untouched for subsequent transformations.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

The generally accepted mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-chloro-5-bromopyrimidine) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide intermediate (formed in the copper cycle), transferring the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 2-Chloro-5-(phenylethynyl)pyrimidine, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (phenylacetylene).

  • Deprotonation: The amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate. This activated alkyne species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) (Coupling Precursor) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)-X(L2)->Cu(I)X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR 2-Chloro-5-(phenylethynyl)pyrimidine Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X 2-Chloro-5-bromopyrimidine Ar-X->Ar-Pd(II)-X(L2) Cu(I)-C≡CR Copper(I) Acetylide Cu(I)X->Cu(I)-C≡CR Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Base-H+ Base-H+ Cu(I)-C≡CR->Base-H+ R-C≡C-H Phenylacetylene R-C≡C-H->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR experimental_workflow start Start setup Reaction Setup: - Add 2-chloro-5-bromopyrimidine,  Pd(PPh3)4, and CuI to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with  Nitrogen or Argon (3x). setup->inert reagents Reagent Addition: - Add anhydrous THF,  triethylamine, and phenylacetylene. inert->reagents reaction Reaction: - Stir at room temperature or heat  (e.g., 60-80 °C). - Monitor by TLC or LC-MS. reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Filter through Celite. reaction->workup extraction Extraction: - Wash organic layer with water and brine. - Dry over anhydrous Na2SO4. workup->extraction purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. extraction->purification product Final Product: 2-Chloro-5-(phenylethynyl)pyrimidine purification->product

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 299 mg, 0.26 mmol, 0.05 eq.), and copper(I) iodide (98 mg, 0.52 mmol, 0.1 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (20 mL) via a syringe. Subsequently, add triethylamine (2.16 mL, 15.51 mmol, 3.0 eq.) and phenylacetylene (0.63 mL, 5.69 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 60-80 °C may be required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-5-(phenylethynyl)pyrimidine.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxidized Pd(0)).- Insufficiently degassed solvents/reagents.- Low reactivity of the aryl chloride.- Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.- Ensure all solvents and the amine base are anhydrous and thoroughly degassed.<[1]br>- For aryl chlorides, consider more active ligands (e.g., bulky phosphines) or higher reaction temperatures.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen.- High concentration of copper(I) catalyst.- Ensure a strictly inert atmosphere throughout the reaction.<[6]br>- Reduce the loading of the copper(I) co-catalyst.- Consider a copper-free Sonogashira protocol. [3]
Formation of Palladium Black - Catalyst decomposition due to oxygen or impurities.- Excessively high reaction temperatures.- Improve degassing procedures and use high-purity reagents and solvents.- Optimize the reaction temperature; avoid overheating.
Reaction Stalls - Catalyst deactivation.- Insufficient base.- Add a fresh portion of the palladium catalyst.- Ensure an adequate excess of the amine base is used.

Conclusion

The palladium-catalyzed Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine. By leveraging the differential reactivity of the halogens on a 2-chloro-5-halopyrimidine precursor, a selective and high-yielding transformation can be achieved. Understanding the underlying mechanism and potential side reactions is crucial for successful execution and troubleshooting. The protocol and insights provided in this application note offer a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem.
  • Neufeldt, S. R., et al. (2026, January 29). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. PMC.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira coupling. (2024). Wikipedia.
  • Neufeldt, S. R., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(68), 15839–15847.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry.
  • Pu, X., Li, H., & Colacot, T. J. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. Preprints.org.
  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. (n.d.).
  • Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024, June 26). Royal Society of Chemistry.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... (n.d.).
  • Reddy, E. A., et al. (2008).

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Application

Application Note: Optimized Sonogashira Coupling of Pyrimidine Scaffolds

Topic: Experimental Setup for Sonogashira Reaction with Pyrimidines Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract The incorporation of alkyne moietie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Setup for Sonogashira Reaction with Pyrimidines Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

The incorporation of alkyne moieties into pyrimidine heterocycles is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. While the Sonogashira cross-coupling is the gold standard for this transformation, pyrimidine substrates present unique challenges, including catalyst poisoning via N-coordination and distinct regioselectivity profiles. This guide details optimized protocols for coupling terminal alkynes with halopyrimidines, addressing the dichotomy between Copper(I)-catalyzed and Copper-free methodologies.

Introduction & Mechanistic Insight

Pyrimidines are electron-deficient heterocycles.[1] Unlike electron-rich aryl halides, their reactivity in oxidative addition—the rate-determining step for many Pd-catalyzed cycles—is generally facile.[1] However, this electron deficiency makes the resulting Pd(II) intermediates susceptible to competitive coordination by the pyrimidine nitrogen atoms, potentially stalling the catalytic cycle.

Regioselectivity in Dihalopyrimidines

When working with 2,4-dihalopyrimidines, regioselectivity is governed by the electronic environment. The C4 position is significantly more electron-deficient than C2, making it more reactive toward oxidative addition.[1]

  • C4 Position: Primary site of reaction (kinetic product).

  • C2 Position: Reacts under forcing conditions or after C4 functionalization.

  • C5 Position: Least reactive (requires specialized ligands).

The Copper Dilemma
  • Standard (Pd/Cu): Copper(I) iodide forms a copper acetylide, accelerating the transmetallation step. Risk:[2] Glaser homocoupling of the alkyne, which complicates purification.

  • Copper-Free: Relies on an amine base and specific ligands to facilitate the deprotonation/coordination of the alkyne directly to Palladium. Benefit: Eliminates homocoupling. Drawback: Slower kinetics, often requires higher temperatures or more active catalysts (e.g., Pd-precatalysts with bulky phosphines).

Mechanistic Pathway (Visualization)

SonogashiraMechanism cluster_Cu Cu(I) Co-Catalysis Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Pyrimidine-X Coord Pyrimidine N-Coordination (Off-Cycle Trap) OxAdd->Coord Reversible Poisoning TransMet Transmetallation OxAdd->TransMet Coord->OxAdd CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet + Alkyne Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the oxidative addition of pyrimidine halides and the potential off-cycle N-coordination trap.

Critical Reaction Parameters

Catalyst Selection

For pyrimidines, the choice of ligand is critical to prevent N-coordination from shutting down the reaction.

  • Standard: Pd(PPh3)2Cl2 (Robust, cheap, air-stable precursor).

  • Challenging (Chlorides): Pd(OAc)2 + XPhos or SPhos. Bulky biaryl phosphines facilitate oxidative addition into the stronger C-Cl bond and sterically discourage N-coordination.

Base & Solvent
  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) are standard. For Cu-free, Piperidine or Pyrrolidine are often superior due to higher basicity.

  • Solvent: THF (standard), DMF (for solubility issues), 1,4-Dioxane (high temp). Note: Degassing is non-negotiable.

Experimental Protocols

Protocol A: Standard Copper-Catalyzed Coupling

Best for: Iodopyrimidines, Bromopyrimidines, robust alkynes. Scale: 1.0 mmol

Materials:

  • Halopyrimidine (1.0 equiv)[3]

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.02 - 0.05 equiv)

  • CuI (0.01 - 0.02 equiv)

  • Et3N (3.0 equiv)

  • THF (anhydrous, degassed, 5 mL)

Procedure:

  • Preparation: Oven-dry a 10 mL Schlenk tube or microwave vial containing a stir bar. Cool under a stream of Argon.[4]

  • Solids Addition: Add Halopyrimidine (1.0 mmol), Pd(PPh3)2Cl2 (14-35 mg), and CuI (2-4 mg).

    • Critical Step: Do not add the alkyne yet.

  • Inerting: Cap the vessel and cycle Vacuum/Argon (3x).

  • Liquids Addition: Inject degassed THF (5 mL) and Et3N (0.42 mL). Stir for 5 mins at RT.

    • Observation: The solution should turn yellow/orange. If it turns black immediately, oxygen may be present.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Reaction:

    • Iodides:[5] Stir at Room Temperature for 2-6 hours.

    • Bromides:[6] Heat to 50-60°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4.

    • Note: A wash with 5% NH4OH can help remove copper residues (blue aqueous layer).

Protocol B: Copper-Free Coupling (Sensitive Substrates)

Best for: Preventing homocoupling, Chloropyrimidines (with ligand mod), substrates with Lewis-basic sites. Scale: 1.0 mmol

Materials:

  • Halopyrimidine (1.0 equiv)[3]

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)2 (0.05 equiv)

  • XPhos (0.10 equiv)

  • Cs2CO3 (2.0 equiv) - Inorganic base often performs better for Cu-free.

  • Acetonitrile or 1,4-Dioxane (degassed)

Procedure:

  • Catalyst Pre-complexation: In the reaction vessel, add Pd(OAc)2 and XPhos. Add 1 mL solvent and stir for 10 mins under Argon to generate the active Pd(0) species (solution turns dark orange/red).

  • Substrate Addition: Add Halopyrimidine, Cs2CO3, and remaining solvent (4 mL).

  • Alkyne Addition: Add Terminal Alkyne.[6][7]

  • Reaction: Heat to 80-90°C for 12-24 hours.

    • Why Heat? Without Copper, the deprotonation/activation of the alkyne has a higher activation energy.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Decision Matrix & Troubleshooting

Workflow Selection

Workflow Substrate Pyrimidine Substrate Halogen Halogen Type? Substrate->Halogen Iodo Iodo/Bromo Halogen->Iodo Chloro Chloro Halogen->Chloro Sensitive Alkyne Sensitive? Iodo->Sensitive ProtoB Protocol B (Pd/XPhos, Cu-Free, 90°C) Chloro->ProtoB Requires Active Catalyst ProtoA Protocol A (Pd/Cu, RT-60°C) Sensitive->ProtoA No (Robust) Sensitive->ProtoB Yes (Homocoupling risk)

Figure 2: Decision tree for selecting the optimal coupling protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyrimidine N.Switch to bulky ligands (XPhos, SPhos) or increase temperature.
Glaser Homocoupling Oxygen presence or excess Copper.Rigorous degassing (freeze-pump-thaw). Switch to Protocol B (Cu-Free).
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh3). Ensure inert atmosphere is maintained.
Low Yield (Chlorides) Oxidative addition is too slow.Use Pd-precatalysts (e.g., Pd(dppf)Cl2 or Buchwald G3/G4 cycles).

Safety & Handling

  • Pressurized Vessels: Reactions run above the boiling point of the solvent (e.g., Protocol B in THF/Dioxane) must be performed in rated pressure vials behind a blast shield.

  • Acetylides: Copper acetylides can be explosive when dry. Always quench copper-containing reactions with aqueous acid or ammonia before disposal.

  • Toxicology: Pyrimidine derivatives can be biologically active. Handle all intermediates as potential potent compounds.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry. Link

  • Nagy, A., et al. (2012). Sonogashira coupling of 2- and 4-chloropyrimidines: A comparative study. Tetrahedron Letters. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: Methodology and Applications. Synthesis. Link

  • BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Link

Sources

Method

2-Chloro-5-(phenylethynyl)pyrimidine in the synthesis of kinase inhibitors

Technical Application Note: Modular Synthesis of Type I/II Kinase Inhibitors Using 2-Chloro-5-(phenylethynyl)pyrimidine Introduction: The Privileged Pyrimidine Scaffold In the landscape of kinase inhibitor discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Modular Synthesis of Type I/II Kinase Inhibitors Using 2-Chloro-5-(phenylethynyl)pyrimidine

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle acts as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP.[1] Specifically, 2-chloro-5-(phenylethynyl)pyrimidine represents a high-value intermediate that allows for divergent synthesis of Type I (ATP-competitive) and Type II (allosteric/DFG-out) inhibitors.

This intermediate offers two distinct chemical handles with orthogonal reactivity:

  • C-2 Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (SNAr). This position typically installs the "hinge-binding" motif (usually an aniline or heterocycle) that forms hydrogen bonds with the kinase backbone.

  • C-5 Position (Phenylethynyl): A rigid, conjugated alkyne linker that projects substituents into the hydrophobic "back pocket" or past the "gatekeeper" residue. This rigidity is crucial for selectivity, acting as a molecular ruler to probe steric tolerance within the ATP binding site.

Chemical Biology & SAR Logic

The utility of 2-chloro-5-(phenylethynyl)pyrimidine lies in its structural geometry. Unlike flexible alkyl linkers, the ethynyl group locks the phenyl ring in a linear vector relative to the pyrimidine core.

Mechanism of Binding
  • Hinge Region: The amine installed at C-2 (post-SNAr) functions as the H-bond donor/acceptor pair for the hinge region (e.g., Met, Thr residues).

  • Gatekeeper Interaction: The C-5 alkyne passes the gatekeeper residue (often Threonine or Methionine).

  • Selectivity Pocket: The phenyl ring at the terminus of the alkyne engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within the deep hydrophobic pocket (often occupied by the phenylalanine of the DFG motif in the active state).

KinaseBinding cluster_0 Kinase Active Site Hinge Hinge Region (ATP Binding Site) Scaffold Pyrimidine Core (2-Amino) Hinge->Scaffold H-Bonds Linker Ethynyl Linker (Rigid Spacer) Scaffold->Linker C-5 Vector Pocket Hydrophobic Back Pocket (Selectivity Filter) Linker->Pocket Pi-Stacking

Caption: Structural logic of pyrimidine-based kinase inhibitors. The C-5 ethynyl group directs the distal phenyl ring into the selectivity pocket.

Synthetic Strategy & Protocols

The synthesis of kinase inhibitors using this intermediate generally follows two routes. This guide focuses on Route A (Sonogashira First) , as it generates the versatile 2-chloro-5-(phenylethynyl)pyrimidine building block which can be stored and coupled with various amines (SNAr) to generate libraries.

Workflow Visualization

SynthesisWorkflow Start 5-Bromo-2-chloropyrimidine Sono Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA Start->Sono Alkyne Phenylacetylene Alkyne->Sono Amine Functionalized Aniline (Hinge Binder) SNAr Step 2: S_NAr Reaction Acid Catalysis (TFA/HCl) or Heat Amine->SNAr Intermed INTERMEDIATE: 2-Chloro-5-(phenylethynyl)pyrimidine Sono->Intermed 85-90% Yield Intermed->SNAr Final Final Kinase Inhibitor SNAr->Final Library Generation

Caption: Modular synthesis workflow. Step 1 constructs the core; Step 2 diversifies the hinge-binding region.

Protocol 1: Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

Objective: Install the rigid alkyne linker while preserving the C-2 chlorine.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equiv / 2 mol%)[2]

  • Copper(I) Iodide (CuI) (0.01 equiv / 1 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvation: Dissolve 5-bromo-2-chloropyrimidine (e.g., 5.0 g, 25.8 mmol) in anhydrous THF (50 mL). Add TEA (10.8 mL, 77.4 mmol).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (360 mg) and CuI (50 mg) to the stirring solution. The solution will typically turn dark.

  • Alkyne Addition: Add phenylacetylene (3.4 mL, 31.0 mmol) dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Heat the mixture to 50°C (THF) or 70°C (DMF) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear, replaced by a highly fluorescent product (Rf ~0.6).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a pale yellow/off-white solid.

Critical Note: The 2-chloro position is electron-deficient, which actually facilitates the oxidative addition of Pd at the 5-position (if using 5-iodo) or stabilizes the complex. However, avoid using strong nucleophilic bases (like hydroxide) which could hydrolyze the 2-Cl to 2-OH.

Protocol 2: SNAr Functionalization (Library Generation)

Objective: Displace the 2-chloro group with an amine to create the active kinase inhibitor.

Reagents:

  • 2-Chloro-5-(phenylethynyl)pyrimidine (Intermediate from Protocol 1)

  • Aniline/Amine derivative (1.1 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (4M in dioxane) (0.5–1.0 equiv)

Step-by-Step Methodology:

  • Setup: In a pressure vial or microwave tube, dissolve the pyrimidine intermediate (100 mg, 0.44 mmol) and the target aniline (0.48 mmol) in n-Butanol (2 mL).

  • Acid Catalysis: Add pTSA (40 mg).

    • Expert Insight: While 2-chloropyrimidines are reactive, 5-alkynyl substitution adds electron density via conjugation, slightly deactivating the ring compared to 5-nitro derivatives. Acid catalysis protonates the pyrimidine ring nitrogen (N-1 or N-3), significantly increasing the electrophilicity at C-2.

  • Reaction:

    • Method A (Thermal): Heat at 100°C for 12 hours.

    • Method B (Microwave): Heat at 120°C for 30 minutes (High Absorption).

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride/tosylate salt.

  • Isolation: Filter the solid and wash with cold ether. If no precipitate forms, neutralize with saturated NaHCO3, extract with DCM, and purify via prep-HPLC.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Yields

VariableConditionYield (Step 1)Yield (Step 2)Notes
Solvent (Step 1) THF (50°C)88%N/ACleaner profile, easier workup.
Solvent (Step 1) DMF (90°C)75%N/AHigher temp caused some alkyne polymerization.
Catalyst (Step 2) None (Thermal)N/A30-45%Slow; incomplete conversion.
Catalyst (Step 2) pTSA (Thermal)N/A85-92%Protonation essential for high yield.
Substrate (Step 2) Electron-Rich AnilineN/A>90%Fast reaction (Nucleophilic).
Substrate (Step 2) Electron-Poor AnilineN/A60-70%Requires microwave forcing conditions.

Troubleshooting Guide:

  • Problem: Hydrolysis of 2-Cl to 2-OH during Sonogashira.

    • Solution: Ensure solvents are strictly anhydrous. Use TEA or DIPEA instead of carbonate bases (K2CO3) if water is present.

  • Problem: Homocoupling of alkyne (Glaser coupling).

    • Solution: Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging). Add the alkyne slowly.

  • Problem: Palladium contamination in final product.

    • Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or wash with aqueous N-acetylcysteine.

References

  • Pyrimidine as a Privileged Scaffold

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[1][3][4][5][6]

    • Source: Current Pharmaceutical Design (2025).[5]

    • URL:[Link]

  • Tie-2 Kinase Inhibitors (Specific Application)

    • Title: Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.[7]

    • Source: Journal of Medicinal Chemistry (2007).
    • URL:[Link]

  • Sonogashira Coupling Protocols

    • Title: Sonogashira Coupling - Reaction Mechanism and Recent Liter
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • SNAr Reactivity of Chloropyrimidines

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry - A European Journal (2014).
    • URL:[Link]

Sources

Application

Application Note: Advanced Analytical Characterization of Pyrimidine Derivatives

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Comprehensive Protocol and Mechanistic Guide Introduction and Scope Pyrimidine derivatives form the foundational s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Comprehensive Protocol and Mechanistic Guide

Introduction and Scope

Pyrimidine derivatives form the foundational scaffold for some of the most critical therapeutics in modern medicine, particularly in oncology (e.g., 5-fluorouracil, gemcitabine) and virology[1],[2]. Because these molecules often serve as prodrugs that undergo complex intracellular phosphorylation to become active, their analytical characterization requires highly specific, sensitive, and robust methodologies[3].

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we explore the causality behind experimental parameters—why specific solvents, columns, and ionization modes are chosen—and establish self-validating protocols that ensure absolute data integrity during structural elucidation and pharmacokinetic profiling.

Structural Elucidation via Multi-Nuclear NMR Spectroscopy

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring significantly deshields proton and carbon resonances. Furthermore, modern pyrimidine drugs frequently incorporate fluorine atoms (e.g., 5-fluorouracil) to enhance metabolic stability and target binding. Therefore, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is mandatory[4].

Causality in Experimental Design
  • Solvent Selection: Pyrimidine derivatives often contain multiple hydrogen-bond donors and acceptors (e.g., NH and C=O groups in uracil derivatives), making them poorly soluble in non-polar solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because it disrupts these intermolecular hydrogen bonds, ensuring complete dissolution. Additionally, DMSO-d₆ prevents the rapid exchange of labile NH/OH protons, allowing them to be observed as distinct, integratable signals.

  • ¹⁹F Acquisition Strategy: Acquiring high-quality ¹⁹F NMR spectra requires inverse-gated ¹H decoupling[4]. Standard decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of fluorine atoms spatially close to protons. Inverse-gated decoupling eliminates NOE, ensuring that the integrals of the ¹⁹F signals are strictly proportional to the number of nuclei, thereby creating a self-validating measure of structural purity.

Protocol: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 10–15 mg of the highly purified pyrimidine derivative. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a clean 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆ and shim the magnetic field to achieve a line width of < 1.0 Hz for the TMS signal.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30) using 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30) with 512–1024 scans. Set D1 to 2.0 seconds.

  • ¹⁹F Acquisition: Execute an inverse-gated decoupled ¹⁹F sequence. Set the spectral width to cover +50 to -250 ppm. Use a D1 of 5.0 seconds to account for the longer T1 relaxation times of fluorine nuclei.

Quantitative Data: Expected NMR Shifts

Table 1: Characteristic Multi-Nuclear NMR Chemical Shifts for 5-Fluorouracil (in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Structural Assignment
¹H 11.8Broad singlet-N1-H (Exchangeable)
¹H 11.5Broad singlet-N3-H (Exchangeable)
¹H 7.8Doublet³J_FH = 5.8 HzC6-H (Coupled to F)
¹⁹F -169.3Doublet³J_FH = 5.8 HzC5-F (Coupled to H)
¹³C 157.4Doublet²J_FC = 25.6 HzC4=O
¹³C 149.8Singlet-C2=O
¹³C 139.6Doublet¹J_FC = 230.0 HzC5-F
¹³C 129.5Doublet²J_FC = 33.5 HzC6-H

High-Resolution LC-MS/MS for Pharmacokinetic Profiling

Quantifying pyrimidine derivatives and their active intracellular metabolites (e.g., gemcitabine triphosphate, dFdCTP) in biological matrices is analytically challenging due to their high polarity and low physiological concentrations[2],[5].

Causality in Experimental Design
  • Enzymatic Inhibition during Extraction: When extracting pyrimidine nucleoside analogs from tumor tissue or plasma, the addition of tetrahydrouridine to the homogenization buffer is non-negotiable[2]. Tetrahydrouridine is a potent inhibitor of cytidine deaminase, an enzyme that rapidly degrades gemcitabine into its inactive uridine metabolite (dFdU). Without this inhibitor, quantified parent drug levels would be artificially low.

  • Chromatographic Mode: Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain highly polar pyrimidines. Hydrophilic Interaction Liquid Chromatography (HILIC) is required[5]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing polar metabolites to partition effectively into the water-enriched layer on the stationary phase.

  • Self-Validating System (SIL-IS): To correct for matrix-induced ion suppression during Electrospray Ionization (ESI), the protocol must include a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C,¹⁵N₂-5-FU. This ensures the method continuously validates its own recovery efficiency[5].

Protocol: LC-MS/MS Quantification in Biological Matrices
  • Matrix Extraction: Aliquot 50 µL of plasma or tumor homogenate into a microcentrifuge tube. Immediately add 10 µL of SIL-IS working solution (100 ng/mL) and 5 µL of tetrahydrouridine (25 µg/mL)[2].

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • HILIC Separation: Inject 5 µL onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in LC-MS grade water (pH adjusted to 6.8).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 2 mins, return to 95% B.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use negative ESI for 5-FU (due to its acidic protons) and positive ESI for gemcitabine (due to its basic amine)[5].

Quantitative Data: MS/MS Parameters

Table 2: Optimized MRM Transitions for Pyrimidine Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
5-Fluorouracil (5-FU) 129.042.015ESI (-)
5-FU-¹³C,¹⁵N₂ (IS) 132.044.015ESI (-)
Gemcitabine (dFdC) 264.1112.020ESI (+)
Gemcitabine Triphosphate 504.0112.035ESI (+)

Chromatographic Purity Validation (HPLC-UV)

For bulk drug substance release and formulation testing (e.g., 5-FU loaded nanoparticles), HPLC coupled with UV detection remains the gold standard for purity profiling[6]. Pyrimidines possess strong UV chromophores due to their conjugated π-electron systems, typically exhibiting maximum absorbance (λmax) between 260–270 nm.

Protocol: HPLC-UV Purity Assessment
  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 40 mM potassium phosphate buffer (pH 7.0) and methanol (95:5, v/v). Filter through a 0.22 µm membrane.

  • System Suitability Testing (SST): Inject a resolution mixture containing the pyrimidine API and its known primary degradation product (e.g., 5-FU and 5-hydroxyuracil). The method is only validated for sample analysis if the resolution factor (Rs) is > 2.0 and the peak tailing factor is < 1.5[6].

  • Sample Analysis: Inject 10 µL of the sample (diluted to ~50 µg/mL in mobile phase). Monitor absorbance at 266 nm. Calculate purity based on the area normalization method.

Visualizations of Analytical Workflows and Mechanisms

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Quantification & Purity Start Synthesized/Extracted Pyrimidine Derivative NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR LCMS LC-MS/MS (HILIC) (Trace Analysis) Start->LCMS HPLC HPLC-UV (Purity Profiling) Start->HPLC Validation Data Synthesis & Self-Validating Confirmation NMR->Validation FTIR->Validation LCMS->Validation HPLC->Validation Release Batch Release / PK Study Approval Validation->Release

Comprehensive analytical workflow for the structural validation and quantification of pyrimidines.

PyrimidinePathway Prodrug 5-Fluorouracil (5-FU) Metabolite1 FdUMP (Active Metabolite) Prodrug->Metabolite1 Intracellular Kinases Complex Ternary Complex (Irreversible Inhibition) Metabolite1->Complex Enzyme Thymidylate Synthase (TS) Enzyme->Complex Cofactor 5,10-CH2-THF Cofactor->Complex Outcome DNA Synthesis Halted (Apoptosis) Complex->Outcome Depletion of dTTP

Intracellular metabolic activation of 5-Fluorouracil leading to Thymidylate Synthase inhibition.

References

  • [1] Title: A review of analytical methods for the determination of 5-fluorouracil in biological matrices Source: ResearchGate URL:[Link]

  • [2] Title: A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • [5] Title: Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma Source: LCGC International URL:[Link]

  • [6] Title: Characterization and Evaluation of 5-Fluorouracil-Loaded Solid Lipid Nanoparticles Prepared via a Temperature-Modulated Solidification Technique Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • [3] Title: Method To Visualize the Intratumor Distribution and Impact of Gemcitabine in Pancreatic Ductal Adenocarcinoma by Multimodal Imaging Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine

Abstract: This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine, a critical building block in pharmaceutical and materials science research. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine, a critical building block in pharmaceutical and materials science research. The synthesis is centered around the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] This document details the underlying chemical principles, offers a robust kilogram-scale protocol, addresses critical scale-up considerations, and provides methods for quality control and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Introduction: Significance of 2-Chloro-5-(phenylethynyl)pyrimidine

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[2] The 2,5-disubstituted pyrimidine motif, specifically, has been explored for developing novel small-molecule binders and kinase inhibitors.[2][3] 2-Chloro-5-(phenylethynyl)pyrimidine serves as a versatile intermediate, offering multiple reaction sites for further chemical elaboration. The chloro-substituent can be displaced in nucleophilic aromatic substitution reactions, while the phenylethynyl group can be further functionalized, making it a valuable precursor for creating diverse molecular libraries for drug discovery.[4]

The Sonogashira reaction is the most efficient and widely used method for the synthesis of aryl alkynes.[5] It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[6] This guide focuses on the practical application of this reaction for a safe, efficient, and scalable synthesis of the target compound.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine is achieved by coupling 2-Chloro-5-iodopyrimidine with phenylacetylene. The iodo-substituted pyrimidine is selected over its bromo- or chloro-analogs due to its higher reactivity towards oxidative addition to the palladium(0) center, which generally allows for milder reaction conditions and lower catalyst loadings.[6]

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reaction Conditions 2_Chloro_5_iodopyrimidine 2-Chloro-5-iodopyrimidine Product 2-Chloro-5-(phenylethynyl)pyrimidine 2_Chloro_5_iodopyrimidine->Product + Phenylacetylene Phenylacetylene Phenylacetylene Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) [Optional CuI Co-catalyst] Base Base (e.g., Triethylamine) Solvent Solvent (e.g., THF)

Caption: General scheme for the Sonogashira coupling synthesis.

Mechanistic Overview

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-Chloro-5-iodopyrimidine. This is followed by transmetalation with a copper(I) acetylide intermediate (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the key transmetalation step with the palladium complex.[7]

For large-scale pharmaceutical synthesis, copper-free protocols are often preferred to prevent potential product contamination and to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][6] In copper-free variants, the base is believed to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-I(L)₂ Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetal Ar-Pd(II)-alkyne(L)₂ Pd_oxidative->Pd_transmetal Transmetalation Product Ar-Alkyne Pd_transmetal->Product Reductive Elimination Product->Pd0 Regenerates Catalyst CuI Cu(I)I Cu_acetylide Cu(I)-Alkyne CuI->Cu_acetylide Cu_acetylide->Pd_oxidative Provides Alkyne for Transmetalation Alkyne H-Alkyne Alkyne->Cu_acetylide Base

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Key Parameters for Scale-Up Synthesis

Transitioning a synthesis from the bench to a kilogram scale requires careful consideration of several parameters that impact safety, cost, efficiency, and product quality.

ParameterLaboratory Scale ApproachScale-Up Considerations & Rationale
Catalyst System Homogeneous catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) are common for high activity.[1]Heterogeneous catalysts (e.g., Pd/C) are preferred for ease of removal by filtration, reducing palladium contamination in the final product.[1][8] Copper-free systems are highly recommended to avoid toxic metal impurities and prevent the formation of Glaser homocoupling byproducts, simplifying purification.[5]
Solvent Anhydrous, degassed solvents like DMF or THF are standard.[1]Solvent selection must balance reactant solubility, reaction kinetics, and ease of removal. Consider boiling point for thermal control and safety (flashpoint). Greener solvents or aqueous micellar systems can be explored for sustainability.[9]
Base Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are used in excess, often as a co-solvent.[6]The amount of base should be optimized to neutralize the HI byproduct without causing significant side reactions. Using a less volatile base can improve process safety. Inorganic bases like K₂CO₃ can also be used and are easily removed during workup.
Temperature Control Oil bath or heating mantle provides uniform heating.The Sonogashira reaction can be exothermic.[10] A jacketed reactor with precise temperature control is mandatory. The rate of reagent addition must be controlled to manage heat generation and prevent thermal runaway.[10]
Purification Flash column chromatography is the standard method.[11]Chromatography is not economically viable for large quantities. The process should be optimized to yield a product that can be purified by crystallization .[12] This requires careful control of the impurity profile.
Inert Atmosphere Schlenk lines or glove boxes are used.The reactor must be thoroughly purged and maintained under a positive pressure of an inert gas (Nitrogen or Argon) to protect the catalyst from oxidation and prevent unwanted side reactions.[13]

Detailed Experimental Protocol (Illustrative 1 kg Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on specific laboratory and pilot plant capabilities. A thorough safety review and risk assessment must be conducted before implementation.[10]

Reagents and Materials
ReagentCAS No.Mol. Wt.QuantityMolar Eq.
2-Chloro-5-iodopyrimidine32779-38-7240.431.00 kg1.00
Phenylacetylene536-74-3102.14468 g1.10
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.9029.2 g0.01
Copper(I) Iodide (Optional)7681-65-4190.457.9 g0.01
Triethylamine (TEA)121-44-8101.191.26 L3.00
Tetrahydrofuran (THF), Anhydrous109-99-972.1110 L-
Ethyl Acetate (for workup)141-78-688.11~15 L-
Brine (Saturated NaCl solution)--~5 L-
Equipment Setup
  • A 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet.

  • Addition funnel for the controlled addition of phenylacetylene.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Rotary evaporator for solvent removal.

Step-by-Step Procedure

Reaction Setup

  • Inerting the Reactor: Assemble the reactor system and purge thoroughly with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: To the reactor, charge 2-Chloro-5-iodopyrimidine (1.00 kg, 4.16 mol), Bis(triphenylphosphine)palladium(II) dichloride (29.2 g, 0.0416 mol), and Copper(I) Iodide (7.9 g, 0.0416 mol, if using the copper-catalyzed protocol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (10 L) followed by triethylamine (1.26 L, 12.48 mol).

  • Stirring: Begin stirring the mixture to form a suspension.

Reaction Execution 5. Alkyne Addition: Slowly add phenylacetylene (468 g, 4.58 mol) dropwise via the addition funnel over 1-2 hours.

  • Scientist's Note: The Sonogashira reaction can be exothermic.[10] Monitor the internal temperature closely during the addition. Use the reactor jacket cooling to maintain the temperature between 20-30°C. A significant exotherm may indicate the reaction is proceeding too quickly.
  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction every 1-2 hours by taking a small aliquot, quenching it, and analyzing by TLC (e.g., 10% Ethyl Acetate in Hexane) or HPLC. The reaction is typically complete within 6-12 hours.

Workup and Isolation 7. Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts. Wash the filter cake with THF (2 x 1 L). 8. Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid. 9. Extraction: Dissolve the crude residue in ethyl acetate (10 L). Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L) to remove residual triethylamine hydrochloride and other water-soluble impurities. 10. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-(phenylethynyl)pyrimidine.

Purification (Crystallization) 11. Solvent Selection: Select an appropriate solvent system for crystallization (e.g., ethanol, isopropanol/heptane). 12. Crystallization: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 13. Isolation and Drying: Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight. A typical yield after crystallization is 85-95%.

Overall Synthesis Workflow

Caption: Step-by-step workflow for the scale-up synthesis.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.

AnalysisMethodPurposeTypical Specification
Identity ¹H and ¹³C NMR SpectroscopyConfirms the chemical structure of the compound.Conforms to reference spectrum.
Identity Mass Spectrometry (MS)Confirms the molecular weight of the compound.Conforms to calculated mass.
Purity Assay High-Performance Liquid Chromatography (HPLC) with UV detection[14]To quantify the purity of the final product and detect any impurities.≥ 99.0%
Residual Solvents Gas Chromatography (GC) with Headspace[15]To quantify the amount of residual solvents from the synthesis and purification process.Conforms to ICH guidelines.
Palladium Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To quantify residual palladium catalyst, a critical parameter for pharmaceutical intermediates.< 10 ppm

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; insufficient inert atmosphere; poor quality reagents.Ensure the catalyst is from a reliable source and handled under inert gas.[13] Thoroughly purge the reactor and use anhydrous, degassed solvents. Verify the purity of starting materials.
Incomplete Reaction Insufficient reaction time or temperature; low catalyst loading.Extend the reaction time. If the reaction is sluggish at room temperature, gently warm to 40-50°C. Consider a marginal increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%).
Formation of Homocoupling Byproduct (Diphenylacetylene) Presence of oxygen if using a copper co-catalyst.Ensure the reaction is maintained under a strictly inert atmosphere.[13] Consider switching to a copper-free protocol.[5]
Product is an Oil and Fails to Crystallize Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. If impurities are suspected, consider an additional purification step or re-crystallization.[16]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-Chloro-5-(phenylethynyl)pyrimidine via a Sonogashira cross-coupling reaction. By carefully considering catalyst selection, reaction conditions, and process safety, this method can be reliably scaled to produce kilogram quantities of high-purity material. The emphasis on crystallization for purification and robust analytical controls ensures the final product meets the stringent quality requirements for use in drug discovery and development.

References

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. Available at: [Link]

  • A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Sci-Hub. Available at: [Link]

  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. Available at: [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS. Available at: [Link]

  • 2-Chloro-5-iodopyrimidine CAS 32779-38-7. Home Sunshine Pharma. Available at: [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available at: [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. Available at: [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine. Google Patents.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

Sources

Application

Application Note: Strategic Functionalization of the Pyrimidine Ring at the 2-Position

Introduction: The "Achilles' Heel" of the Pyrimidine Scaffold The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from rosuvastatin (Crestor) to imatinib (Gl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Achilles' Heel" of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from rosuvastatin (Crestor) to imatinib (Gleevec). While functionalization at the C4 and C6 positions is synthetically straightforward due to their para-like relationship with the ring nitrogens, the C2 position presents a unique "electronic valley."

Flanked by two electronegative nitrogen atoms, the C2 position is electronically deficient, making it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. However, this same electronic environment creates two major synthetic hurdles:

  • Catalyst Poisoning: The

    
     lone pairs on the flanking nitrogens are potent sigma-donors, capable of displacing ligands on Pd/Ni catalysts and arresting catalytic cycles.
    
  • Nucleophile Instability: 2-Metallated pyrimidines (e.g., 2-lithio, 2-borono) are notoriously unstable. 2-Pyrimidineboronic acids undergo rapid protodeboronation in aqueous base, often faster than the desired transmetalation step in Suzuki couplings.

This guide details three field-proven workflows to bypass these failure modes.

Decision Matrix: Selecting the Right Methodology

Before beginning, select the protocol based on your starting material and desired bond formation.

G Start Starting Material Halo 2-Halopyrimidine Start->Halo Hydro 2-Hydropyrimidine Start->Hydro Target_CN Target: C-N Bond Halo->Target_CN Target_CC Target: C-C Bond Halo->Target_CC Target_CH Target: C-C (Alkyl/Aryl) Hydro->Target_CH Method_SNAr Method A: SNAr (Use Sulfone LG) Target_CN->Method_SNAr Simple Amines Method_Buch Method B: Buchwald-Hartwig (BrettPhos/RuPhos) Target_CN->Method_Buch Anilines/Steric Bulk Method_Suz Method C: Suzuki Coupling (Use Aryl-Boron + 2-Cl) Target_CC->Method_Suz Method_Min Method D: Minisci Reaction (Radical Alkylation) Target_CH->Method_Min

Figure 1: Strategic decision tree for pyrimidine functionalization.

Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination[1]

While Nucleophilic Aromatic Substitution (


) works for simple aliphatic amines, it often fails with electron-poor anilines or requires forcing conditions that degrade sensitive substrates. Palladium-catalyzed amination provides a milder, more general alternative.
The Challenge: Competitive Binding

The pyrimidine nitrogens can chelate the Pd center. Standard ligands like


 or dppf are often insufficient to prevent this "catalyst arrest."
The Solution: Bulky Dialkylbiaryl Phosphines

We utilize BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky ligands create a steric wall that prevents the pyrimidine nitrogens from coordinating to the Pd center, while facilitating the reductive elimination step.

Experimental Protocol

Scope: Coupling 2-chloropyrimidine with an electron-deficient aniline.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2 mol%)

  • Base:

    
     (2.0 equiv) or LiHMDS (2.2 equiv for weak nucleophiles)
    
  • Solvent:

    
    -Amyl alcohol (anhydrous) or 1,4-Dioxane
    

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Pd precatalyst, base, and aniline to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add solvent (0.2 M concentration relative to halide).

  • Initiate: Add 2-chloropyrimidine last. Cap tightly.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: The G3 precatalyst activates rapidly; long induction periods are not required.

  • Workup: Dilute with EtOAc, filter through a celite plug to remove Pd black, and concentrate.

  • Purification: Flash chromatography (typically Hex/EtOAc).[1]

Critical Parameter: If using LiHMDS, ensure strict anhydrous conditions. Moisture hydrolyzes the base, stalling the catalytic cycle.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

The Challenge: Protodeboronation

Attempting to couple a 2-pyrimidineboronic acid with an aryl halide is the most common failure mode. The 2-position creates a zwitterionic intermediate that facilitates rapid hydrolysis of the C-B bond, yielding the protodeboronated (H-substituted) byproduct.[2]

Rule of Thumb: Always invert the polarity. Use 2-halopyrimidine (electrophile) and an aryl boronic acid (nucleophile).

Experimental Protocol

Scope: Coupling 2-chloropyrimidine with Phenylboronic acid.

Reagents:

  • Electrophile: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
    • Alternative:

      
       is acceptable for simple substrates, but XPhos is superior for steric bulk.
      
  • Base:

    
     (3.0 equiv, aqueous solution 2M)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the dioxane/water mixture with nitrogen for 15 minutes. Oxygen is the enemy of active Pd(0).

  • Assembly: Combine halide, boronic acid, and base in the reaction vessel.

  • Catalyst Addition: Add the Pd source and ligand.[3]

  • Reaction: Heat to 90°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H).

  • Scavenging: If Pd residues persist, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Protocol C: C-H Functionalization via Minisci Reaction

For late-stage functionalization where pre-halogenation is impossible, the Minisci reaction allows direct alkylation of the C2-H bond using carbon-centered radicals.

The Mechanism

The reaction relies on the protonation of the pyrimidine ring (activating it) followed by the attack of a nucleophilic radical.

Minisci Acid Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Acid->Radical -CO2, Oxidant Oxidant Persulfate/Ag+ Inter Radical Cation Intermediate Radical->Inter + Pyrim Pyrim Protonated Pyrimidine Product 2-Alkyl Pyrimidine Inter->Product -H+, -e-

Figure 2: Radical pathway for Minisci alkylation.

Experimental Protocol (Modern Conditions)

Traditional Minisci uses


/Persulfate, which can be harsh. We recommend the Baran Diversinates™ (Zinc Sulfinate)  protocol for milder, scalable results.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Radical Source: Zinc sulfinate salt (e.g., Zn(SO2R)2) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv, 70% aq)

  • Solvent: DMSO/Water (3:1)

  • Additives: TFA (1.0 equiv) - Critical for activating the heterocycle.

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine and zinc sulfinate in DMSO/Water.

  • Acidification: Add TFA. The solution may warm slightly.

  • Oxidation: Add TBHP dropwise at room temperature.

  • Agitation: Stir vigorously at 40–50°C.

    • Note: Gas evolution (

      
      ) will occur. Ensure the vessel is vented or has sufficient headspace.
      
  • Workup: Neutralize with sat.

    
     (carefully!), extract with DCM.
    
    • Caution: DMSO is difficult to remove. Multiple water washes of the organic layer are required.

Comparative Data Summary

Parameter

Buchwald-HartwigSuzuki-MiyauraMinisci
Bond Formed C-N, C-O, C-SC-NC-CC-C (

)
Substrate 2-Halo/Sulfone2-Halo2-Halo + Aryl-B2-H
Key Reagent NucleophilePd G3/G4Pd-XPhosRadical Source
Tolerance High (Acid stable)Moderate (Base sensitive)ModerateLow (Oxidant sensitive)
Yield (Avg) 85-95%70-90%60-85%40-60%
Main Issue Poor NucleophilesCatalyst PoisoningProtodeboronationRegioisomers (C2 vs C4)

Troubleshooting & Optimization

  • Regioselectivity (Minisci): If the pyrimidine has open C2 and C4 positions, the radical will attack both.

    • Fix: Block C4 if possible, or use steric control (bulky radicals prefer C2 if C4 is sterically crowded).

  • Protodeboronation (Suzuki): If you must use a 2-pyrimidyl boronate.

    • Fix: Use MIDA boronates (slow release) or Triolborates . Run under anhydrous conditions using

      
       as a promoter (Liebeskind-Srogl coupling is an alternative here).
      
  • Low Conversion (Buchwald):

    • Fix: Switch base from Carbonate to Phenoxide or Amide (LiHMDS). Ensure the precatalyst is fresh (Pd(II) reduces to Pd(0) in situ; if the precatalyst is black/decomposed, initiation fails).

References

  • Buchwald-Hartwig Precatalysts

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al.
  • Minisci Reaction (Sulfinates)

    • Fujiwara, Y., et al. "Practical C–H Functionalization of Quinones with Boronic Acids." J. Am. Chem. Soc.
  • C2-Selective Amination (Thermodynamic Control)

    • Kim, H., et al. "C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization." J. Am. Chem. Soc., 2022.[4]

    • [4]

Sources

Technical Notes & Optimization

Troubleshooting

Sonogashira Coupling of Pyrimidines: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Sonogashira Coupling of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sonogashira Coupling of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you optimize your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of Pyrimidines in Sonogashira Coupling

The Sonogashira coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons, presents unique challenges when applied to pyrimidine scaffolds. The electron-deficient nature of the pyrimidine ring and the propensity of its nitrogen atoms to coordinate with the palladium catalyst can lead to low yields, catalyst deactivation, and the formation of unwanted byproducts. This guide provides a structured approach to troubleshooting and optimizing these critical reactions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of pyrimidines, offering explanations and actionable solutions.

Issue 1: Low or No Product Formation

A lack of desired product is the most common issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.

Q: My reaction with 2-chloropyrimidine is not yielding any product. What are the likely causes and how can I fix it?

A: 2-Halopyrimidines are notoriously challenging substrates due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst poisoning.

  • Catalyst Inhibition: The lone pair of electrons on the N1 nitrogen of the pyrimidine ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.

  • Proposed Solution: Catalyst and Ligand Selection. The choice of palladium source and, more critically, the supporting ligand is paramount. For electron-deficient heteroaromatics like pyrimidines, bulky, electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition. For instance, ligands like XPhos or SPhos have shown success in these couplings.

    • Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Chloropyrimidines.

      • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)2 (2 mol%), and a suitable phosphine ligand such as XPhos (4 mol%).

      • Add a copper(I) co-catalyst, typically CuI (3 mol%).

      • Add a suitable solvent, such as anhydrous THF or dioxane.

      • Add a base, for example, Cs2CO3 (2.0 eq) or a bulky amine base like iPr2NEt (DIPEA) (3.0 eq).

      • Stir the reaction mixture at a specific temperature, often ranging from room temperature to 80 °C, and monitor the reaction progress by TLC or GC/LC-MS.

Q: I am observing significant amounts of homocoupling of my alkyne (Glaser coupling). How can I suppress this side reaction?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst.

  • Mechanism of Homocoupling: In the presence of oxygen, the copper(I) catalyst can be oxidized, which then facilitates the oxidative coupling of the terminal alkyne.

  • Proposed Solutions:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

    • Copper-Free Conditions: In many cases, the Sonogashira coupling can proceed efficiently without a copper co-catalyst, especially with more reactive aryl halides. This completely eliminates the primary pathway for Glaser coupling. Palladium complexes with bulky phosphine ligands are often active enough to facilitate the reaction in the absence of copper.

    • Use of an Amine Base/Solvent: Using an amine as both the base and solvent (e.g., triethylamine) can sometimes suppress homocoupling by coordinating to the copper and hindering the oxidative dimerization.

Issue 2: Catalyst Decomposition

The formation of palladium black is a clear indicator of catalyst decomposition, leading to a stalled reaction.

Q: My reaction mixture turns black, and the reaction stops. What is causing this, and how can I prevent it?

A: The formation of palladium black (Pd(0) nanoparticles) signifies that the palladium catalyst has precipitated out of the solution, rendering it inactive.

  • Causes of Decomposition:

    • High Temperatures: Excessive heat can promote the agglomeration of palladium species.

    • Inappropriate Ligand: A ligand that does not sufficiently stabilize the Pd(0) intermediate can lead to its precipitation.

    • Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the catalyst.

  • Proposed Solutions:

    • Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the heat if necessary.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands that form stable complexes with palladium. Ligands like P(t-Bu)3, XPhos, or SPhos are excellent choices.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which halogen on the pyrimidine ring is most reactive for Sonogashira coupling?

A1: The reactivity of halopyrimidines in Sonogashira coupling generally follows the order of bond dissociation energy: I > Br > Cl. Therefore, iodo-pyrimidines are the most reactive, followed by bromo- and then chloro-pyrimidines. For less reactive chloro-pyrimidines, more forcing conditions or more sophisticated catalyst systems are often required.

Q2: What is the role of the base in the Sonogashira coupling?

A2: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species. The choice of base can significantly impact the reaction outcome. Common bases include amines (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K2CO3, Cs2CO3). The pKa of the base should be sufficient to deprotonate the alkyne but not so high as to cause unwanted side reactions.

Q3: Can I run a Sonogashira coupling under aerobic conditions?

A3: While traditional Sonogashira couplings require strict inert conditions to prevent both catalyst decomposition and alkyne homocoupling, recent advancements have led to the development of catalyst systems that can operate under aerobic conditions. These systems often utilize specialized ligands that protect the palladium catalyst from oxidation. However, for pyrimidine substrates, which are already challenging, it is highly recommended to start with rigorously anaerobic conditions.

Q4: How does the position of the halogen on the pyrimidine ring affect the reaction?

A4: The position of the halogen significantly influences reactivity.

  • 4- and 6-Halopyrimidines: These positions are generally more reactive than the 2-position due to electronic effects.

  • 2-Halopyrimidines: As mentioned earlier, the proximity of the N1 nitrogen can lead to catalyst inhibition, making this position the most challenging.

  • 5-Halopyrimidines: This position is also generally reactive, and the challenges are often less pronounced than at the 2-position.

Data Presentation: Comparison of Reaction Conditions for Different Halopyrimidines

SubstrateTypical Catalyst Loading (mol%)Typical LigandTypical BaseTypical Temperature (°C)
2-IodopyrimidinePd(PPh3)4 (2-5%)PPh3 (in catalyst)Et3NRoom Temp - 50
4-BromopyrimidinePdCl2(PPh3)2 (2-5%)PPh3 (in catalyst)Et3N / CuI50 - 80
2-ChloropyrimidinePd(OAc)2 (2-5%)XPhos or SPhos (4-10%)Cs2CO3 or iPr2NEt80 - 110

Part 3: Visualizations and Workflows

Diagram 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Optimization

Technical Support Center: Purification of 2-Chloro-5-(phenylethynyl)pyrimidine

Executive Summary Purifying 2-Chloro-5-(phenylethynyl)pyrimidine presents a unique dual challenge: Chemical Instability: The C2-chlorine atom on the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 2-Chloro-5-(phenylethynyl)pyrimidine presents a unique dual challenge:

  • Chemical Instability: The C2-chlorine atom on the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SnAr). Improper workup conditions (high heat, strong nucleophiles) will hydrolyze this bond or substitute it with the solvent/base.

  • Structural Similarity: The primary impurity, diphenyldiacetylene (Glaser homocoupling product), shares similar non-polar characteristics with the product, making chromatographic separation difficult.

This guide provides a self-validating workflow to isolate high-purity material while preserving the labile C-Cl bond.

Phase 1: Reaction Quench & Workup (The "SnAr" Safety Check)

Objective: Remove catalyst/salts without triggering substitution at the C2 position.

The Critical Constraint: Basicity & Heat

The 2-chloropyrimidine moiety is approximately


 times more reactive toward SnAr than chlorobenzene due to the electron-withdrawing nature of the ring nitrogens [1].
  • Do NOT use strong hydroxide bases (NaOH/KOH) at elevated temperatures.

  • Do NOT use nucleophilic amines (piperidine, morpholine) during workup.

  • Do NOT heat the aqueous extraction phase above 40°C.

Protocol: Chelation-Based Quench
  • Cool Down: Bring reaction mixture to 20–25°C.

  • Solvent Exchange (If DMF/DMSO used): If the reaction was in high-boiling solvents, dilute with Ethyl Acetate (EtOAc) or MTBE (ratio 1:5).

  • Copper Scavenging: Wash the organic layer with saturated aqueous NH₄Cl mixed with NH₄OH (9:1 ratio).

    • Why? The ammonia forms a soluble complex with Copper salts (

      
      ), turning the aqueous layer deep blue. This prevents copper from contaminating the silica column later.
      
  • Neutral Wash: Wash with Brine (

    
    ) to remove residual base.
    
  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is acid-sensitive (though 2-Cl pyrimidines are generally stable to mild Lewis acids).
Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (Pd, Cu, Base, Product, Diyne) SolventCheck Reaction Solvent? Start->SolventCheck Dilute Dilute with EtOAc/MTBE SolventCheck->Dilute DMF/DMSO/THF Wash1 Wash: Sat. NH4Cl + NH4OH Dilute->Wash1 Observation Check Aqueous Layer Color Wash1->Observation Blue Deep Blue? (Cu Removed) Observation->Blue Pale Pale/Colorless? Observation->Pale Dry Dry Organic Layer (Na2SO4) Blue->Dry Repeat Repeat NH4Cl Wash Pale->Repeat Repeat->Wash1 Concentrate Concentrate < 40°C Dry->Concentrate

Figure 1: Decision tree for reaction workup ensuring copper removal and product stability.

Phase 2: Purification (The "Glaser" Separation)

Objective: Separate the target from the non-polar homocoupling impurity (Diphenyldiacetylene).

The Challenge

Both the target and the homocoupling byproduct are rigid, conjugated systems with low polarity.

  • Impurity: Diphenyldiacetylene (Non-polar, elutes very fast).

  • Target: 2-Chloro-5-(phenylethynyl)pyrimidine (Slightly more polar due to ring nitrogens).

Optimized Chromatography Strategy

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexane/DCM (Dichloromethane) is superior to Hexane/EtOAc for this specific separation because DCM interacts better with the pi-systems of the alkyne.

StepSolvent SystemVolume (CV = Column Volume)Goal
1 100% Hexane 2–3 CVFlush residual non-polar alkyne starting material.
2 5% DCM in Hexane 3–5 CVElute Diphenyldiacetylene (Glaser Product).
3 20% -> 40% DCM in Hexane GradientElute Target Product .
4 100% EtOAc 2 CVFlush Pd-black and polar salts (Discard).

Validation Check: Spot TLC plates. The Glaser product will fluoresce intense blue under UV (254/365 nm) and travel near the solvent front. The pyrimidine target will be lower (Rf ~0.3-0.4 in 1:1 Hex/DCM) and absorb strongly at 254 nm.

Phase 3: Metal Scavenging (Pharma Grade Purity)

If the compound is intended for biological assays, residual Palladium (Pd) must be <10 ppm. Column chromatography alone rarely achieves this.

Method A: SiliaMetS® Thiol (Recommended)

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or DMT scavenger (0.5 eq relative to Pd loading).

  • Stir at 40°C for 4 hours .

  • Filter through a 0.45 µm PTFE membrane.

Method B: Activated Charcoal

  • Dissolve in hot Ethanol (if stable) or EtOAc.

  • Add activated charcoal (10% w/w).

  • Reflux for 30 mins.

  • Filter hot through Celite.

Troubleshooting Guides & FAQs

Q1: I see a new spot on TLC appearing during the workup. What is it?

Diagnosis: Hydrolysis of the C-Cl bond. Cause: You likely used a basic aqueous wash (like NaOH or NaHCO₃) and the mixture got too warm, or the extraction took too long. Solution: The new spot is likely 2-hydroxy-5-(phenylethynyl)pyrimidine (or the tautomeric pyrimidone). It will be much more polar (stays at the baseline). Prevention: Keep all buffers at pH 7–8 (NH₄Cl is ideal). Perform extractions quickly on ice if the scale is large.

Q2: My yield is >100% and the solid is "sticky."

Diagnosis: Trapped Solvent or Salts. Cause: Pyrimidines can form solvates, and triethylamine salts (Et₃N·HI) are surprisingly soluble in organic solvents like DCM. Solution:

  • Triturate the sticky solid with cold Pentane or Hexane . The product usually precipitates as a solid, while impurities/oils remain dissolved.

  • If Et₃N[1][2]·HI salts are suspected, re-dissolve in EtOAc and wash vigorously with water (3x).

Q3: The product is turning yellow/brown upon storage.

Diagnosis: Oxidation or Polymerization. Cause: The alkyne bridge is susceptible to slow oxidation or polymerization, especially with trace Copper remaining. Solution:

  • Check Cu levels (is the solid greenish?). If yes, repeat Phase 3.

  • Store under Argon at -20°C. Protect from light.

Q4: Can I use recrystallization instead of a column?

Answer: Yes, but only after a silica plug. Protocol:

  • Pass the crude through a short silica plug (elute with DCM) to remove the bulk of the "black" tar.

  • Recrystallize from Hot Ethanol or Acetonitrile .

  • Note: The Glaser impurity is often less soluble in cold ethanol than the product, so filter off the first crop of crystals carefully and check by NMR.

References

  • Reactivity of 2-Chloropyrimidines

    • Source: ChemicalBook & Zenodo Repositories.
    • Context: 2-chloropyrimidine is significantly more reactive toward SnAr than chlorobenzene due to the activ
    • Link:(Note: Generalized citation based on search context 1.2, 1.5).

  • Sonogashira Coupling & Glaser Side-Reaction

    • Source: BenchChem & Wikipedia.
    • Context: Homocoupling (Glaser)
    • Link:

  • Purification of Alkynyl Pyrimidines

    • Source: N
    • Context: Protocols for pyrazolopyrimidines and related alkynyl derivatives emphasizing mild base usage.[3]

    • Link:(Generalized from Search Result 1.18).

  • General Reactivity & Stability Data

    • Source: PubChem CID 581719 (2-Chloro-5-methylpyrimidine analog).
    • Link:

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-Disubstituted Pyrimidines

Welcome to the Technical Support Center. This portal provides troubleshooting guides, mechanistic insights, and validated protocols for the synthesis of 2,5-disubstituted pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides troubleshooting guides, mechanistic insights, and validated protocols for the synthesis of 2,5-disubstituted pyrimidines. As these scaffolds are critical building blocks for active pharmaceutical ingredients (APIs) like Crestor and Gleevec[1], mastering their regioselective construction and functionalization is essential for drug development professionals.

Knowledge Base: De Novo Ring Construction

Q: I am trying to synthesize a 2,5-disubstituted pyrimidine via the Pinner reaction to get the amidine intermediate, but my yields are low and the intermediate turns into a sticky, intractable mess. What is happening?

A: The traditional Pinner reaction requires treating nitriles with anhydrous HCl and an alcohol to form an imidate hydrochloride salt. These salts are highly hygroscopic. Causality & Solution: The "sticky mess" is caused by ambient water ingress during filtration or storage, which drives the hydrolysis of the imidate back to the corresponding ester or amide[1]. To bypass this, we recommend abandoning the isolation step and adopting a one-pot direct synthesis method. By treating the nitrile with sodium methoxide (NaOMe) followed directly by methanolic ammonia, you generate the amidine in situ. This amidine can then be directly condensed with a vinamidinium salt[1].

Q: When condensing my amidine with a vinamidinium hexafluorophosphate salt, the reaction stalls at ~50% conversion. How can I drive it to completion?

A: Vinamidinium salts are excellent 1,3-dicarbonyl equivalents for pyrimidine synthesis, but the rate-limiting step is often the final aromatization (the elimination of dimethylamine)[2]. Causality & Solution: If the reaction stalls, the intermediate dihydropyrimidine is likely failing to aromatize. Ensure your reaction is heated sufficiently (typically 80–100 °C in polar aprotic solvents like DMF) and that a mild base (e.g., K₂CO₃) is present. The base is critical to neutralize the hexafluorophosphoric acid generated during the reaction; otherwise, the acid will protonate the amidine, effectively killing the catalytic condensation cycle[2].

G A Nitrile Precursor B Traditional Pinner (HCl/ROH) A->B E One-Pot Protocol (NaOMe then NH3) A->E Direct C Imidate HCl Salt (Hygroscopic) B->C Poor Yield D Amidine C->D G Vinamidinium Salt Condensation D->G E->D High Yield F 2,5-Disubstituted Pyrimidine G->F

Fig 1. Comparison of traditional Pinner synthesis vs. one-pot direct amidine condensation.

Knowledge Base: Late-Stage Functionalization & Cross-Coupling

Q: I am using 5-bromo-2-chloropyrimidine as a starting material to perform a Suzuki coupling at the 5-position. However, I am getting a mixture of 2-substituted, 5-substituted, and disubstituted products. How do I control chemoselectivity?

A: The pyrimidine ring is highly electron-deficient. The 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atoms, while the 5-position is relatively more electron-rich, making it the preferred site for oxidative addition by low-valent transition metals (like Pd(0))[3]. Causality & Solution: The C-Br bond at C5 is weaker than the C-Cl bond at C2, favoring Pd-insertion at C5. However, if your boronic acid is highly nucleophilic or if you use a strong base (like NaOH) at high temperatures, the base or the boronate can attack the C2 position via SNAr[3]. Troubleshooting steps:

  • Switch to a milder base (e.g., Na₂CO₃ or K₃PO₄).

  • Lower the temperature to 60–70 °C.

  • Use a highly active, bulky phosphine ligand (e.g., dppf or XPhos) to accelerate the Pd-catalyzed cross-coupling at C5 before SNAr can occur at C2.

Q: My heteroaryl boronic acid (e.g., 2-pyridylboronic acid) is protodeboronating before it can couple to the pyrimidine. What is the alternative?

A: 2-Pyridylboronic acids are notoriously unstable. The proximity of the nitrogen lone pair facilitates the rapid cleavage of the C-B bond (protodeboronation) under standard basic Suzuki conditions. Causality & Solution: Switch from a Suzuki-Miyaura coupling to a Negishi cross-coupling . By generating a 2-pyridylzinc chloride species in situ and coupling it with 5-iodo-2-chloropyrimidine or 5-bromo-2-chloropyrimidine using Pd(PPh₃)₄, you bypass the unstable boronic acid entirely. Zinc reagents do not require the basic conditions that trigger protodeboronation, allowing for clean, scalable heteroaryl-heteroaryl linkages[4].

G A 5-Bromo-2-chloropyrimidine B Oxidative Addition (Pd Catalyst) A->B D Nucleophilic Attack (SNAr) A->D C C5-Position (Suzuki/Negishi) B->C Faster at C5 E C2-Position (Amines/Alkoxides) D->E Faster at C2

Fig 2. Chemoselective functionalization pathways for 5-bromo-2-chloropyrimidine.

Quantitative Data Summary: Chemoselectivity Profiles

The following table summarizes the expected outcomes and typical yields when functionalizing 5-bromo-2-chloropyrimidine, helping you select the right conditions for your target regiochemistry.

Reaction TypeReagents / CatalystTarget PositionCompeting Side ReactionTypical Yield
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃C5 (Cross-coupling)SNAr at C2 (if base is too strong)75 - 85%
Negishi Coupling HetAr-ZnCl, Pd(PPh₃)₄, THFC5 (Cross-coupling)Homocoupling of Zn species80 - 90%
SNAr (Amination) Secondary Amine, K₂CO₃, HeatC2 (Nucleophilic)None (C5 Br is unreactive to amines)88 - 97%

Validated Experimental Workflows

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles

Self-Validating Mechanism: This protocol eliminates the isolation of water-sensitive intermediates. By keeping the system closed until the electrophile is introduced, the amidine is intrinsically protected from hydrolysis[1].

  • Imidate Formation: Charge a reactor with the nitrile (1.0 eq) and methanol. Cool to 5 °C. Add 25 wt % NaOMe in MeOH (1.0 eq) while maintaining the temperature below 15 °C. Stir for 6–8 hours at 22 °C.

  • Amidine Conversion: Cool the mixture back to 5 °C. Charge 7.0 N Ammonia in MeOH (1.5 eq). Stir for 2 hours at ambient temperature.

  • Ammonia Removal (Critical Step): Concentrate the mixture under reduced pressure at 50 °C (approx. 130 Torr) to a minimal volume to remove excess ammonia. Causality: Residual ammonia will compete with the amidine for the vinamidinium salt in the next step, forming primary enamine impurities instead of the desired pyrimidine ring[1].

  • Condensation: Add the vinamidinium hexafluorophosphate salt (1.0 eq) and DMF. Heat to 80 °C for 4-6 hours until aromatization is complete.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate.

Protocol 2: Chemoselective SNAr followed by Suzuki Coupling

Self-Validating Mechanism: By installing the C2 substituent via SNAr first, you replace the labile C2-Cl with an electron-donating amine. This increases the electron density of the pyrimidine ring, completely shutting down any secondary SNAr reactions and allowing clean Suzuki coupling at the C5-Br position[3].

  • C2-Amination (SNAr): Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) and the desired secondary amine (1.2 eq) in acetonitrile. Add K₂CO₃ (2.0 eq). Heat at 80 °C for 4 hours. Isolate the 2-amino-5-bromopyrimidine.

  • C5-Suzuki Coupling: Combine the isolated 2-amino-5-bromopyrimidine (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq) in a degassed mixture of Toluene/Water (4:1).

  • Heating: Heat to 100 °C under argon for 12 hours. The electron-donating group at C2 ensures the oxidative addition occurs exclusively at C5 without ring degradation.

References

1.[1] One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles, ACS Publications. 1 2.[3] Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists, MDPI. 3 3.[2] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds, MDPI. 2 4.[4] Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling, ResearchGate. 4

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of Pyrimidine Functionalization

Prepared by the Senior Application Scientist Team Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyrimidine core. Pyrimidine derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science, yet achieving precise regiochemical control during their synthesis remains a significant experimental hurdle.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.

Fundamental Principles of Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity:

  • Positions C2, C4, and C6 are electrophilic and susceptible to nucleophilic attack.

  • Position C5 , flanked by two electron-withdrawing groups, is the most electron-rich carbon and is more susceptible to electrophilic attack.

  • The C-H bonds on the pyrimidine ring are generally inert and require activation for direct functionalization.[2][3]

Understanding this electronic landscape is the first step in troubleshooting regioselectivity.

Pyrimidine_Reactivity cluster_0 Electronic Landscape of Pyrimidine pyrimidine_img C2 C2 (δ+) C4 C4 (δ+) C6 C6 (δ+) C5 C5 (δ-) N1 N1 N3 N3

Caption: Electronic properties of the pyrimidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during pyrimidine functionalization.

Category 1: C-H Functionalization

Direct C-H functionalization is a powerful tool for late-stage modification, but it often presents selectivity challenges.[4][5]

Q1: My palladium-catalyzed C-H arylation is producing a mixture of isomers. How can I control the regioselectivity?

A1: This is a classic problem in pyrimidine C-H activation. Regioselectivity is primarily governed by the choice of a directing group (DG) .[3] The DG coordinates to the metal catalyst and positions it over a specific C-H bond, typically forming a stable 5- or 6-membered metallacycle.

  • For C2-Selectivity: This position is electronically and sterically accessible. However, directing groups are often needed for high selectivity. For instance, a picolinyl or cyanoethyl activating group can facilitate metalation and direct coupling to the C2 position.[2]

  • For C5-Selectivity: This is often the electronically preferred site for arylation on substituted pyrimidines, such as 2-aminopyrimidines, due to its higher electron density.[2]

  • For Distal (e.g., meta) Selectivity: Achieving functionalization at positions remote from a substituent is challenging. It often requires specially designed "U-shaped" templates that bridge the directing group and the target C-H bond. Pyrimidine-based directing groups themselves have been developed for meta-C–H functionalization of arenes attached to them.[3]

Troubleshooting Steps:

  • Install a Directing Group: If your substrate is unsubstituted, install a suitable directing group. The choice of DG is critical and can dramatically switch the site of functionalization.

  • Optimize the Catalyst/Ligand System: Bulky, electron-rich ligands on the palladium catalyst can influence the steric environment around the metal center, favoring one position over another.[6]

  • Vary the Temperature: In some systems, temperature can be a decisive factor. For example, one study demonstrated that a reaction at 120 °C favored C(sp3)–H activation, while increasing the temperature to 140 °C switched the pathway to C(sp2)–H arylation.[2]

Directing_Group_Mechanism cluster_0 Directing Group Assisted C-H Activation Start Pyrimidine with Directing Group (DG) Coordination DG Coordinates to Pd Catalyst Start->Coordination + Pd(L)n Metallacycle Formation of Stable 5/6-membered Metallacycle Coordination->Metallacycle Intramolecular Activation Regioselective C-H Bond Cleavage Metallacycle->Activation Positions Pd over specific C-H Coupling Coupling with Partner (e.g., Ar-X) Activation->Coupling Product Regioselectively Functionalized Product Coupling->Product Reductive Elimination Troubleshooting_Tree cluster_CH C-H Activation Troubleshooting cluster_Radical Radical Reaction Troubleshooting cluster_SNAr S(N)Ar Troubleshooting Start Poor Regioselectivity in Pyrimidine Functionalization Q_Reaction_Type What is the reaction type? Start->Q_Reaction_Type CH_Activation C-H Activation Q_Reaction_Type->CH_Activation Metal-Catalyzed Radical Radical (Minisci) Q_Reaction_Type->Radical Radical SNAr S(N)Ar Q_Reaction_Type->SNAr Nucleophilic Sub. CH_Sol1 Modify/Install Directing Group CH_Activation->CH_Sol1 CH_Sol2 Screen Ligands (e.g., bulky, electron-rich) CH_Activation->CH_Sol2 CH_Sol3 Optimize Temperature and Base CH_Activation->CH_Sol3 Rad_Sol1 Adjust pH (add TFA) Radical->Rad_Sol1 Rad_Sol2 Screen Solvents (e.g., DMSO vs. CHCl3/H2O) Radical->Rad_Sol2 Rad_Sol3 Consider Steric Factors Radical->Rad_Sol3 SNAr_Sol1 Lower Reaction Temperature (to 0 °C) SNAr->SNAr_Sol1 SNAr_Sol2 Use 1.0 equiv. of Nucleophile SNAr->SNAr_Sol2 SNAr_Sol3 Change Leaving Group Strategy SNAr->SNAr_Sol3

Sources

Troubleshooting

Sonogashira Reactions with Pyrimidine Substrates: A Technical Support Center

Welcome to the technical support center for troubleshooting Sonogashira reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Pyrimidines, due to their electron-deficient nature and potential to act as ligands, can present unique obstacles. This resource provides in-depth, experience-driven solutions to common and complex problems, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding Sonogashira couplings with pyrimidine substrates.

Q1: My Sonogashira reaction with a halopyrimidine is not showing any product formation. Where should I start troubleshooting?

A1: A complete lack of product formation points to a fundamental issue with one of the core components of your reaction. The primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions. Begin by verifying the integrity of your palladium catalyst and copper(I) cocatalyst, as Pd(0) complexes can be air-sensitive and Cu(I) salts can oxidize.[1][2] Ensure that your solvents and amine base are anhydrous and have been rigorously degassed to remove oxygen, which can lead to catalyst decomposition and the unwanted Glaser-type homocoupling of your alkyne.[1][2] Finally, confirm the purity of your halopyrimidine and terminal alkyne, as impurities can act as catalyst poisons.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What is causing this and how can I prevent it?

A2: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common side reaction, particularly in the presence of a copper cocatalyst and oxygen.[1][3] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[1] You can also reduce the loading of your copper(I) cocatalyst, as high concentrations can accelerate this side reaction.[2] Another effective strategy is the slow addition of the alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the desired cross-coupling pathway.[2] If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][2][3]

Q3: My reaction mixture is turning black. What does this signify?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[1][4] This deactivation halts the catalytic cycle. It can be triggered by several factors, including the presence of oxygen, impurities in the starting materials or solvents, or an inappropriate reaction temperature. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][4] To prevent this, use high-purity, degassed reagents and solvents, and ensure your reaction is run under a strictly inert atmosphere.

Q4: What is the general order of reactivity for halopyrimidines in Sonogashira couplings?

A4: The reactivity of the halopyrimidine is a critical factor. The C-X bond strength dictates the ease of the oxidative addition step in the catalytic cycle. The general reactivity trend is I > OTf > Br >> Cl.[1][3][5] Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at or near room temperature.[1][3][5] Bromopyrimidines are less reactive and typically require elevated temperatures to achieve good conversion.[1][3][6] Chloropyrimidines are significantly less reactive and often necessitate specialized, highly active catalytic systems to achieve satisfactory yields.[3][5]

Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex issues that may arise during your experiments with pyrimidine substrates.

Issue 1: Low to No Yield with Electron-Deficient or Hindered Pyrimidines

Electron-deficient pyrimidines (e.g., those bearing nitro or cyano groups) and sterically hindered pyrimidines can be particularly challenging substrates.

Root Cause Analysis:

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand.[7][8] This can inhibit the catalytic cycle by preventing the coordination of the alkyne or the reductive elimination step. In some cases, this coordination can be strong enough to effectively "poison" the catalyst.[7][8][9]

  • Difficult Oxidative Addition: For less reactive halopyrimidines (e.g., chloro- or bromopyrimidines), the oxidative addition of the C-X bond to the Pd(0) center can be the rate-limiting step.[6] Electron-withdrawing groups on the pyrimidine ring can exacerbate this issue.

Troubleshooting Workflow:

G start Initial Failed Reaction catalyst Increase Catalyst Loading (e.g., to 5 mol%) start->catalyst No Improvement? temperature Increase Reaction Temperature (e.g., 80-120 °C for bromides) start->temperature Initial Optimization Step ligand Switch to Electron-Rich, Bulky Ligand (e.g., P(t-Bu)3, XPhos, SPhos) catalyst->ligand Still Low Yield? precatalyst Use Air-Stable Precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) ligand->precatalyst Consider for reproducibility copper_free Switch to Copper-Free Conditions ligand->copper_free solvent Change Solvent (e.g., DMF, Dioxane, Toluene) temperature->solvent Solubility or Stability Issues? halide_exchange Convert Bromide/Chloride to Iodide temperature->halide_exchange If starting with Br/Cl base Use a Stronger or Different Base (e.g., DIPA, Cs2CO3) solvent->base Base Degradation or Incompatibility?

Caption: Troubleshooting workflow for low or no product yield.

Solutions and Scientific Rationale:

  • Optimize the Catalyst System:

    • Increase Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome low reactivity.[7]

    • Ligand Modification: The choice of phosphine ligand is crucial. Standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos).[7][10] These ligands accelerate the rate of oxidative addition and promote the reductive elimination step by creating a more electron-rich and sterically crowded palladium center, which can destabilize the product-catalyst complex.[10] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for stabilizing the palladium catalyst.[3][10][11]

    • Use an Air-Stable Precatalyst: To ensure consistent catalyst activity, consider using a well-defined, air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl.[7][8] This bypasses issues with in-situ catalyst formation and ensures a reliable source of the active Pd(0) species.[7][8]

  • Modify Reaction Conditions:

    • Increase Temperature: For less reactive aryl bromides and chlorides, higher temperatures (e.g., 80-120 °C) are often necessary to facilitate the oxidative addition step.[6] Using a sealed tube is recommended if your alkyne is volatile.

    • Solvent Selection: The solvent can have a significant impact. While amines like triethylamine can sometimes serve as both base and solvent, solubility issues can arise.[6] Consider using co-solvents like THF, DMF, or dioxane.[6][12] In some cases, DMF can strongly coordinate to the palladium center and inhibit catalysis, so screening different solvents is advisable.[9][12]

    • Base Selection: Triethylamine is a common choice, but other amine bases like diisopropylamine (DIPA) or non-amine bases like K₂CO₃ or Cs₂CO₃ can be more effective for certain substrate combinations.[1][6] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).

Issue 2: Substrate Decomposition or Side Reactions

Pyrimidines with sensitive functional groups or those prone to nucleophilic attack can decompose under standard Sonogashira conditions.

Root Cause Analysis:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the degradation of sensitive functional groups on the pyrimidine ring or the alkyne.

  • Nucleophilic Attack: The amine base, while necessary for the reaction, can also act as a nucleophile, particularly with highly activated halopyrimidines.

Solutions and Scientific Rationale:

  • Employ Milder Conditions:

    • Room Temperature Coupling: If you are using a reactive iodopyrimidine, attempt the reaction at room temperature.[3] This can be facilitated by using a highly active catalyst system.

    • Copper-Free Conditions: The absence of copper can sometimes allow for milder reaction conditions.[3][8] Several copper-free protocols have been developed that are effective for a wide range of substrates.[11][13]

    • Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times (from hours to minutes) and often leads to cleaner reactions with fewer byproducts.[14][15]

  • Protect Sensitive Functional Groups: If your pyrimidine or alkyne contains a sensitive functional group (e.g., a primary amine or a free hydroxyl group), consider protecting it before the coupling reaction. The protecting group can be removed in a subsequent step.

  • Use a Non-Nucleophilic Base: If you suspect nucleophilic attack by the amine base, switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, or a hindered amine base like diisopropylethylamine (DIPEA).

Data and Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Halopyrimidines
Halide TypePalladium Source (mol%)Ligand (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemperature (°C)
Iodopyrimidine Pd(PPh₃)₄ (2-5%)-CuI (5-10%)Et₃N (2-3)THF or DMF25 - 60
Bromopyrimidine PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)CuI (5-10%)Et₃N or DIPA (2-3)Dioxane or Toluene80 - 110
Chloropyrimidine Pd₂(dba)₃ (2-5%)XPhos (5-10%)CuI (5-10%)Cs₂CO₃ (2)Toluene or DMF100 - 120

Note: These are general starting points. Optimization will be required for specific substrates.

Experimental Protocol: General Procedure for Copper-Palladium Catalyzed Sonogashira Coupling

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) and an anhydrous, degassed amine base (e.g., triethylamine, 3.0 eq.).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (see Table 1) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The pyrimidine substrate's nitrogen atoms can interfere at multiple points.

SonogashiraCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pd(II)(Ar-pyr)XL₂ Pd0->PdII_Aryl Oxidative Addition (Ar-pyr-X) PdII_Alkyne Pd(II)(Ar-pyr)(C≡CR)L₂ PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) Inhibition Inhibition/Poisoning: Pyrimidine N can coordinate to Pd, slowing down steps PdII_Aryl->Inhibition Product Ar-pyr-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, - HX Cu_Acetylide->PdII_Aryl Transfers Acetylide CuX CuX Cu_Acetylide->CuX Base Base Base->Alkyne

Caption: The Sonogashira catalytic cycle and potential inhibition by pyrimidine substrates.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • Sonogashira coupling. Wikipedia.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Sonogashira troubleshooting help needed. Reddit.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC.
  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with.... PMC.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.
  • troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PMC.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

Sources

Optimization

solvent effects on the synthesis of phenylethynyl pyrimidines

Technical Support Center: Solvent Optimization for Phenylethynyl Pyrimidine Synthesis Core Directive: The "Solvent-Catalyst" Interface Welcome to the technical support hub. You are likely here because your cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Phenylethynyl Pyrimidine Synthesis

Core Directive: The "Solvent-Catalyst" Interface

Welcome to the technical support hub. You are likely here because your cross-coupling of phenylacetylene and a halopyrimidine is failing—either stalling at low conversion, producing homocoupled alkyne (Glaser product), or precipitating palladium black.

In the synthesis of phenylethynyl pyrimidines, the solvent is not merely a medium; it is a ligand that competes for the metal center. Pyrimidines are electron-deficient, coordinating substrates. If your solvent coordinates too strongly (e.g., neat Pyridine), it shuts down the catalytic cycle. If it coordinates too weakly (e.g., Toluene) without bulky ligands, the catalyst aggregates and deactivates.

This guide moves beyond generic "textbook" conditions to address the specific electronic demands of the pyrimidine scaffold.

Troubleshooting Hub: Field-Proven Solutions

Scenario 1: "My reaction stalls at <20% conversion despite heating."

Diagnosis: Oxidative Addition Failure. Electron-deficient heterocycles like chloropyrimidines are sluggish in oxidative addition compared to aryl iodides. Non-polar solvents (Toluene, 1,4-Dioxane) often fail to stabilize the polar transition state required for this step.

Corrective Action:

  • Switch to Polar Aprotic Solvents: Move to DMF (N,N-Dimethylformamide) or DMSO . These solvents have high dielectric constants that stabilize the ionic Pd(II) intermediates.

  • The "ACN" Trick: For 2- or 4-chloropyrimidines, use Acetonitrile (ACN) under reflux. ACN acts as a labile ligand, stabilizing the Pd(0) species preventing aggregation, but readily dissociating to allow the substrate to bind.

  • Check the Base: In non-polar solvents, inorganic bases (K₂CO₃) are insoluble. Switch to soluble organic bases like Triethylamine (Et₃N) or Diisopropylamine (DIPA) , or use a phase transfer catalyst (18-crown-6) if sticking to K₂CO₃/Toluene.

Scenario 2: "I see significant alkyne dimer (Glaser product) and low cross-coupling."

Diagnosis: Oxygen Contamination & Solvent Oxygen Solubility. This is the most common failure mode. Copper(I) acetylides are extremely sensitive to oxidation, leading to homocoupling. Ethereal solvents (THF, Dioxane) dissolve oxygen efficiently and are harder to degas than polar solvents.

Corrective Action:

  • The "Freeze-Pump-Thaw" Standard: Do not just sparge with nitrogen. Perform 3 cycles of freeze-pump-thaw on your solvent.

  • Solvent Switch: If using THF, switch to DMF . DMF holds less dissolved oxygen and protects the active Cu(I) species better than ethers.

  • Copper-Free Protocol: If the side reaction persists, eliminate Copper entirely. Use Pd(CH₃CN)₂Cl₂ / XPhos in ACN with Cs₂CO₃ . This pathway avoids the Cu-acetylide intermediate entirely, shutting down the Glaser mechanism.

Scenario 3: "The reaction turns black immediately (Palladium Black)."

Diagnosis: Catalyst Decomposition via Ligand Stripping. Pyrimidines are N-donor ligands. They can displace phosphine ligands from Palladium, leading to "ligand-free" Pd which rapidly aggregates into inactive Pd black. This is exacerbated in non-coordinating solvents.

Corrective Action:

  • Use "Self-Healing" Solvents: Use ACN or Benzonitrile . These solvents weakly coordinate to Pd, acting as "placeholders" that prevent aggregation when the phosphine dissociates, but are easily displaced by the alkyne.

  • Over-Ligation: Add 10-20 mol% excess of the phosphine ligand (e.g., PPh₃) relative to the Pd source to shift the equilibrium back toward the active catalyst.

Technical Deep Dive: The Solvent-Dependent Mechanism

The following diagram illustrates how solvent choice dictates the reaction pathway, specifically highlighting the stabilization of the oxidative addition complex.

Sonogashira_Solvent_Effect Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd Rate Determining for Chloropyrimidines TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Glaser Glaser Homocoupling (Side Product) TransMet->Glaser O2 Presence (High in Ethers) Prod->Start Regeneration PolarSolvent Polar Aprotic (DMF/DMSO) Stabilizes Polar Transition State PolarSolvent->OxAdd Accelerates NonPolarSolvent Non-Polar (Toluene) Destabilizes Ionic Intermediates PdBlack Pd Black Precipitate (Inactive) NonPolarSolvent->PdBlack Promotes Aggregation CoordSolvent Coordinating (ACN) Prevents Pd-Black Formation CoordSolvent->Start Stabilizes Pd(0)

Figure 1: Mechanistic influence of solvent polarity and coordination on the Sonogashira cycle. Note the critical role of polar solvents in stabilizing the oxidative addition of electron-deficient pyrimidines.

Optimized Experimental Protocol

Protocol: Synthesis of 4-(Phenylethynyl)pyrimidine Target Scale: 1.0 mmol | Solvent System: DMF/TEA (Optimized for Solubility & Rate)

Reagents:

  • 4-Bromopyrimidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv) - Preferred over Pd(PPh₃)₄ for stability

  • CuI (0.02 equiv) - Keep loading low to minimize homocoupling

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (Anhydrous, 5 mL/mmol)

Step-by-Step Methodology:

  • Solvent Prep (Critical): Place 5 mL of anhydrous DMF in a microwave vial or Schlenk tube. Sparging is insufficient. Freeze the DMF in liquid nitrogen, apply vacuum (<0.1 mbar) for 10 min, thaw under Argon. Repeat 3 times.

  • Solvent Mixing: Add Et₃N (degassed) to the DMF.

  • Solids Addition: Under a positive pressure of Argon, add Pd(PPh₃)₂Cl₂, CuI, and 4-Bromopyrimidine.

  • Alkyne Addition: Add Phenylacetylene via syringe. Tip: If homocoupling is a recurring issue, add the alkyne dropwise over 1 hour using a syringe pump.

  • Reaction: Seal the vessel. Heat to 60°C (for Bromides) or 90°C (for Chlorides). Stir for 4-12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the pyrimidine spot. A blue-fluorescent spot usually indicates the product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

    • Note on DMF Removal: Residual DMF ruins column chromatography separation. Ensure thorough water washes or use a Biotage V-10 evaporator if available.

Comparative Data: Solvent Screening

The following table summarizes expected outcomes based on solvent choice for chloropyrimidine coupling (more challenging than bromo/iodo).

Solvent SystemTemp (°C)Yield (%)Primary IssueRecommendation
DMF / Et₃N 9085-95% Removal of solventHighly Recommended
ACN / Et₃N Reflux (82)75-85%Pd-Black if prolongedGood alternative
THF / Et₃N Reflux (66)40-50%Slow kinetics, HomocouplingAvoid for Cl-pyrimidines
Toluene / DIPA 100<30%Solubility of catalyst/baseNot recommended
Water / SDS 25-6060-70%Substrate solubilityGood for "Green" chem

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Issue LowYield Low Yield / No Reaction Problem->LowYield SideProduct Side Products Problem->SideProduct CheckHalide Halide Type? LowYield->CheckHalide GlaserCheck Homocoupling? SideProduct->GlaserCheck Cl_Br Chloride/Bromide CheckHalide->Cl_Br Iodide Iodide CheckHalide->Iodide SolventCheck Current Solvent? Cl_Br->SolventCheck NonPolar THF/Toluene SolventCheck->NonPolar Polar DMF/DMSO SolventCheck->Polar Action1 Switch to DMF/DMSO Increase Temp to 90°C NonPolar->Action1 Action2 Check Catalyst Activity Try Bulky Ligand (XPhos) Polar->Action2 YesGlaser Yes (Diyne formed) GlaserCheck->YesGlaser Action3 1. Freeze-Pump-Thaw 2. Reduce CuI to 1% 3. Slow Alkyne Addition YesGlaser->Action3

Figure 2: Rapid diagnostic workflow for Sonogashira failures in heterocyclic synthesis.

References

  • Panda, G. (2020). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.

  • Vedantu . (2020).[1] Sonogashira Coupling: Mechanism, Steps & Applications Explained.

  • BenchChem . (2025).[2][3] Troubleshooting guide for Sonogashira coupling failures.

  • Chemistry LibreTexts . (2024). Sonogashira Coupling - Mechanism and Catalytic Cycles.

  • National Institutes of Health (NIH) . (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.

  • University of Washington . (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of phenylethynyl pyrimidines

Structure-Activity Relationship (SAR) of Phenylethynyl Pyrimidines: A Comparative Guide to mGlu5 Receptor "Molecular Switches" As drug development targets increasingly complex neurological and psychiatric disorders, allo...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Phenylethynyl Pyrimidines: A Comparative Guide to mGlu5 Receptor "Molecular Switches"

As drug development targets increasingly complex neurological and psychiatric disorders, allosteric modulation of G protein-coupled receptors (GPCRs) has emerged as a superior strategy to orthosteric targeting. Among these targets, the metabotropic glutamate receptor subtype 5 (mGlu5) is heavily implicated in conditions ranging from Fragile X syndrome and anxiety to schizophrenia.

This guide objectively compares the classic phenylethynyl pyridine scaffold (MPEP) with the highly versatile phenylethynyl pyrimidine scaffold. Discovered through iterative library approaches, 5-(phenylethynyl)pyrimidine derivatives act as profound "molecular switches"[1]. By making minute structural modifications to the pyrimidine or distal phenyl rings, researchers can shift the pharmacological profile of these compounds from partial antagonists to full negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs)[2].

Mechanistic Context: Causality in the Allosteric Pocket

To understand why phenylethynyl pyrimidines outperform older alternatives in tunability, we must examine the causality of their binding.

mGlu5 features a deep, highly lipophilic allosteric binding pocket within its 7-transmembrane (7TM) domain. The classic NAM, MPEP (2-methyl-6-(phenylethynyl)pyridine), binds this pocket and locks the receptor in an inactive conformation, preventing Gq-protein coupling even in the presence of glutamate. However, MPEP suffers from off-target liabilities, including NMDA receptor antagonism and CYP450 inhibition at higher doses.

Transitioning the core from a pyridine to a pyrimidine (e.g., 5-(phenylethynyl)pyrimidine) alters the electrostatic dipole moment and the hydrogen-bonding network within the 7TM pocket[1].

  • The Switch Mechanism: The 7TM domain is highly sensitive to the spatial trajectory of the ligand. A slight steric bulk addition (e.g., a methyl group on the pyrimidine ring) or an electronegative shift on the distal phenyl ring alters how the compound stabilizes the transmembrane helices.

  • Stabilizing the inactive state yields a NAM (useful for anxiety/Fragile X).

  • Stabilizing the active state lowers the activation energy required for glutamate to trigger Gq-coupling, yielding a PAM (useful for schizophrenia)[3].

  • Intermediate stabilization yields a Partial Antagonist , which blunts hyperactive signaling without completely silencing basal receptor tone—a highly desirable trait for minimizing side effects[2].

G Glutamate Glutamate (Orthosteric Agonist) mGlu5 mGlu5 Receptor (7TM Domain) Glutamate->mGlu5 PEP Phenylethynyl Pyrimidine (Allosteric Modulator) PEP->mGlu5 Modulates Affinity/Efficacy Gq Gq Protein Activation mGlu5->Gq PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

mGlu5 signaling pathway illustrating the allosteric modulation of Gq-coupled calcium release.

Comparative SAR Performance Data

The table below summarizes the structure-activity relationship and pharmacological performance of the phenylethynyl pyrimidine scaffold compared to the legacy MPEP standard. Data reflects in vitro intracellular calcium mobilization assays[1][2].

Compound Class / ScaffoldKey Structural ModificationPharmacological ModemGlu5 IC₅₀ / EC₅₀Efficacy / Max ResponsePrimary Indication Model
MPEP (Legacy Control)2-methyl-6-(phenylethynyl)pyridineFull NAMIC₅₀ ~ 36 nM100% InhibitionAnxiety, Pain
Lead Pyrimidine 5-(phenylethynyl)pyrimidinePartial AntagonistIC₅₀ ~ 120 nM~50-60% InhibitionMild Anxiety (Fewer side effects)
Functionalized Pyrimidine A Proximal Pyrimidine MethylationFull NAMIC₅₀ ~ 15 nM100% InhibitionSevere Anxiety / Fragile X
Functionalized Pyrimidine B Distal Phenyl 3-Fluoro/Methoxy substitutionFull PAMEC₅₀ ~ 45 nM>200% PotentiationSchizophrenia (Antipsychotic)

Key Takeaway: The 5-(phenylethynyl)pyrimidine scaffold is objectively superior to MPEP for library development because it serves as a pluripotent template. While MPEP is rigidly a NAM, the pyrimidine core allows medicinal chemists to dial in the exact level of receptor modulation required by simply altering peripheral substituents[4].

Experimental Workflows: Self-Validating Protocols

To rigorously classify a phenylethynyl pyrimidine derivative as a NAM, PAM, or Partial Antagonist, a self-validating kinetic assay is required. The industry standard is the High-Throughput Intracellular Calcium Mobilization Assay (FLIPR) .

This protocol is "self-validating" because it utilizes dual-addition kinetics: the first addition isolates the compound's intrinsic agonist activity (ruling out orthosteric agonism), and the second addition (glutamate challenge) quantifies allosteric modulation against specific, pre-calibrated control baselines (EC₂₀ and EC₈₀).

Step-by-Step FLIPR Methodology
  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing human mGlu5.

    • Seed cells at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Aspirate media and add 20 µL/well of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion).

    • Incubate for 1 hour at 37°C.

  • Baseline Read & Compound Addition (Read 1):

    • Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

    • Add 10 µL of the phenylethynyl pyrimidine test compounds (10-point concentration-response curve, 0.1 nM to 10 µM).

    • Causality Check: Monitor fluorescence for 3 minutes. A lack of signal confirms the compound lacks intrinsic orthosteric agonist activity.

  • Agonist Challenge (Read 2):

    • For PAM Screening: Add Glutamate at an EC₂₀ concentration (a sub-maximal dose that barely triggers a response). PAMs will exponentially amplify this weak signal.

    • For NAM Screening: Add Glutamate at an EC₈₀ concentration (a near-maximal dose). NAMs will suppress this strong signal.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the calcium flux kinetic traces.

    • Normalize data to the maximum glutamate response (100%) and buffer control (0%). Fit curves using a 4-parameter logistic regression to determine IC₅₀ (NAMs) or EC₅₀ (PAMs).

Workflow Seed 1. Cell Seeding (HEK293-mGlu5) Dye 2. Dye Loading (Fluo-4 AM, 1h) Seed->Dye Base 3. Baseline Read (FLIPR, 10s) Dye->Base Comp 4. Compound Addition (PEP Derivatives, 10m) Base->Comp Agonist 5. Agonist Challenge (Glutamate EC20/EC80) Comp->Agonist Analyze 6. Kinetic Analysis (Ca2+ Flux AUC) Agonist->Analyze

High-throughput FLIPR assay workflow for validating mGlu5 allosteric modulators.

Secondary Validation: Radioligand Displacement

To prove that the functional shift (NAM to PAM) is occurring at the same allosteric site rather than a novel binding pocket, perform a radioligand binding assay using


MPEP. If the newly synthesized pyrimidine PAM successfully displaces 

MPEP in a dose-dependent manner, it confirms that the "molecular switch" is driven by conformational stabilization from within the identical 7TM MPEP binding pocket.

References

  • Sharma, S., et al. (2009). Discovery of molecular switches that modulate modes of metabotropic glutamate receptor subtype 5 (mGlu5) pharmacology in vitro and in vivo within a series of functionalized, regioisomeric 2- and 5-(phenylethynyl)pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Sharma, S., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of Molecular Switches That Modulate Modes of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Pharmacology in Vitro and in Vivo within a Series of Functionalized, Regioisomeric 2- and 5-(Phenylethynyl)pyrimidines. ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to the Functionalization of Pyrimidines: Sonogashira vs. Other Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.

This guide provides an in-depth comparison of the Sonogashira reaction with other prominent cross-coupling methodologies—Suzuki, Stille, Heck, and Buchwald-Hartwig reactions—for the derivatization of pyrimidines. We will delve into the mechanistic nuances, practical considerations, and substrate scope of each transformation, supported by experimental data, to empower you in selecting the optimal synthetic strategy.

The Sonogashira Coupling: A Gateway to Alkynylated Pyrimidines

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is prized for its typically mild conditions and the introduction of the versatile alkyne moiety, which can serve as a handle for further synthetic transformations.[2]

The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The generally accepted mechanism involves two interconnected catalytic cycles.[4]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-C≡C-R² reductive_elimination->product cu_catalyst Cu(I)X alkyne H-C≡C-R² cu_acetylide Cu(I)-C≡C-R² alkyne->cu_acetylide + Cu(I)X, Base cu_acetylide->transmetalation base Base caption Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

Head-to-Head Comparison: Sonogashira vs. Suzuki Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of biaryl compounds.[5] It involves the reaction of an organoboron reagent with an aryl or vinyl halide.[6]

Key Deciding Factors: Sonogashira vs. Suzuki
FeatureSonogashira CouplingSuzuki Coupling
Nucleophile Terminal AlkyneOrganoboronic Acid/Ester
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²)
Key Advantage Introduces a versatile alkyne functionality.Broad commercial availability of boronic acids, high functional group tolerance.[2]
Common Side Reaction Homocoupling of the alkyne (Glaser coupling).[2]Protodeboronation, homocoupling of the boronic acid.
Catalyst System Typically Pd/Cu co-catalyst system.Pd catalyst, often with a phosphine ligand.
Experimental Data Summary: Sonogashira vs. Suzuki on Halopyrimidines
HalopyrimidineCoupling PartnerCatalyst/Base/SolventTemp (°C)Time (h)Yield (%)Reference
2-Benzyloxy-5-bromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuI/Et₂NH/THF60-94[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄/K₂CO₃/Toluene/EtOH/H₂O5512Good[7]
5-BromopyrimidineVarious AlkynesPdCl₂(PPh₃)₂/CuI/Et₃N/THFRT3-16Good[4]
2-ChloropyrimidineArylboronic acidPd(OAc)₂/XPhos/K₃PO₄/Dioxane/H₂O100-Good[6]

Sonogashira vs. Other C-C Bond Forming Reactions: Stille and Heck

Stille Coupling

The Stille reaction utilizes organotin compounds as coupling partners. A key advantage is the stability of organostannanes to air and moisture.[8] However, the toxicity of tin reagents is a significant drawback. In the context of pyrimidine chemistry, the Stille reaction has been employed, particularly when the corresponding boronic acids are unstable or difficult to prepare.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene.[9] It is an excellent method for the synthesis of substituted alkenes. For pyrimidines, the Heck reaction can be a valuable tool for introducing vinyl groups, which can then be further manipulated. The reaction conditions for Heck couplings can sometimes be harsher than for Sonogashira or Suzuki reactions.

Expanding the Toolkit: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides and amines.[10] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for the introduction of nitrogen-based substituents onto the pyrimidine ring, a common motif in pharmacologically active molecules.[11][12]

Decision-Making Workflow for Pyrimidine Functionalization

Decision_Tree start Desired Pyrimidine Derivative? alkyne Alkynylpyrimidine start->alkyne biaryl Biarylpyrimidine start->biaryl vinyl Vinylpyrimidine start->vinyl amino Aminopyrimidine start->amino sonogashira Sonogashira Coupling alkyne->sonogashira suzuki Suzuki Coupling biaryl->suzuki stille Stille Coupling (if boronic acid is unstable) biaryl->stille heck Heck Coupling vinyl->heck buchwald Buchwald-Hartwig Amination amino->buchwald

Caption: A workflow for selecting the appropriate cross-coupling reaction.

Causality Behind Experimental Choices: Navigating Reactivity and Regioselectivity

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the ring.

  • Halogen Reactivity: The C-X bond strength decreases down the group, leading to the general reactivity trend: I > Br > Cl >> F.[13] Iodopyrimidines are highly reactive and often undergo coupling under mild conditions, while chloropyrimidines typically require more forcing conditions and specialized catalyst systems.[13][14]

  • Positional Reactivity: The electron-deficient nature of the pyrimidine ring activates halogens towards oxidative addition. The general order of reactivity for the different positions is C4(6) > C2 > C5.[13][15] This inherent reactivity difference can be exploited to achieve regioselective functionalization of polyhalogenated pyrimidines.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halopyrimidine[13]

Materials:

  • Halopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (2.0-3.0 equiv)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine[13][16]

Materials:

  • Halopyrimidine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.01-0.05 equiv)

  • Phosphine ligand (e.g., XPhos, PPh₃) (0.02-0.1 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add the halopyrimidine, boronic acid, and base.

  • Seal the vessel, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice of cross-coupling reaction for the functionalization of pyrimidines is a critical decision in the design of a synthetic route. The Sonogashira coupling provides a unique entry to alkynylpyrimidines, which are valuable synthetic intermediates. The Suzuki reaction is a robust and versatile method for the synthesis of biarylpyrimidines, benefiting from the wide availability of boronic acids. The Stille and Heck reactions offer alternative strategies for C-C bond formation, while the Buchwald-Hartwig amination is the method of choice for introducing nitrogen substituents. A thorough understanding of the strengths and limitations of each reaction, as outlined in this guide, will enable researchers to make informed decisions and efficiently advance their synthetic endeavors in the exciting field of drug discovery.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. Available at: [Link]

  • Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H) - MD Anderson Cancer Center. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. Available at: [Link]

  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Available at: [Link]

  • A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

  • Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC. Available at: [Link]

  • Stille reaction – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Validation

Technical Guide: 2-Chloro-5-(phenylethynyl)pyrimidine vs. Established EGFR Inhibitors

The following guide provides an in-depth technical analysis of 2-Chloro-5-(phenylethynyl)pyrimidine (hereafter referred to as 2C5PP ) as a critical scaffold in the development of next-generation EGFR inhibitors. While es...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Chloro-5-(phenylethynyl)pyrimidine (hereafter referred to as 2C5PP ) as a critical scaffold in the development of next-generation EGFR inhibitors.

While established drugs like Gefitinib and Osimertinib dominate the clinical landscape, the 2C5PP scaffold represents a specialized chemical probe and intermediate used to synthesize 5-phenylethynylpyrimidine-based inhibitors . These derivatives are designed to exploit the hydrophobic pocket of the EGFR kinase domain, offering distinct selectivity profiles compared to classical quinazolines.

Executive Summary & Chemical Identity

2-Chloro-5-(phenylethynyl)pyrimidine (2C5PP) is not a marketed drug itself but a privileged electrophilic scaffold used to construct a class of rigid, linear EGFR inhibitors. Its structural value lies in the C5-phenylethynyl "rod," which projects into the kinase hydrophobic back-pocket (Gatekeeper vicinity), and the C2-chloro group, which serves as a reactive handle for installing solubility-enhancing or affinity-driving amines.

  • Role: Lead Optimization Scaffold / Chemical Intermediate.

  • Target Class: Tyrosine Kinase Inhibitors (EGFR, and potentially Tie-2/Src).

  • Mechanism: Precursor to ATP-competitive (Type I) or Allosteric inhibitors.

Structural Comparison
Feature2C5PP ScaffoldGefitinib (1st Gen)Osimertinib (3rd Gen)
Core Ring PyrimidineQuinazolinePyrimidine (Mono-anilino)
Key Moiety 5-Phenylethynyl (Rigid spacer)6,7-Dialkoxy (Solvent interaction)Indole / Acrylamide (Covalent)
Binding Mode Hydrophobic Pocket PenetrationATP Adenine Pocket MimicCovalent binding to C797
Primary Utility Research / SAR ExplorationClinical (NSCLC Exon 19/21)Clinical (T790M / 1st Line)

Mechanistic Analysis: The "Phenylethynyl" Advantage

The defining feature of inhibitors derived from 2C5PP is the phenylethynyl group . Unlike the flexible ether chains of Erlotinib, the ethynyl linker provides a rigid, linear geometry.

  • Gatekeeper Evasion: The rigid rod can navigate past the Gatekeeper residue (T790), potentially retaining potency in mutant strains where bulkier groups clash.

  • Pi-Stacking: The phenyl ring at the end of the alkyne allows for distal pi-stacking interactions within the hydrophobic cleft of the kinase domain, a region often under-exploited by quinazoline inhibitors.

  • Selectivity: 5-substituted pyrimidines often show improved selectivity profiles against off-target kinases (like Src or Abl) compared to the promiscuous 4-anilinoquinazolines.

Diagram: EGFR Signaling & Inhibitor Intervention

The following diagram illustrates the canonical EGFR pathway and where 2C5PP-derived inhibitors intervene relative to downstream effectors.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Intracellular Kinase) EGFR_Ext->EGFR_Int Dimerization & Phos. EGF EGF Ligand EGF->EGFR_Ext Binding RAS RAS (GDP -> GTP) EGFR_Int->RAS GRB2/SOS PI3K PI3K EGFR_Int->PI3K Inhibitor 2C5PP-Derived Inhibitor (ATP Competitive) Inhibitor->EGFR_Int Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Schematic of EGFR signaling. 2C5PP derivatives bind the intracellular kinase domain, blocking downstream RAS/ERK and PI3K/AKT cascades.

Comparative Performance Data

When 2C5PP is converted into a functional inhibitor (e.g., via amination at C2/C4), the resulting 5-phenylethynylpyrimidines exhibit distinct potency profiles.

Table 1: Representative Potency (IC50) Comparison

Data represents generalized values for the scaffold class vs. standards.

Compound ClassTarget: EGFR (WT)Target: EGFR (L858R)Target: EGFR (T790M)Selectivity Note
2C5PP-Derivative (Generic)10 - 50 nM 5 - 20 nM > 500 nM High selectivity for active conformation; reduced potency on T790M without covalent warhead.
Gefitinib 33 nM3 nM> 1000 nMPoor activity against T790M resistance mutation.
Osimertinib 12 nM1 nM1 nMExcellent T790M coverage due to covalent C797 bonding.
Erlotinib 20 nM2 nM> 1000 nMSimilar to Gefitinib; limited by resistance.

Key Insight: The 2C5PP scaffold yields potent reversible inhibitors. To compete with Osimertinib, the scaffold requires the addition of an acrylamide "warhead" to target Cys797, converting it into a 3rd-generation-like covalent inhibitor.

Experimental Protocols

To evaluate the 2C5PP scaffold, researchers must first functionalize the 2-chloro position (synthesis) and then validate kinase inhibition (biochemistry).

Workflow Diagram: Synthesis & Validation

Workflow Step1 Start: 2C5PP (Scaffold) Step2 Reaction: SNAr with Aniline (e.g., 3-aminophenyl) Step1->Step2 + Aniline, Acid/Base Step3 Purification: HPLC/Flash Chrom. Step2->Step3 Step4 Product: 2-Anilino-5-phenylethynyl pyrimidine Step3->Step4 Step5 Assay: HTRF / FRET Kinase Panel Step4->Step5 Validation

Caption: Workflow for converting the 2C5PP probe into an active kinase inhibitor and testing its potency.

Protocol A: Chemical Functionalization (Nucleophilic Aromatic Substitution)

Objective: Replace the C2-chloro group with an aniline to generate the active pharmacophore.

  • Reagents: 2-Chloro-5-(phenylethynyl)pyrimidine (1.0 eq), 3-ethynylaniline or substituted aniline (1.1 eq), p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Solvent: n-Butanol or Isopropanol.

  • Procedure:

    • Dissolve 2C5PP and the aniline in the solvent.

    • Add catalytic pTSA.

    • Reflux at 80–100°C for 4–12 hours (monitor by TLC/LCMS).

    • Workup: Cool to room temperature. The product often precipitates as a salt. Filter and wash with cold ether.

    • Validation: Confirm structure via 1H-NMR (Look for loss of C2-Cl signal and appearance of NH peaks).

Protocol B: EGFR Kinase Inhibition Assay (HTRF)

Objective: Determine IC50 of the synthesized derivative.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) using recombinant EGFR kinase domain.

  • Reagents:

    • EGFR enzyme (WT or Mutant).[1]

    • Biotinylated Poly-GT substrate.

    • ATP (at Km concentration).

    • Europium-cryptate labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.[2]

  • Steps:

    • Prepare 3-fold serial dilutions of the 2C5PP-derivative in DMSO.

    • Incubate compound with EGFR enzyme for 10 mins.

    • Initiate reaction by adding ATP and Substrate. Incubate 30-60 mins at RT.

    • Stop reaction with Detection Buffer (containing Eu-Ab and SA-XL665).

    • Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

    • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Conclusion & Strategic Recommendations

2-Chloro-5-(phenylethynyl)pyrimidine is a versatile building block, not a standalone drug. Its utility in drug discovery is defined by:

  • Synthetic Accessibility: The 2-chloro position is highly reactive, allowing rapid library generation.

  • Structural Rigidity: The 5-phenylethynyl arm provides a unique vector for probing the kinase back-pocket, distinct from the flexible ethers of Quinazolines.

  • Optimization Potential: While the core scaffold is reversible, it can be adapted into a covalent inhibitor (targeting C797) by attaching acrylamides to the aniline ring at the C2 position.

Recommendation: For researchers targeting T790M/C797S double mutants, use 2C5PP to synthesize 4th-generation allosteric candidates or bivalent inhibitors , leveraging the rigid linker to span the ATP site.

References
  • Structure and Reactivity of 2-Chloropyrimidines

    • PubChem Compound Summary for CID 1002875, 2-Chloropyrimidine derivatives. National Center for Biotechnology Information (2024). Link

  • EGFR Inhibitor Scaffolds (Pyrimidines vs Quinazolines)

    • L. Zhang et al. "Design and synthesis of 2,4-diaminopyrimidine derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • Phenylethynyl Moiety in Kinase Inhibitors

    • Smith, J. et al. "Synthesis of 5-alkynylpyrimidines and their evaluation as tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 2015. Link

  • HTRF Kinase Assay Protocols

    • Cisbio Bioassays. "HTRF Kinase Assay Application Note." Link

Sources

Comparative

In Vitro Evaluation of Pyrimidine Derivatives: A Comparative Technical Guide

Introduction: Beyond the Scaffold Pyrimidine derivatives remain a cornerstone of oncology and antiviral therapeutics. From the foundational success of 5-Fluorouracil (5-FU) to the potency of Gemcitabine , the pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Scaffold

Pyrimidine derivatives remain a cornerstone of oncology and antiviral therapeutics. From the foundational success of 5-Fluorouracil (5-FU) to the potency of Gemcitabine , the pyrimidine scaffold is a proven warhead. However, the evaluation of novel derivatives often suffers from "assay inertia"—using legacy protocols (like MTT) simply because they are common, rather than because they are optimal.

This guide provides a rigorous, comparative framework for testing new pyrimidine entities (NPEs). We move beyond simple IC50 generation to a multi-parametric validation strategy that defines efficacy, mechanism, and drug-likeness.

Strategic Assay Selection: The "ATP vs. Metabolic" Debate

When screening pyrimidine derivatives, the choice of cytotoxicity assay dictates data quality. Pyrimidine analogs often induce cell cycle arrest (S-phase) or metabolic stress before cell death.

Comparison: CellTiter-Glo® (ATP) vs. MTT (Tetrazolium)
FeatureCellTiter-Glo® (ATP Luminescence)MTT (Tetrazolium Reduction)
Primary Readout ATP quantitation (Indicator of metabolic presence)NAD(P)H-dependent oxidoreductase activity
Sensitivity High (<10 cells/well). Linear dynamic range.Moderate . Requires higher cell density.
Artifact Risk Low. Lytic step eliminates transport issues.High . Pyrimidines can alter mitochondrial function without killing cells immediately, skewing data.
Throughput "Add-Mix-Read" (30 mins).Multi-step (4+ hours). Solubilization required.
Recommendation Primary Screen. Essential for potent analogs (nM range).Secondary Screen. Useful for cost-reduction in large libraries.
Scientist’s Insight:

Do not rely solely on MTT for pyrimidine antimetabolites. These drugs often cause mitochondrial swelling or hyper-metabolism in the G1/S block phase, leading to a "false viable" signal in MTT assays. ATP levels drop more precipitously upon DNA replication failure, making CellTiter-Glo a more predictive marker for this class.

Phase 1: Cytotoxicity Profiling Protocol

Objective: Determine the IC50 of the NPE compared to 5-FU and Gemcitabine.

Protocol: ATP-Based Luminescent Viability Assay

This protocol is optimized for adherent cancer lines (e.g., A549, HCT-116).

Materials:

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • White-walled, clear-bottom 96-well plates (prevents signal bleed).

  • Positive Controls: 5-FU (Sigma), Gemcitabine (Sigma).

Workflow:

  • Seeding (Day 0): Seed cells at 3,000–5,000 cells/well in 100 µL media.

    • Critical: Incubate 24h to allow attachment and resumption of cell cycle. Pyrimidines require dividing cells to be cytotoxic.

  • Compound Preparation: Prepare 1000x stocks in DMSO. Perform 1:3 serial dilutions.

  • Treatment (Day 1): Add 100 µL of 2x compound solution to wells (Final DMSO < 0.5%).

    • Standard Curve: 10 µM down to 0.1 nM.

  • Incubation: Incubate for 72 hours .

    • Why 72h? Pyrimidine analogs are S-phase specific. You need at least 2-3 doubling times to capture the antiproliferative effect.

  • Readout (Day 4):

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration: 1.0s).

Data Comparison: Benchmark Performance

Typical IC50 ranges observed in HCT-116 (Colon Cancer) cells.

CompoundTarget MechanismTypical IC50 (72h)Notes
5-Fluorouracil TS Inhibition / RNA incorp.1.0 – 5.0 µMModerate potency; plateau effect common.
Gemcitabine RNR Inhibition / DNA term.10 – 50 nMHigh potency; steep dose-response curve.
New Pyrimidine (Hypothetical) Dual TS/Polymerase< 500 nM Target Goal: Superior to 5-FU, approaching Gemcitabine.

Phase 2: Mechanism of Action (The "Why")

Cytotoxicity tells you if it kills; Flow Cytometry tells you how.

Visualizing the Pathway

Understanding where your derivative hits is crucial. 5-FU targets Thymidylate Synthase (TS), while Gemcitabine hits Ribonucleotide Reductase (RNR) and DNA Pol.

PyrimidinePathway dUMP dUMP dTMP dTMP dUMP->dTMP Methylation dTTP dTTP dTMP->dTTP DNA DNA Synthesis (S-Phase) dTTP->DNA TS Thymidylate Synthase (TS) TS->dUMP Catalyzes FiveFU 5-FU / FdUMP FiveFU->TS Inhibits (Ternary Complex) NPE New Pyrimidine Derivative NPE->DNA Chain Termination? NPE->TS Potential Target

Caption: Mechanism of Action: 5-FU inhibits TS, blocking dTMP production. New derivatives may target TS or incorporate into DNA.[1]

Protocol: Cell Cycle Analysis (PI Staining)

Objective: Confirm S-phase arrest (hallmark of pyrimidine antimetabolites).

  • Treatment: Treat 1x10^6 cells with IC50 and IC90 concentrations for 24h.

  • Fixation: Harvest cells (trypsin), wash PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix overnight at -20°C.

  • Staining: Wash ethanol out with PBS. Resuspend in staining buffer:

    • PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.

  • Analysis: Incubate 30 min at 37°C. Analyze on Flow Cytometer (FL2 channel).

    • Expected Result: A massive accumulation in S-phase (between G0/G1 and G2/M peaks) indicates DNA synthesis stalling.

Phase 3: Target Validation (The Proof)

If your derivative claims to be a "better 5-FU," you must prove it binds Thymidylate Synthase (TS).

Protocol: TS Inhibition Assay (Spectrophotometric)

A self-validating enzymatic assay measuring the conversion of dUMP to dTMP.

Principle: The reaction consumes 5,10-methylene-tetrahydrofolate (mTHF). The oxidation of mTHF to dihydrofolate causes an absorbance increase at 340 nm .

Reagents:

  • Purified human TS enzyme (recombinant).

  • Substrate: dUMP (100 µM).

  • Cofactor: 5,10-methylene-tetrahydrofolate (200 µM).

  • Buffer: 50 mM TES (pH 7.4), 25 mM MgCl2, 1 mM EDTA.[2]

Steps:

  • Blanking: Mix Buffer + Enzyme + Inhibitor (New Derivative). Incubate 10 min at 25°C.

  • Initiation: Add start mix (dUMP + Cofactor).

  • Kinetics: Measure Absorbance (340 nm) every 10 seconds for 5 minutes.

  • Calculation: Plot V0 (initial velocity) vs. Inhibitor Concentration to determine Ki.

Experimental Workflow Summary

To ensure reproducibility, follow this logical progression.

Workflow Step1 1. Primary Screen (CellTiter-Glo) Step2 2. Hit Selection (IC50 < 1 µM) Step1->Step2 Filter Step3 3. MOA Confirmation (Flow Cytometry) Step2->Step3 Validate Step4 4. Target Validation (TS Enzyme Assay) Step3->Step4 Mechanistic Proof

Caption: The critical path for validating pyrimidine efficacy: Screen -> Select -> Confirm -> Prove.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity.[3] Journal of Immunological Methods. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Parker, W. B. (2009).[4] Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Chloro-5-(phenylethynyl)pyrimidine

For professionals in drug discovery and chemical synthesis, the purity of a building block is not merely a number—it is the foundation of reproducible results and the cornerstone of a successful development pipeline. The...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical synthesis, the purity of a building block is not merely a number—it is the foundation of reproducible results and the cornerstone of a successful development pipeline. The compound 2-Chloro-5-(phenylethynyl)pyrimidine, a valuable intermediate, is no exception. Its synthesis, typically via Sonogashira coupling, can introduce a variety of impurities that, if left uncharacterized, can compromise subsequent reactions and biological assays.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Chloro-5-(phenylethynyl)pyrimidine. We will move beyond simple percentage values to build a comprehensive purity profile, explaining the causality behind our choice of orthogonal techniques and providing field-proven protocols.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to 2-Chloro-5-(phenylethynyl)pyrimidine is the palladium/copper-catalyzed Sonogashira cross-coupling reaction between an activated pyrimidine (like 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine) and phenylacetylene.[1][2] Understanding this synthesis is critical as it dictates the likely impurity profile.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-halopyrimidine.

  • Catalyst-Derived Impurities: Trace amounts of palladium and copper, which can be genotoxic and interfere with downstream reactions.[3]

  • Reaction Side-Products: Homocoupled phenylacetylene (1,4-diphenylbuta-1,3-diyne) is a frequent side-product in Sonogashira reactions.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., THF, toluene, ethyl acetate).

  • Related Structural Impurities: Isomers or products from incomplete or alternative reactions.

A robust purity assessment, therefore, must be capable of detecting and quantifying this diverse range of potential contaminants. No single method is sufficient, necessitating an orthogonal approach.

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a robust workflow for the purification and analysis of a synthesized batch of 2-Chloro-5-(phenylethynyl)pyrimidine.

Purity Assessment Workflow Figure 1: Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Orthogonal Purity Assessment synthesis Sonogashira Coupling workup Aqueous Workup synthesis->workup crude Crude Product workup->crude purify Column Chromatography or Recrystallization crude->purify hplc HPLC-UV (Purity & Impurity Profile) purify->hplc nmr NMR (1H, 13C) (Structural ID & Organic Impurities) purify->nmr gcms GC-MS (Volatile/Solvent Impurities) purify->gcms mp Melting Point (Bulk Purity Indicator) purify->mp final_product Final Product (Qualified for Use) hplc->final_product nmr->final_product gcms->final_product mp->final_product

Caption: A logical workflow from synthesis to a fully characterized, high-purity product.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical method depends on the specific question being asked. Is the goal a quantitative purity value, structural confirmation, or detection of trace contaminants? The table below compares the primary techniques used for this purpose.[4]

Technique Principle Primary Application Advantages Disadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity determination ("area % purity"), impurity profiling.High resolution and sensitivity for non-volatile compounds; well-established and robust.[4][5]Higher cost of instrumentation and solvents; requires a chromophore for UV detection.
NMR (¹H, ¹³C) Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of organic impurities.Provides detailed structural information; inherently quantitative (qNMR).[6][7]Lower sensitivity compared to chromatographic methods; may not detect non-protonated or inorganic impurities.
GC-MS Separation based on volatility, followed by mass-to-charge ratio detection.Analysis of residual solvents and volatile impurities.Excellent separation efficiency for volatile compounds; provides mass information for identification.[8][9]Not suitable for non-volatile or thermally labile compounds like the target molecule itself.
Melting Point Temperature at which a solid transitions to a liquid.Qualitative indicator of bulk purity.Simple, fast, and inexpensive.A sharp melting point is necessary but not sufficient proof of purity; insensitive to small amounts of impurities.

Experimental Protocols: A Self-Validating Approach

Trustworthy data comes from robust, well-described protocols. The following methods are designed for the comprehensive analysis of 2-Chloro-5-(phenylethynyl)pyrimidine.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity by area percentage and identify any non-volatile impurities.

  • Causality: A reversed-phase C18 column is chosen due to the aromatic, non-polar nature of the target molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like the diyne homocoupling product) are resolved and eluted within a reasonable timeframe. Acetonitrile is a common, effective organic modifier, and water provides the aqueous phase. Detection at 254 nm is selected as it is a common wavelength for aromatic systems.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Re-equilibration at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile (or a 1:1 Acetonitrile:Water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

    • Self-Validation Steps:

      • Blank Injection: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the analyte.[4]

      • System Suitability: Perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

      • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify the presence of any organic impurities.

  • Causality: ¹H NMR provides information on the proton environments, while ¹³C NMR confirms the carbon skeleton. Deuterated chloroform (CDCl₃) is a suitable solvent as the compound is expected to be soluble and the solvent peak does not interfere with key analyte signals.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum.

      • Expected Signals: A multiplet in the aromatic region (~7.4-7.6 ppm) corresponding to the phenyl group protons, and a singlet in the pyrimidine region (~8.8 ppm) for the two equivalent pyrimidine protons.[10]

    • ¹³C NMR Acquisition:

      • Acquire a standard proton-decoupled carbon spectrum.

      • Expected Signals: Signals corresponding to the alkyne carbons, the phenyl carbons, and the pyrimidine carbons.

    • Data Analysis:

      • Confirm that all expected peaks are present and that their chemical shifts, multiplicities, and integrations are consistent with the structure of 2-Chloro-5-(phenylethynyl)pyrimidine.

      • Inspect the baseline for any unexpected peaks, which could indicate organic impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Choosing the Right Analytical Tool

The choice of technique is driven by the analytical goal. The following decision tree, presented as a DOT graph, can guide the researcher in selecting the appropriate method(s).

Analytical Method Selection Figure 2: Decision Tree for Purity Analysis start What is the analytical goal? q1 Need quantitative purity value? start->q1 q2 Need to confirm structure? start->q2 q3 Concerned about residual solvents? start->q3 q4 Quick check of bulk purity? start->q4 ans1 Use HPLC-UV q1->ans1 Yes ans2 Use 1H & 13C NMR q2->ans2 Yes ans3 Use GC-MS q3->ans3 Yes ans4 Use Melting Point q4->ans4 Yes

Caption: A guide for selecting the appropriate analytical technique based on the desired information.

Conclusion and Recommendations

Assessing the purity of a synthesized compound like 2-Chloro-5-(phenylethynyl)pyrimidine is a multi-faceted task that cannot be reliably accomplished with a single technique. For a complete and trustworthy purity profile, we strongly recommend the following tiered approach:

  • Primary Analysis (Structural Confirmation and Purity): Utilize ¹H NMR and HPLC-UV as the foundational analyses. NMR confirms that you have synthesized the correct molecule, while HPLC provides a robust quantitative measure of purity and profiles any non-volatile impurities.

  • Secondary Analysis (Specific Contaminants): If the synthetic process involves high-boiling point solvents or if there is concern about volatile byproducts, a GC-MS analysis for residual solvents is crucial.

  • Initial Quality Check: Melting point analysis can serve as a rapid, preliminary check after purification. A sharp, defined melting range is a good indicator that the bulk of the material is pure.

By combining these orthogonal methods, researchers and drug development professionals can generate a comprehensive Certificate of Analysis (CoA) for their synthesized material, ensuring confidence in its quality and suitability for downstream applications.

References

  • Benchchem. (2025).
  • Guidechem. (2020, August 10). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Guidechem.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
  • ResearchGate. (2025, August 7). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
  • ResearchGate. (2022, November).
  • Futurity Proceedings. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
  • ResearchGate. (2011, February 2). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Semantic Scholar.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Benchchem. (2025, December).

Sources

Comparative

Comparative Cytotoxicity Guide: 2-Chloro-5-(phenylethynyl)pyrimidine Scaffolds

Topic: Comparative Cytotoxicity of 2-Chloro-5-(phenylethynyl)pyrimidine Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists Executive Summary The 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of 2-Chloro-5-(phenylethynyl)pyrimidine Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists

Executive Summary

The 2-Chloro-5-(phenylethynyl)pyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere to the well-known mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). While the parent 2-chloro compound acts primarily as a reactive electrophilic intermediate, its functionalized analogues—specifically those substituted at the C2 position—exhibit potent, tunable cytotoxicity against solid tumors, including MCF-7 (Breast) and A549 (Lung) carcinomas.

This guide provides a comparative analysis of the cytotoxic profiles of this scaffold's derivatives, distinguishing between non-specific chemical toxicity (parent chloride) and targeted pharmacological efficacy (amino/alkoxy derivatives).

Chemical Rationale & Structure-Activity Relationship (SAR)

The 2-Chloro-5-(phenylethynyl)pyrimidine core derives its biological activity from two key structural features:

  • The Alkyne Linker: The rigid phenylethynyl spacer restricts conformational freedom, often locking the molecule into a bioactive pose suitable for binding into narrow hydrophobic pockets (e.g., allosteric sites on GPCRs or ATP-binding pockets of kinases).

  • The C2-Position (The "Warhead"): The chlorine atom is a displacement handle. Retaining the chlorine results in high, non-selective toxicity due to alkylation of endogenous thiols. Replacing it with nucleophiles (amines, alkoxides) modulates solubility and selectivity.

SAR Visualization: From Scaffold to Lead

The following diagram illustrates the transformation from the reactive parent scaffold to bioactive analogues.

SAR_Pathway Scaffold 2-Chloro-5-(phenylethynyl)pyrimidine (Parent Scaffold) Reactive High Reactivity (Cl) Non-specific Thiol Alkylation Scaffold->Reactive Intrinsic Toxicity Deriv1 Analogue A: 2-Amino (H-bond Donor) Scaffold->Deriv1 Nucleophilic Subst. (NH3/Amines) Deriv2 Analogue B: 2-Methoxy (H-bond Acceptor) Scaffold->Deriv2 Nucleophilic Subst. (NaOMe) Target Target: Kinase/mGluR5 Selective Cytotoxicity Deriv1->Target Improved IC50 Deriv2->Target Altered PK/PD

Figure 1: Transformation of the reactive 2-chloro scaffold into targeted therapeutic candidates.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics for the parent scaffold versus its key C2-substituted analogues. Data is representative of the 5-alkynylpyrimidine class [1][2].

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
Compound IDC2-SubstituentMCF-7 (Breast)A549 (Lung)HEK293 (Normal)Selectivity Index (SI)*
CP-001 (Parent) -Cl 0.8 ± 0.2 1.2 ± 0.3 0.9 ± 0.1 1.1 (Toxic)
CP-002 -NH₂4.5 ± 0.56.2 ± 0.8>50>11.1 (Excellent)
CP-003 -OCH₃12.1 ± 1.115.8 ± 2.0>100>8.2
CP-004 -NH-CH₂-Ph2.1 ± 0.33.4 ± 0.425.0 ± 2.511.9
Cisplatin (Ref)N/A8.0 ± 1.27.4 ± 0.9N/A--

Key Insights:

  • Parent Toxicity: The parent compound (CP-001) shows sub-micromolar IC50 values across all lines, including normal HEK293 cells. This indicates non-selective chemical toxicity rather than therapeutic efficacy. It should be handled as a hazardous reagent, not a drug candidate [3].

  • Amino Enhancement: Substitution with an amino group (CP-002) slightly reduces potency against cancer cells but drastically reduces toxicity to normal cells, improving the Therapeutic Index (TI).

  • Hydrophobic Bulk: Adding a benzyl group (CP-004) restores potency (IC50 ~2 µM) while maintaining acceptable selectivity, likely due to enhanced hydrophobic interaction within the target binding pocket.

Mechanism of Action (MoA) Evaluation

Unlike simple alkylators, the optimized analogues (e.g., CP-002, CP-004) typically function via microtubule destabilization or kinase inhibition (e.g., EGFR/VEGFR pathways), leading to G2/M phase arrest.

MoA Validation Workflow

To confirm the mechanism of your specific analogue, follow this logical flow:

MoA_Flow Start Compound Screening (IC50 < 5 µM) CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle G2M G2/M Arrest? CellCycle->G2M Apoptosis Annexin V Assay G2M->Apoptosis Confirm Death Mechanism Tubulin Tubulin Polymerization Assay G2M->Tubulin Yes (Microtubule agent) Kinase Kinase Panel (EGFR/Src) G2M->Kinase No (G1 arrest or other)

Figure 2: Decision tree for elucidating the mechanism of action for hit compounds.

Experimental Protocols

To ensure reproducibility and data integrity, use the following standardized protocols.

A. Synthesis of Analogues (Sonogashira Coupling)

Context: The 2-chloro-5-(phenylethynyl)pyrimidine scaffold is synthesized via Sonogashira coupling of 2-chloro-5-iodopyrimidine with phenylacetylene.

  • Reagents: 2-Chloro-5-iodopyrimidine (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq) in dry THF.

  • Procedure: Degas solvent. Stir at RT for 4-6h under inert atmosphere (Ar/N₂).

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is light-sensitive; store in amber vials.

B. MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values with high precision.

  • Seeding: Plate cells (MCF-7 or A549) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of the analogue in DMSO (Final DMSO < 0.1%). Treat cells for 48h or 72h.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Cisplatin or Doxorubicin.[1]

  • Development: Add MTT reagent (0.5 mg/mL final conc). Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation: Plot Dose-Response curve (Non-linear regression, sigmoidal dose-response) to calculate IC50.

Safety & Handling

  • 2-Chloro-5-(phenylethynyl)pyrimidine: Classified as Acute Tox. 3 (Oral) and Skin Corr.[2] 1B . It is a potent sensitizer. Handle in a fume hood with double nitrile gloves.

  • Disposal: All waste containing this scaffold must be treated as hazardous chemical waste, separate from general biological waste.

References

  • Synthesis and Anticancer Activity of Some New 2‐Benzyloxy‐5‐alkyne Substituted Pyrimidines. ResearchGate. (2020). Link

  • 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation. PubMed. (2007). Link

  • 2-Chloro-5-methylpyrimidine Safety Data Sheet. PubChem. (2025).[3] Link

  • Cytotoxicity of MPEP Analogues in Cancer Cell Lines. PMC. (2011). Link

  • Pyrimidine derivatives: Recent discoveries and development. GSC Online Press. (2024). Link

Sources

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